molecular formula C9H5F2N B123522 7,8-Difluoroquinoline CAS No. 145241-76-5

7,8-Difluoroquinoline

货号: B123522
CAS 编号: 145241-76-5
分子量: 165.14 g/mol
InChI 键: MTJUOHUSWWHAHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,8-Difluoroquinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile building block for the development of novel active molecules. The strategic introduction of fluorine atoms at the 7 and 8 positions of the quinoline scaffold is a critical modification, as halogenation is known to profoundly influence the biological activity, metabolic stability, and binding affinity of lead compounds . In pharmaceutical research, this compound is a key synthon for constructing advanced intermediates. Its structure is particularly relevant for investigating new antibacterial agents, given the established role of fluoroquinolones as a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV . Research efforts focus on leveraging this core structure to overcome multi-drug resistance in pathogens like Staphylococcus aureus and Klebsiella pneumoniae . Beyond anti-infectives, the quinoline core is also found in compounds with antimalarial, antifungal, and anticancer properties, making this derivative a valuable asset for expanding chemical libraries in drug discovery programs . Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. The information presented is based on the properties of analogous compounds and should be verified with specific data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJUOHUSWWHAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162953
Record name Quinoline, 7,8-Difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145241-76-5
Record name Quinoline, 7,8-Difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145241765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 7,8-Difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7,8-Difluoroquinoline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7,8-Difluoroquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages information from closely related analogs and established chemical principles to provide a thorough understanding of its properties, synthesis, and potential applications.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its existence is confirmed through derivatives such as (7,8-Difluoroquinolin-2-yl)methanol and 4-Chloro-7,8-difluoroquinoline. The physicochemical properties of this compound can be estimated based on known data for similar fluoroquinoline derivatives.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes
Molecular Formula C₉H₅F₂NBased on the chemical structure.
Molecular Weight 165.14 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureBased on analogous simple quinolines and fluoroquinolines.
Melting Point Estimated in the range of 50-100 °CBy analogy to substituted quinolines.
Boiling Point Estimated > 200 °CBy analogy to substituted quinolines.
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF.Typical for aromatic heterocyclic compounds.

Potential Synthetic Routes

The synthesis of this compound can be approached through several established methods for quinoline synthesis, utilizing a difluorinated aniline precursor. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. For this compound, the starting material would be 2,3-difluoroaniline.

Caption: Proposed Skraup synthesis of this compound.

Experimental Protocol (Adapted):

  • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a flask containing 2,3-difluoroaniline and glycerol.

  • Add an oxidizing agent, such as nitrobenzene or arsenic acid, to the mixture.

  • Heat the reaction mixture carefully. The reaction is often exothermic and may require cooling to control the rate.

  • After the initial vigorous reaction subsides, continue heating to complete the cyclization and oxidation.

  • Cool the mixture and pour it into a large volume of water.

  • Neutralize the excess acid with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purify the this compound by steam distillation or column chromatography.

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization to form a 4-hydroxyquinoline derivative, which can be further modified.

Gould_Jacobs_Reaction A 2,3-Difluoroaniline C Condensation A->C B Diethyl ethoxymethylenemalonate B->C D Intermediate C->D E Thermal Cyclization D->E F 4-Hydroxy-7,8-difluoroquinoline-3-carboxylate E->F G Hydrolysis & Decarboxylation F->G H 4-Hydroxy-7,8-difluoroquinoline G->H

Caption: Gould-Jacobs pathway to a this compound derivative.

Experimental Protocol (Adapted):

  • Heat a mixture of 2,3-difluoroaniline and diethyl ethoxymethylenemalonate to initiate the condensation reaction, removing the ethanol byproduct.

  • The resulting intermediate is heated to a higher temperature (often in a high-boiling solvent like diphenyl ether) to induce cyclization.

  • The formed ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate is then hydrolyzed with a base (e.g., NaOH).

  • Acidification followed by decarboxylation (by heating) yields 4-hydroxy-7,8-difluoroquinoline.

Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline. The synthesis of this compound would require a suitably substituted 2-aminobenzaldehyde or ketone.

Caption: Friedländer synthesis approach for this compound.

Experimental Protocol (Adapted):

  • A mixture of 2-amino-3,4-difluorobenzaldehyde and a carbonyl compound with an α-methylene group (e.g., acetaldehyde or acetone) is treated with an acid or base catalyst.

  • The reaction is typically heated to drive the condensation and subsequent cyclodehydration.

  • The product, this compound, is then isolated and purified.

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be predicted based on the analysis of related fluoroquinolines.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons will appear as multiplets in the downfield region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the fluorine substituents.
¹³C NMR Aromatic carbons will be observed in the range of δ 110-160 ppm. Carbons directly attached to fluorine will show large one-bond C-F coupling constants.
¹⁹F NMR Two distinct signals are expected for the two fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 165. Fragmentation patterns would likely involve the loss of HCN and fluorine atoms.

Safety and Handling

Specific safety data for this compound is not available. However, based on related fluorinated aromatic compounds and quinolines, the following precautions should be taken.

Table 3: General Safety and Handling Precautions

HazardRecommended Precautions
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Irritation May cause skin, eye, and respiratory tract irritation. Work in a well-ventilated fume hood.
Flammability Likely combustible. Keep away from heat, sparks, and open flames.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Applications in Research and Drug Development

Fluoroquinolones are a well-established class of antibiotics. The introduction of fluorine atoms into the quinoline scaffold can significantly modulate the biological activity, physicochemical properties, and metabolic stability of the molecule. This compound can serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern may lead to compounds with altered target specificity or improved pharmacokinetic profiles. Modifications at various positions of the this compound core could be explored to develop new antibacterial, anticancer, or antiviral agents.[1]

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on estimations and data from related compounds due to the lack of direct experimental data for this compound. All chemical syntheses and handling should be performed by trained professionals in a suitably equipped laboratory, following all necessary safety precautions.

References

physical and chemical properties of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 7,8-Difluoroquinoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines reported data for structurally related compounds with theoretical predictions to offer a comprehensive resource for researchers. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key synthetic and analytical procedures are provided.

Physical Properties

PropertyValueSource
Molecular Formula C₉H₅F₂NCalculated
Molecular Weight 165.14 g/mol Calculated
Melting Point Data not available-
Boiling Point Predicted: ~230-250 °C at 760 mmHgEstimation based on related structures
Appearance Expected to be a solid at room temperatureGeneral observation for similar quinolines
Solubility Predicted to be soluble in common organic solvents such as DMSO, DMF, and chloroform; sparingly soluble in ethanol and likely insoluble in water.[1]Based on general solubility of quinoline derivatives
pKa Data not available-

Chemical Properties and Reactivity

This compound is an aromatic heterocyclic compound. The presence of two fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity. The fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.

Reactivity

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the 7- and 8-positions are susceptible to displacement by nucleophiles. The reaction is facilitated by the electron-withdrawing nature of the quinoline ring system. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom and the fluorine substituents. Electrophilic substitution, if it occurs, would be expected to take place on the benzene ring, with the position of substitution directed by the existing substituents. For instance, nitration would likely occur at positions less deactivated by the fluorine atoms.

Stability and Storage

Fluoroquinolone compounds are generally stable under standard laboratory conditions.[2] It is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light and moisture. Long-term storage at low temperatures (-20°C) is advisable to prevent degradation.[2]

Spectral Data (Predicted)

Specific experimental spectral data for this compound is not available. The following tables provide predicted spectral characteristics based on the analysis of related fluoroquinoline structures.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.9 - 9.1ddJ ≈ 4.5, 1.5 HzH-2
8.1 - 8.3ddJ ≈ 8.5, 1.5 HzH-4
7.3 - 7.5m-H-3, H-5
7.1 - 7.3tJ ≈ 8.0 HzH-6
¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
155 - 160 (d)C-7 (J_CF ≈ 250 Hz)
150 - 155 (d)C-8 (J_CF ≈ 250 Hz)
150 - 152C-2
147 - 149C-8a
135 - 137C-4
128 - 130C-4a
122 - 124C-3
118 - 120 (dd)C-6 (J_CF ≈ 15, 5 Hz)
115 - 117 (d)C-5 (J_CF ≈ 20 Hz)
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
1600-1620MediumC=C and C=N stretching
1450-1550StrongAromatic ring vibrations
1200-1300StrongC-F stretching
750-850StrongC-H out-of-plane bending
Mass Spectrometry (Predicted)
m/zRelative IntensityAssignment
165High[M]⁺ (Molecular ion)
146Moderate[M - F]⁺
138Moderate[M - HCN]⁺
119Low[M - HCN - F]⁺

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure based on the Gould-Jacobs reaction is proposed. This reaction is a widely used method for the synthesis of quinolines.[3]

Synthesis of 7,8-Difluoro-4-hydroxyquinoline via Gould-Jacobs Reaction (General Protocol)

This protocol outlines the synthesis of the 4-hydroxyquinoline precursor, which can then be further modified to yield this compound.

Materials:

  • 2,3-Difluoroaniline

  • Diethyl (ethoxymethylene)malonate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Condensation: A mixture of 2,3-difluoroaniline and a slight excess of diethyl (ethoxymethylene)malonate is heated at 100-120°C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting diethyl N-(2,3-difluorophenyl)aminomethylenemalonate is added to a high-boiling solvent such as Dowtherm A, preheated to 240-260°C. The mixture is heated for 15-30 minutes to effect cyclization.

  • Hydrolysis: After cooling, the reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol and refluxed for 1-2 hours to hydrolyze the ester.

  • Acidification and Isolation: The solution is cooled and acidified with hydrochloric acid to precipitate the crude 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.

  • Decarboxylation: The crude carboxylic acid is heated at its melting point or in a high-boiling solvent until the evolution of carbon dioxide ceases, yielding 7,8-difluoro-4-hydroxyquinoline.

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualizations

Logical Relationship of Properties and Analysis

G A This compound B Physical Properties (MW, MP, BP, Solubility) A->B C Chemical Properties (Reactivity, Stability) A->C D Spectroscopic Analysis A->D I Drug Development & Research Applications B->I C->I E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H D->I

Caption: Interconnectivity of this compound properties and analysis.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis (Gould-Jacobs) cluster_purification Purification cluster_characterization Characterization S1 2,3-Difluoroaniline + Diethyl (ethoxymethylene)malonate S2 Condensation S1->S2 S3 Cyclization S2->S3 S4 Hydrolysis & Decarboxylation S3->S4 S5 Crude 7,8-Difluoro-4-hydroxyquinoline S4->S5 P1 Recrystallization or Column Chromatography S5->P1 C1 NMR (¹H, ¹³C) P1->C1 C2 IR Spectroscopy P1->C2 C3 Mass Spectrometry P1->C3

Caption: General workflow for synthesis and characterization.

Signaling Pathway Inhibition (Hypothetical)

Given that many fluoroquinolones are developed as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative.

G Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->Kinase1

Caption: Hypothetical kinase inhibition by a this compound derivative.

References

In-depth Technical Guide to 7,8-Difluoroquinoline: Structure, Properties, and Relevance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-Difluoroquinoline is a fluorinated heterocyclic compound that serves as a key structural motif in the development of pharmacologically active agents. Its unique substitution pattern influences the electronic and steric properties of the quinoline ring system, making it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the structure, molecular weight, and synthesis of this compound and its derivatives. It further delves into the known biological activities of this class of compounds, particularly in the realms of antimicrobial and anticancer research, and outlines the general mechanism of action for fluoroquinolones. While specific experimental protocols and signaling pathways for the parent this compound are not extensively documented in publicly available literature, this guide summarizes relevant data for its closely related derivatives and provides generalized experimental frameworks.

Core Molecular Structure and Properties

The fundamental structure of this compound is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, with fluorine atoms substituted at the 7th and 8th positions.

Chemical Structure:

Caption: Chemical structure of this compound.

Based on the molecular formula C₉H₅F₂N , the molecular weight and other computed properties of difluoroquinoline isomers are summarized in the table below. It is important to note that while specific experimental data for the 7,8-isomer is scarce in public databases, its properties are expected to be in line with other difluoroquinoline isomers.

PropertyValueReference
Molecular FormulaC₉H₅F₂N[1]
Molecular Weight165.14 g/mol [1]
Exact Mass165.03900549 Da[1]
XLogP3-AA2.7[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count3[1]

Synthesis of the this compound Scaffold

A general synthetic strategy for a related 7,8-disubstituted quinolone derivative, which can be adapted for this compound, is outlined below. This protocol is for the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate for many fluoroquinolone antibiotics.

Generalized Experimental Protocol for a Fluoroquinolone Intermediate:

  • Reaction of a substituted aniline with a malonic acid derivative: A substituted aniline is reacted with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate, to form an enamine intermediate.

  • Cyclization: The enamine intermediate undergoes thermal or acid-catalyzed cyclization to form the quinoline ring system.

  • Hydrolysis: The ester group at the 3-position is hydrolyzed to the corresponding carboxylic acid.

  • N-Alkylation/Arylation: The nitrogen at the 1-position can be substituted with various groups, such as a cyclopropyl or ethyl group.

  • Nucleophilic Aromatic Substitution: The substituent at the 7-position, often a halogen, can be displaced by a variety of nucleophiles to introduce different functionalities.

For the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a detailed procedure involves the reaction of a substituted benzoyl acrylate with cyclopropylamine, followed by cyclization and hydrolysis.[2]

Spectroscopic Characterization

Specific NMR data for the parent this compound is not available in the searched literature. However, the expected NMR spectra would show characteristic signals for the aromatic protons and carbons of the quinoline ring, with coupling patterns influenced by the fluorine substituents. For comparison, the 13C NMR spectral data for the related compound 7-fluoro-2-methylquinoline is available.[3]

Relevance in Drug Development and Biological Activity

The this compound scaffold is of significant interest to medicinal chemists due to the unique properties conferred by the fluorine atoms. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug candidate.

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4] By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[4]

G cluster_moa Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone (e.g., this compound derivative) DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolone->DNA_Gyrase Topo_IV Bacterial Topoisomerase IV Fluoroquinolone->Topo_IV Ternary_Complex Ternary Fluoroquinolone-Enzyme-DNA Complex DNA_Gyrase->Ternary_Complex Topo_IV->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Generalized mechanism of action for fluoroquinolone antibiotics.

Anticancer Activity

In addition to their antimicrobial properties, some fluoroquinolone derivatives have demonstrated promising anticancer activity. The proposed mechanism for their antiproliferative effects in eukaryotic cells also involves the inhibition of topoisomerase II, an enzyme that is structurally and functionally related to bacterial DNA gyrase. By interfering with the function of topoisomerase II, these compounds can induce apoptosis in cancer cells.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While detailed experimental data for the parent compound is limited in the public domain, the well-established chemistry and pharmacology of the broader fluoroquinolone class provide a strong foundation for future research. The insights into the synthesis, structure, and biological activity of its derivatives underscore the potential of the 7,8-difluoro substitution pattern in modulating drug-like properties. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential.

References

Navigating the Solubility Landscape of 7,8-Difluoroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Qualitative Solubility Profile

Quinoline, the parent compound of 7,8-Difluoroquinoline, is known to be sparingly soluble in cold water but demonstrates good solubility in many organic solvents, including ethanol, ether, and chloroform[1][2]. The introduction of two fluorine atoms to the quinoline scaffold, as in this compound, is expected to significantly influence its physicochemical properties[1]. Fluorination typically increases lipophilicity, which may enhance solubility in non-polar organic solvents[1]. Conversely, the electronegativity of fluorine atoms can modulate intermolecular forces, potentially affecting solubility in polar solvents. Generally, quinoline derivatives are more soluble in organic solvents compared to water[1].

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported[1][3]. Researchers are encouraged to determine these values experimentally. The following table is provided as a template to be populated with experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Ethanol
e.g., Methanol
e.g., Acetone
e.g., Dichloromethane
e.g., Chloroform
e.g., Ethyl Acetate
e.g., Dimethyl Sulfoxide (DMSO)
e.g., N,N-Dimethylformamide (DMF)

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method[1][4]. This protocol outlines the general procedure.

3.1. Materials and Reagents

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that a saturated solution is formed[3].

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute[3][5].

  • Separation of Undissolved Solid: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet the remaining solid[3][6].

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant through a syringe filter[3][5].

  • Quantification:

    • HPLC Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the calibration curve. Analyze the sample using a validated HPLC method. A reversed-phase column (e.g., C18) is often suitable. The mobile phase and detection wavelength should be optimized for this compound[1].

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample appropriately and measure its absorbance.

3.3. Calibration Curve

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the same analytical method as the samples to construct a calibration curve of response (e.g., peak area for HPLC, absorbance for UV-Vis) versus concentration[3].

3.4. Calculation of Solubility

Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor[3]. Solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of compound solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent B Seal vials A->B C Agitate in a thermostatic shaker (e.g., 24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a syringe filter D->E G Dilute filtered sample E->G F Prepare calibration standards H Quantify concentration using HPLC or UV-Vis F->H G->H I Determine concentration from calibration curve H->I J Calculate solubility accounting for dilution I->J

Caption: A generalized workflow for the experimental determination of compound solubility.[3]

References

In-depth Technical Guide to the Spectral Data of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 7,8-difluoroquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra, this document outlines the expected spectral characteristics based on related compounds and general principles of spectroscopy. It also provides standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.9dd~4.5, ~1.5H-2
~8.2dd~8.5, ~1.5H-4
~7.4-7.6m-H-3, H-5, H-6

Note: The chemical shifts are approximate and will be influenced by the solvent and experimental conditions. The fluorine atoms at positions 7 and 8 will induce complex splitting patterns (coupling) with the aromatic protons, particularly H-6.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~150 (dd)C-8 (J_CF ~250 Hz)
~148 (dd)C-7 (J_CF ~250 Hz)
~148C-2
~138C-8a
~130C-4
~128C-4a
~122C-3
~120 (dd)C-6
~115 (dd)C-5

Note: The carbon atoms directly bonded to fluorine (C-7 and C-8) will exhibit large coupling constants (J_CF). The other carbons in the fluorinated ring (C-5, C-6, C-8a) will show smaller C-F couplings.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100-3000C-H stretchAromatic
1620-1580C=C stretchAromatic
1500-1400C=C stretchAromatic
1250-1000C-F stretchAryl-Fluoride
900-675C-H bend (out-of-plane)Aromatic
Table 4: Predicted Mass Spectrometry Data
m/zIon
165.04[M]⁺ (Molecular Ion)
138.03[M-HCN]⁺
118.03[M-HCN-HF]⁺

Note: The exact mass of this compound (C₉H₅F₂N) is 165.0390. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Receiver Gain: Set automatically

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1 second

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Receiver Gain: Set automatically

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 160 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Data Format: Transmittance

Data Processing:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electron ionization (EI) source.

Sample Introduction:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation from any impurities.

Acquisition (Electron Ionization):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

  • Resolution: 60,000

Data Processing:

  • Identify the molecular ion peak ([M]⁺).

  • Determine the fragmentation pattern by analyzing the lower mass-to-charge ratio peaks.

  • For high-resolution data, use the exact mass to confirm the elemental composition of the molecular ion and key fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Logical workflow for the synthesis, purification, and spectral analysis of this compound.

This comprehensive guide provides the necessary predicted data and standardized protocols to aid researchers in the successful spectral characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for research and development in the chemical and pharmaceutical sciences.

7,8-Difluoroquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthesis, Properties, and Therapeutic Potential of a Key Fluorinated Heterocycle

For Immediate Release

This technical guide provides a comprehensive overview of 7,8-difluoroquinoline, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct commercial availability of this compound is limited, this document details available derivatives, synthetic routes, and explores its potential applications in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents.

Commercial Availability

Direct sourcing of this compound is challenging, with limited catalog listings. However, a variety of its derivatives are commercially available from several suppliers, providing researchers with essential starting materials for further synthesis and investigation.

Compound NameSupplier(s)PurityQuantity
4-Chloro-7,8-difluoroquinolineSigma-AldrichNot specifiedInquire
This compound-3-carboxylic acidCP Lab Safety95%1 gram
7,8-Difluoro-4-hydroxyquinolineCP Lab Safety95%1 gram
7,8-Difluoro-2-methylquinolineBenchchemInquireInquire
(7,8-Difluoroquinolin-2-yl)methanolPubChem listed vendorsInquireInquire
7,8-Difluoro-2-iodoquinolinePubChem listed vendorsInquireInquire

Synthesis and Characterization

For instance, a plausible synthetic approach could involve the reaction of 2,3-difluoroaniline with an appropriate three-carbon synthon, such as acrolein or a derivative, under acidic conditions, followed by an oxidation step.

General Experimental Protocol (Hypothetical, based on Friedländer Synthesis):

A mixture of 2,3-difluoroaniline (1.0 eq) and a suitable α,β-unsaturated aldehyde or ketone (1.1 eq) in a solvent such as ethanol or acetic acid is heated in the presence of an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted, purified by column chromatography or recrystallization, and characterized by spectroscopic methods.

Characterization Data:

Specific physical and chemical properties for this compound, such as melting point, boiling point, and detailed NMR spectra, are not extensively reported. However, based on related fluoroquinolone structures, it is expected to be a solid at room temperature with characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectroscopy that would confirm its structure.

Applications in Drug Discovery

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of fluorine atoms can significantly enhance a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] Derivatives of this compound have shown promise in two primary therapeutic areas: antibacterial and anticancer research.

Antibacterial Activity

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[][3] This mechanism of action leads to bacterial cell death.[4] The fluorine atom at the C-6 position (in the broader fluoroquinolone class) is known to be crucial for this activity, and the difluoro substitution pattern in this compound derivatives offers a unique structural motif for exploring novel antibacterial agents.[1]

Research has shown that 7-substituted-6,8-difluoroquinolone derivatives exhibit potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The interaction of a fluoroquinolone with the DNA-gyrase complex is a key step in its antibacterial action. The drug binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks and ultimately, cell death.

bacterial_dna_gyrase_inhibition Fluoroquinolone This compound Derivative Cleavage_Complex Gyrase-DNA Cleavage Complex Fluoroquinolone->Cleavage_Complex stabilizes DNA_Gyrase Bacterial DNA Gyrase DNA_Gyrase->Cleavage_Complex induces cleavage Supercoiled_DNA Supercoiled Bacterial DNA Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA Relaxed DNA (Re-ligated) Cleavage_Complex->Relaxed_DNA Re-ligation (Inhibited) DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Inhibition of Bacterial DNA Gyrase by a this compound Derivative.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to assess the inhibitory activity of compounds against DNA gyrase is a supercoiling inhibition assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase, ATP, and a suitable buffer.

  • Compound Addition: The test compound (e.g., a this compound derivative) is added at various concentrations. A known gyrase inhibitor (e.g., ciprofloxacin) is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Incubation: The reaction mixtures are incubated at 37°C to allow the gyrase to perform its supercoiling function.

  • Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or nicked DNA forms.[5]

Anticancer Activity

In addition to their antibacterial properties, fluoroquinolones have been investigated for their potential as anticancer agents. Their mechanism of action in cancer cells is believed to involve the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase.[5] This inhibition leads to the accumulation of DNA damage and the induction of apoptosis (programmed cell death).

A study on 7,8-ethylene diamine chelator-lipophilic fluoroquinolone derivatives demonstrated their antiproliferative properties against colorectal cancer cell lines. This suggests that the 7,8-disubstitution pattern can be exploited to develop novel anticancer therapeutics.

Signaling Pathway: Induction of Apoptosis in Cancer Cells

The inhibition of topoisomerase II by a this compound derivative can trigger a cascade of events leading to apoptosis.

apoptosis_induction Fluoroquinolone This compound Derivative TopoII Human Topoisomerase II Fluoroquinolone->TopoII inhibits DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage causes ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction in Cancer Cells by a this compound Derivative.

Experimental Protocol: Topoisomerase II Inhibition Assay

The effect of a compound on topoisomerase II activity can be assessed using a DNA cleavage assay.[6]

  • Substrate Preparation: A 3'-end-labeled linear DNA substrate is prepared.

  • Reaction Setup: The labeled DNA is incubated with human topoisomerase II in the presence of the test compound at various concentrations. Etoposide, a known topoisomerase II poison, can be used as a positive control.

  • Reaction Termination: The reaction is stopped by the addition of SDS and proteinase K to digest the protein.

  • Analysis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of cleaved DNA fragments indicates that the compound stabilizes the topoisomerase II-DNA cleavage complex.[6]

Conclusion

References

The Ascendant Therapeutic Potential of 7,8-Difluoroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Among the various halogenated quinoline derivatives, the 7,8-difluoroquinoline moiety has emerged as a particularly promising pharmacophore. The unique electronic properties conferred by the geminal fluorine atoms at the 7 and 8 positions significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, with a focus on their antibacterial and anticancer properties. It is designed to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the ongoing development of novel therapeutics based on this versatile scaffold.

Antibacterial Activity

This compound derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, these compounds trap the enzymes in a state where they are unable to reseal the DNA strands, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various bacterial strains. The data highlights the influence of different substituents on the quinoline core on the antibacterial potency.

Compound IDR1R7Test OrganismMIC (µg/mL)Reference
1 CyclopropylPiperazinylEscherichia coli0.5[1][2]
1 CyclopropylPiperazinylStaphylococcus aureus0.25[1][2]
2 Ethyl3-AminopyrrolidinylEscherichia coli1[1]
2 Ethyl3-AminopyrrolidinylStaphylococcus aureus0.5[1]
3 Cyclopropyl3,5-DimethylpiperazinylStreptococcus pneumoniae0.125[1]
4 2,4-DifluorophenylPiperazinylPseudomonas aeruginosa2[1]

Anticancer Activity

The therapeutic potential of this compound derivatives extends beyond their antibacterial effects. A growing body of evidence demonstrates their significant cytotoxic activity against a variety of human cancer cell lines. The proposed mechanisms of action are multifaceted and include the inhibition of human topoisomerase II, induction of cell cycle arrest, and triggering of apoptosis.

Quantitative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines, showcasing their potential as anticancer agents.

Compound IDR1R7Cancer Cell LineIC50 (µM)Reference
5 Cyclopropyl4-MethylpiperazinylMCF-7 (Breast)5.2[3]
5 Cyclopropyl4-MethylpiperazinylHCT-116 (Colon)7.8[3]
6 Ethyl4-(2-Hydroxyethyl)piperazinylA549 (Lung)10.5[3]
7 Cyclopropyl3-Amino-1-pyrrolidinylHeLa (Cervical)8.1[3]

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling pathways. Evidence suggests that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A critical event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated by some quinoline derivatives. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9, the initiator caspase of the intrinsic pathway.

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Apoptosis_Pathway Apoptosis Signaling Pathway Induced by this compound Derivatives cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DFQ This compound Derivatives DeathReceptor Death Receptor DFQ->DeathReceptor Bcl2 Bcl-2 DFQ->Bcl2 Downregulates Bax Bax DFQ->Bax Upregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis signaling pathway induced by this compound Derivatives.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.

Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a 7-(substituted)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a common scaffold in this class of compounds.

Synthesis_Workflow General Synthesis Workflow start Starting Material: 2,3,4,5-Tetrafluorobenzoyl Chloride step1 Reaction with Diethyl Malonate start->step1 step2 Cyclization with Triethyl Orthoformate and Cyclopropylamine step1->step2 step3 Saponification step2->step3 step4 Nucleophilic Aromatic Substitution with Substituted Amine (R-NH2) step3->step4 end Final Product: 7-(Substituted)-1-cyclopropyl-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid step4->end

Caption: General synthesis workflow for this compound derivatives.

Materials:

  • 2,3,4,5-Tetrafluorobenzoyl chloride

  • Diethyl malonate

  • Magnesium ethoxide

  • Triethyl orthoformate

  • Cyclopropylamine

  • Sodium hydroxide

  • Substituted amine (e.g., piperazine)

  • Anhydrous solvents (e.g., ethanol, dioxane)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Step 1: Acylation. To a solution of magnesium ethoxide in ethanol, slowly add diethyl malonate. After stirring, add 2,3,4,5-tetrafluorobenzoyl chloride dropwise and reflux the mixture. After cooling, acidify with dilute sulfuric acid and extract the product.

  • Step 2: Cyclization. The product from Step 1 is reacted with triethyl orthoformate and a catalytic amount of acetic anhydride. After removing the volatiles, the residue is dissolved in a suitable solvent and treated with cyclopropylamine. The resulting enamine is then cyclized by heating with a base such as potassium carbonate.

  • Step 3: Saponification. The ester obtained from Step 2 is hydrolyzed to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide, followed by acidification.

  • Step 4: Nucleophilic Aromatic Substitution. The 7-fluoro group of the quinolone core is displaced by a nucleophilic amine. The quinolone carboxylic acid is reacted with the desired substituted amine in a high-boiling solvent like pyridine or DMSO at elevated temperatures. The final product is then purified by recrystallization or column chromatography.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

MIC_Workflow Broth Microdilution MIC Assay Workflow start Prepare Bacterial Inoculum (0.5 McFarland Standard) step2 Inoculate each well with Bacterial Suspension start->step2 step1 Prepare Serial Dilutions of This compound Derivative in 96-well plate step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Visually Inspect for Turbidity step3->step4 end Determine MIC: Lowest concentration with no visible growth step4->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains

  • This compound derivatives

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Drug Dilutions: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (bacteria in MHB without the drug) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assessment by MTT Assay

MTT_Workflow MTT Assay Workflow for Cytotoxicity start Seed Cancer Cells in a 96-well plate and allow to adhere overnight step1 Treat cells with various concentrations of This compound Derivative start->step1 step2 Incubate for 24-72 hours step1->step2 step3 Add MTT Reagent to each well and incubate for 2-4 hours step2->step3 step4 Solubilize Formazan Crystals with DMSO or Solubilization Buffer step3->step4 step5 Measure Absorbance at 570 nm step4->step5 end Calculate Cell Viability and IC50 Value step5->end

Caption: Workflow for the MTT Assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or a suitable solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in the development of novel antibacterial and anticancer agents. The data and protocols presented in this guide underscore the importance of the 7,8-difluoro substitution pattern in enhancing biological activity. Future research should focus on the synthesis of new derivatives with diverse substitutions at the C-7 and N-1 positions to further explore the structure-activity relationships and optimize the therapeutic index. In-depth mechanistic studies are also crucial to fully elucidate the signaling pathways modulated by these compounds and to identify potential biomarkers for predicting treatment response. Continued investigation into this versatile scaffold is warranted and holds the promise of delivering next-generation therapeutics to address the pressing global challenges of antimicrobial resistance and cancer.

References

Potential Therapeutic Targets of 7,8-Difluoroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the therapeutic targets of 7,8-Difluoroquinoline is limited. This guide summarizes the therapeutic potential of structurally related fluoroquinolone and difluoroquinolone derivatives, which may inform the potential applications of this compound. The primary mechanisms of action for the broader fluoroquinolone class include the inhibition of bacterial type II topoisomerases and eukaryotic topoisomerase II.

Antibacterial Activity

The foundational therapeutic application of fluoroquinolones lies in their antibacterial properties. This action is primarily mediated through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, repair, and recombination. By inhibiting these targets, fluoroquinolones induce chromosomal DNA fragmentation, ultimately leading to bacterial cell death.

Derivatives of 6,8-difluoroquinolone have demonstrated activity against both Gram-positive and Gram-negative bacteria. The substitution at the C-7 position of the quinolone core is a key determinant of the antibacterial spectrum and potency.

Quantitative Data: Antibacterial Activity
Compound ClassBacterial StrainMIC (μg/mL)Reference
7-Substituted-6,8-Difluoroquinolone DerivativesEscherichia coli120 - 515[2]
Staphylococcus aureus120 - 515[2]
Difluoroboranyl-Fluoroquinolone Derivative (7a)Staphylococcus aureus0.25[3]
Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination:

The antibacterial activity of 7-substituted-6,8-difluoroquinolone derivatives was assessed using the Kirby-Bauer disk diffusion method.[2] Minimal Inhibitory Concentration (MIC) was subsequently determined by measuring the diameter of the inhibition zone across a concentration gradient of the compounds, ranging from 250 to 0.004 μg/mL.[1]

For the difluoroboranyl-fluoroquinolone derivative, the MIC and Minimal Bactericidal Concentration (MBC) against S. aureus were determined, with the in vivo efficacy evaluated in a Balb/c mouse model of intratracheal infection.[3]

Signaling Pathway: Antibacterial Mechanism of Fluoroquinolones

G Fluoroquinolones Fluoroquinolones DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolones->DNA_Gyrase Inhibition Topo_IV Bacterial Topoisomerase IV Fluoroquinolones->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked by Inhibition

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Fluoroquinolones.

Anticancer Activity

Emerging research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[4] This antineoplastic activity is thought to be mediated through the inhibition of eukaryotic topoisomerase II, an enzyme vital for DNA replication and cell division in cancer cells.[5][6] Similar to their antibacterial counterparts, modifications at the C-7 position of the quinolone ring are crucial for enhancing anticancer efficacy.

Novel fluoroquinolone derivatives, including those with a 7,8-ethylene diamine chelator bridge, have demonstrated potent antiproliferative activity against various colorectal cancer cell lines.[5][6] The mechanism is suggested to involve the inhibition of eukaryotic topoisomerase II, and in some cases, strong radical scavenging activity has also been observed.[5]

Quantitative Data: Anticancer Activity
CompoundCell LineIC50 (µM)Reference
Novel FQ (4a)HT29 (Colorectal)Approaching nano-molar[5][6]
HCT116 (Colorectal)Approaching nano-molar[5][6]
SW620 (Colorectal)Approaching nano-molar[5][6]
Novel FQ (4b)HT29 (Colorectal)Micro to nano-molar[5][6]
HCT116 (Colorectal)Micro to nano-molar[5][6]
SW620 (Colorectal)Micro to nano-molar[5][6]
Novel FQ (4c)HT29 (Colorectal)Micro to nano-molar[5][6]
HCT116 (Colorectal)Micro to nano-molar[5][6]
SW620 (Colorectal)Micro to nano-molar[5][6]
Experimental Protocols

In Vitro Antiproliferative Activity Assessment:

The antiproliferative activity of novel fluoroquinolone derivatives was investigated using the in vitro sulforhodamine B (SRB) method against a panel of colorectal cancer cell lines (HT29, HCT116, SW620, CACO2, SW480).[5] The safety of these compounds was examined using normal periodontal ligament fibroblasts.[5]

Signaling Pathway: Anticancer Mechanism of Fluoroquinolone Derivatives

G FQ_Derivatives Fluoroquinolone Derivatives Topo_II Eukaryotic Topoisomerase II FQ_Derivatives->Topo_II Inhibition DNA_Replication_Cancer Cancer Cell DNA Replication & Division Topo_II->DNA_Replication_Cancer Required for Apoptosis Apoptosis DNA_Replication_Cancer->Apoptosis Inhibition leads to

References

The Fluoroquinolone Core: A Technical Guide to Structure, Activity, and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluoroquinolone scaffold remains a cornerstone in the development of antibacterial agents. Its synthetic accessibility and the profound impact of chemical modifications on its biological activity have made it a subject of intense research for decades. This technical guide provides an in-depth review of the fluoroquinolone core structure, its mechanism of action, structure-activity relationships, and the key experimental protocols used in the discovery and development of novel analogs.

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and bacterial DNA, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to cell death.[3]

The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while in numerous Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[1][2][6][7] This differential activity is a key consideration in the design of broad-spectrum fluoroquinolones.

Bacterial SOS Response to Fluoroquinolone-Induced DNA Damage

The DNA damage caused by fluoroquinolones triggers the bacterial SOS response, a complex network of genes involved in DNA repair.[1][3][8] This response is regulated by the LexA repressor and the RecA protein. In the presence of single-stranded DNA, which is generated by the action of fluoroquinolones, RecA becomes activated and facilitates the autocatalytic cleavage of LexA.[2][3][4] This leads to the derepression of SOS genes, which attempt to repair the DNA damage. However, this response can also contribute to the development of resistance.

SOS_Response FQ Fluoroquinolone Complex Ternary Complex (FQ-Enzyme-DNA) FQ->Complex Binds to Enzyme-DNA DSB Double-Strand Breaks Complex->DSB Stabilizes ssDNA Single-Stranded DNA DSB->ssDNA Generates Death Cell Death DSB->Death Leads to RecA RecA Activation ssDNA->RecA LexA LexA Cleavage RecA->LexA Mediates SOS SOS Gene Expression LexA->SOS Derepresses Repair DNA Repair SOS->Repair Survival Cell Survival Repair->Survival

Bacterial SOS response to fluoroquinolone-induced DNA damage.

Structure-Activity Relationships (SAR)

The core of a fluoroquinolone is a bicyclic system, and modifications at various positions have predictable effects on the molecule's properties.[9][10][11][12][13][14][15][16][17] Understanding these SARs is crucial for designing new derivatives with improved potency, a broader spectrum of activity, and a better safety profile.

  • N-1 Position: Substitution at this position is critical for antibacterial activity. A cyclopropyl group often confers the highest potency.

  • C-3 Carboxyl and C-4 Carbonyl Groups: These are essential for binding to the DNA-enzyme complex and for transport into the bacterial cell.

  • C-6 Fluorine Atom: The introduction of a fluorine atom at this position significantly increases antibacterial activity.[6][14]

  • C-7 Position: This position is a key site for modification to modulate the spectrum of activity and pharmacokinetic properties. Piperazinyl and pyrrolidinyl substitutions are common and enhance activity against both Gram-positive and Gram-negative bacteria.

  • C-8 Position: Modifications at this position can influence antibacterial potency and reduce the potential for photosensitivity. A methoxy group, for instance, has been shown to decrease this side effect.

SAR cluster_core Fluoroquinolone Core Core Bicyclic Core (Quinolone/Naphthyridone) N1 N-1: Potency (e.g., Cyclopropyl) N1->Core C34 C-3/C-4: Essential for Binding & Transport C34->Core C6 C-6: Activity Boost (Fluorine) C6->Core C7 C-7: Spectrum & PK (e.g., Piperazine) C7->Core C8 C-8: Potency & Safety (e.g., Methoxy) C8->Core

Key structure-activity relationships of the fluoroquinolone core.

Quantitative Data on Fluoroquinolone Activity

The following tables summarize key quantitative data for representative fluoroquinolones, including their antibacterial activity (Minimum Inhibitory Concentration - MIC), enzyme inhibition (Half-maximal Inhibitory Concentration - IC50), and cytotoxicity.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected Fluoroquinolones

FluoroquinoloneStaphylococcus aureusStreptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
Ciprofloxacin0.25 - 11 - 2≤0.015 - 0.50.25 - 1
Levofloxacin0.25 - 11≤0.015 - 0.250.5 - 2
Moxifloxacin0.06 - 0.250.250.03 - 0.122 - 8
Delafloxacin0.008 - 0.250.015 - 0.060.06 - 0.250.25 - 2

Data compiled from multiple sources, values represent a typical range.[18][19][20]

Table 2: IC50 Values (µM) for Enzyme Inhibition

FluoroquinoloneDNA Gyrase (S. aureus)Topoisomerase IV (S. aureus)DNA Gyrase (E. coli)Topoisomerase IV (E. coli)
Ciprofloxacin>1002.5 - 50.5 - 15 - 10
Levofloxacin50 - 1001 - 2.50.25 - 0.55 - 10
Moxifloxacin12.5 - 251 - 2.50.12 - 0.252.5 - 5
Gemifloxacin6.25 - 12.50.4~0.1~2.5

Data compiled from multiple sources, values represent a typical range.[13][21][22][23][24]

Table 3: Cytotoxicity (IC50, µM) in Human Cell Lines

FluoroquinoloneA-172 (Glioblastoma)HaCaT (Keratinocyte)Pericytes
Ciprofloxacin259.3 (72h)[25]~2.72 (24h)[26]-
Levofloxacin-->100 (48h)[26]
Moxifloxacin--~30 (48h)[26]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[9][27][28]

  • Preparation of Antibiotic Stock: Prepare a stock solution of the fluoroquinolone in a suitable solvent (e.g., water or DMSO) and sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth (turbidity).

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[17][29]

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT), ATP, and relaxed plasmid DNA (e.g., pBR322).

  • Compound Addition: Add varying concentrations of the test fluoroquinolone or a control inhibitor (e.g., ciprofloxacin) to the reaction tubes. Include a no-drug control.

  • Enzyme Addition: Add a defined amount of purified DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA. The inhibition is quantified by measuring the decrease in the supercoiled DNA band intensity.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate interlinked DNA circles (catenanes), often using kinetoplast DNA (kDNA).[13][21][30][31][32][33]

  • Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add serial dilutions of the fluoroquinolone to the reaction tubes.

  • Enzyme Initiation: Add purified topoisomerase IV to start the reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well. Inhibition is observed as a decrease in the amount of released minicircles.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[15][34][35]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluoroquinolone for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Drug Discovery Workflow and Cellular Responses

The discovery of new fluoroquinolone analogs typically follows a structured workflow, beginning with the design and synthesis of new compounds based on SAR, followed by a cascade of in vitro and cellular assays. A critical aspect of evaluating fluoroquinolone efficacy and safety is understanding their impact on cellular signaling pathways, both in the target bacteria and in human cells.

General Experimental Workflow for Fluoroquinolone Discovery

Workflow Design SAR-Guided Design & Synthesis Screening In Vitro Antibacterial Screening (MIC) Design->Screening Enzyme Target Enzyme Inhibition (Gyrase/Topo IV IC50) Screening->Enzyme Active Compounds Cytotox Cytotoxicity Testing (e.g., MTT IC50) Enzyme->Cytotox Potent Inhibitors Lead Lead Optimization Cytotox->Lead Selective Compounds

A generalized workflow for fluoroquinolone drug discovery.
Apoptotic Signaling in Mammalian Cells

At concentrations relevant to their cytotoxic effects, fluoroquinolones can induce apoptosis in mammalian cells through pathways involving p53, the Bcl-2 family of proteins, and caspases.[5][6][7][14][36] This is a crucial consideration for the safety and therapeutic window of these compounds. The process often involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of the caspase cascade.

Apoptosis FQ Fluoroquinolone (High Concentration) p53 p53 Upregulation FQ->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Dysfunction Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fluoroquinolone-induced apoptotic pathway in mammalian cells.

References

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its History, Discovery, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, holds a privileged position in the annals of medicinal chemistry. Its journey, from a natural product isolate to a versatile pharmacophore, is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the history, discovery, and diverse applications of substituted quinolines. It details key synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and elucidates the signaling pathways through which these remarkable compounds exert their biological effects.

A Rich History Rooted in Antimalarial Drug Discovery

The story of quinoline is inextricably linked to the fight against malaria. In the 17th century, the bark of the Cinchona tree was recognized for its potent antifever properties.[1] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine.[1] This naturally occurring 4-substituted quinoline became the first effective treatment for malaria and remains a clinically important drug.[1][2]

The success of quinine spurred the development of synthetic quinoline-based antimalarials. In 1934, German scientists synthesized Resochin (chloroquine), a 4-aminoquinoline, which proved to be a highly effective and less toxic alternative to quinine.[2] Following World War II, chloroquine became a cornerstone of global malaria eradication campaigns.[2] The emergence of chloroquine-resistant strains of Plasmodium falciparum necessitated the development of new quinoline antimalarials, leading to the discovery of drugs like amodiaquine, primaquine (an 8-aminoquinoline), and mefloquine.[1]

Diversification of Therapeutic Applications

Beyond their antimalarial prowess, substituted quinolines have demonstrated a remarkable breadth of pharmacological activities.[3][4] This versatility has established the quinoline nucleus as a "privileged scaffold" in drug discovery.[3] Key therapeutic areas where substituted quinolines have made a significant impact include:

  • Anti-inflammatory Agents: Quinoline derivatives have been developed as potent inhibitors of key inflammatory mediators such as Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX).[5]

  • Anticancer Agents: A vast number of substituted quinolines have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] They exert their anticancer activity through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[3][7]

  • Antibacterial Agents: The fluoroquinolones, a class of synthetic broad-spectrum antibiotics, represent a major therapeutic success story for the quinoline scaffold.[8] Compounds like ciprofloxacin are widely used to treat a variety of bacterial infections.

  • Antiviral Agents: Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV.[9]

The pharmacological promiscuity of the quinoline ring is attributed to its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets.[8]

Key Synthetic Methodologies: Experimental Protocols

The construction of the quinoline ring system has been a subject of intense investigation for over a century, leading to the development of several named reactions that are still widely used today. These methods offer access to a diverse array of substituted quinolines.

The Skraup Synthesis

The Skraup synthesis, a classic and robust method, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[10]

Experimental Protocol: Synthesis of Quinoline

  • Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously mix aniline (186 g, 2.0 mol), glycerol (276 g, 3.0 mol), and nitrobenzene (123 g, 1.0 mol).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (200 mL) to the mixture. The addition is exothermic and should be controlled by external cooling if necessary.

  • Heating: Heat the mixture in an oil bath to 140-150°C. The reaction is vigorous and may require temporary removal of the heat source. Once the initial exothermic reaction subsides, continue heating at this temperature for 3-4 hours.

  • Work-up: Allow the mixture to cool to below 100°C and then pour it cautiously into 2 L of water.

  • Neutralization and Extraction: Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. The quinoline will separate as a dark oil.

  • Purification: Separate the oil and purify by steam distillation, followed by fractional distillation under reduced pressure.

Skraup_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Mixing Mixing and Acid Addition Aniline->Mixing Glycerol Glycerol Glycerol->Mixing H2SO4 Conc. H₂SO₄ H2SO4->Mixing Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Mixing Heating Heating (140-150°C) Mixing->Heating Workup Aqueous Work-up & Neutralization Heating->Workup Purification Steam & Fractional Distillation Workup->Purification Quinoline Substituted Quinoline Purification->Quinoline

The Friedländer Synthesis

The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (2.11 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (0.28 g, 5 mmol).

  • Reflux: Heat the mixture at reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford pure 2-phenylquinoline.

Friedlander_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product AminoarylKetone 2-Aminoaryl Aldehyde or Ketone Condensation Condensation Reaction AminoarylKetone->Condensation MethyleneCompound α-Methylene Carbonyl Compound MethyleneCompound->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration SubstitutedQuinoline Substituted Quinoline Dehydration->SubstitutedQuinoline

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: In a flask, mix aniline (9.3 g, 0.1 mol) and acetylacetone (10.0 g, 0.1 mol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (20 mL) with cooling.

  • Heating: Heat the mixture on a water bath for 30 minutes.

  • Work-up: Pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the solution with a concentrated sodium hydroxide solution. The product will separate as an oil.

  • Extraction and Purification: Extract the oil with ether, dry the ethereal solution over anhydrous sodium sulfate, and remove the ether by evaporation. Purify the residue by distillation.

Quantitative Structure-Activity Relationships (SAR)

The biological activity of substituted quinolines is highly dependent on the nature and position of the substituents on the quinoline ring. Extensive SAR studies have been conducted to optimize the therapeutic properties of these compounds.

Table 1: Anticancer Activity of Substituted Quinoline Derivatives

CompoundR1R2R3Cancer Cell LineIC50 (µM)Reference
1a HHHMGC-803>50[7]
12e 4-OCH3H4-ClMGC-8031.38[7]
12f 4-OCH3H4-FHCT-1166.12[7]
91b1 ---AGS4.28 µg/mL[11]
91b1 ---KYSE1504.17 µg/mL[11]
91b1 ---KYSE4501.83 µg/mL[11]

Table 2: Antibacterial Activity of Substituted Quinoline Derivatives

CompoundR1R2Bacterial StrainMIC (µg/mL)Reference
6c ClHMRSA0.75[12]
6l ClClMRSA1.25[12]
6o OCH3HVRE1.25[12]
6 p-isopropylphenyl3-Cl, 4-FMRSA1.5[2]
7 o-isopropylphenyl3-Cl, 4-FMRSE3.0[2]

Table 3: Antimalarial Activity of Substituted Quinoline Derivatives

CompoundR Side ChainP. falciparum StrainIC50 (µM)Reference
1 -(CH2)2-N(CH3)2Dd2 (CQR)0.045[13]
Chloroquine -(CH2)4-N(C2H5)2Dd2 (CQR)0.120[13]
1 -(CH2)2-N(CH3)2D6 (CQS)0.018[13]
Chloroquine -(CH2)4-N(C2H5)2D6 (CQS)0.012[13]
40d 1,2,4-triazine hybrid-4.54[9]

Table 4: Anti-inflammatory Activity of Substituted Quinoline Derivatives

CompoundR1R2R3TargetIC50 (µM)Reference
2a HHHNO Production0.39[6]
2f 4-FHHNO Production0.29[6]
2i 4-OHHHNO Production0.19[6]
2m 4-COOHHHNO Production0.22[6]

Signaling Pathways Modulated by Substituted Quinolines

The diverse biological activities of substituted quinolines stem from their ability to interact with and modulate a wide range of cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a hallmark of many cancers, making it a key therapeutic target.[2] Several quinoline-based compounds have been developed as potent EGFR inhibitors.[14]

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Quinoline Substituted Quinoline (Inhibitor) Quinoline->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[15] Its dysregulation is frequently observed in cancer.[15] Quinoline derivatives have been shown to inhibit this pathway at various nodes.[8]

PI3K_Akt_mTOR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Quinoline Substituted Quinoline (Inhibitor) Quinoline->PI3K mTORC1 mTORC1 Quinoline->mTORC1 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth

NF-κB Signaling Pathway in Inflammation

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12] It controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[12] The inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs, and several quinoline derivatives have shown potent activity in this regard.[5]

NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Quinoline Substituted Quinoline (Inhibitor) Quinoline->IKK Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

Conclusion

The journey of substituted quinolines from a natural remedy for fever to a cornerstone of modern medicinal chemistry is a compelling narrative of scientific progress. The versatility of the quinoline scaffold, coupled with the power of organic synthesis, has yielded a rich pipeline of therapeutic agents with diverse mechanisms of action. As our understanding of the molecular basis of disease deepens, the rational design of novel substituted quinolines will undoubtedly continue to provide innovative solutions to pressing healthcare challenges. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the immense therapeutic potential of this remarkable heterocyclic system.

References

Methodological & Application

Synthesis of 7,8-Difluoroquinoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 7,8-Difluoroquinoline, a key intermediate in the development of various pharmaceutical compounds. These guidelines are intended for researchers, scientists, and drug development professionals. The primary synthesis route detailed is the Gould-Jacobs reaction, a robust and adaptable method for the preparation of 4-hydroxyquinoline derivatives, which can be further converted to the target compound.

Introduction

This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The Gould-Jacobs reaction offers a reliable method for the construction of the quinoline core from readily available starting materials. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization to form the 4-hydroxyquinoline ring system.

Synthesis Pathway Overview

The synthesis of this compound can be achieved via a two-step process starting from 2,3-difluoroaniline.

  • Condensation: 2,3-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.

  • Cyclization: The intermediate undergoes thermal cyclization to yield ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester and decarboxylation will yield 7,8-difluoro-4-hydroxyquinoline. Further chemical modifications, if required, can be performed to remove the hydroxyl group to obtain this compound.

Data Presentation

StepStarting MaterialsKey Reagents/ConditionsProductTypical Yield (%)Purity (%)
Condensation 2,3-Difluoroaniline, Diethyl ethoxymethylenemalonate (DEEM)Heat (e.g., 100-120 °C)Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonateHigh>95
Cyclization Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonateHigh-boiling solvent (e.g., Dowtherm A), Heat (e.g., 250 °C)Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate70-85>98
Hydrolysis & Decarboxylation Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylateAqueous base (e.g., NaOH), then acid and heat7,8-Difluoro-4-hydroxyquinolineHigh>98

Experimental Protocols

Step 1: Synthesis of Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Reaction: Heat the mixture with stirring at 110-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often solidifies upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired intermediate as a crystalline solid.

Step 2: Synthesis of Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the dried diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate (1.0 eq).

  • Cyclization: Add a high-boiling point solvent, such as Dowtherm A, and heat the mixture to 250 °C with vigorous stirring. Maintain this temperature for 30-60 minutes.

  • Work-up: Cool the reaction mixture to below 100 °C and add a hydrocarbon solvent like hexane to precipitate the product.

  • Purification: Filter the solid product, wash with hexane, and dry under vacuum to obtain ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 7,8-Difluoro-4-hydroxyquinoline
  • Hydrolysis: Suspend ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid intermediate.

  • Decarboxylation: Filter the carboxylic acid and heat it in a high-boiling point solvent or neat at a temperature above its melting point until carbon dioxide evolution ceases.

  • Purification: The resulting 7,8-difluoro-4-hydroxyquinoline can be purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_final Final Product 2_3_Difluoroaniline 2,3-Difluoroaniline Intermediate Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate 2_3_Difluoroaniline->Intermediate Heat DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product1 Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate Intermediate->Product1 High Temp. (e.g., 250 °C) Product2 7,8-Difluoro-4-hydroxyquinoline Product1->Product2 1. NaOH (aq), Heat 2. Acid, Heat Final_Product This compound Product2->Final_Product Further Modification Signaling_Pathway Aniline 2,3-Difluoroaniline Condensation Condensation (Nucleophilic Attack & Elimination) Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Electrocyclization Intermediate->Cyclization Quinolone 4-Hydroxyquinoline Derivative Cyclization->Quinolone Hydrolysis Hydrolysis Quinolone->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Final 7,8-Difluoro-4-hydroxyquinoline Decarboxylation->Final

Detailed Protocol for the Synthesis of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7,8-difluoroquinoline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is based on the well-established Gould-Jacobs reaction, followed by subsequent functional group manipulations.

Introduction

Quinolines and their derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of fluorine atoms into the quinoline scaffold can significantly modulate its physicochemical and biological properties, often leading to enhanced efficacy and metabolic stability. This compound is a key building block for the synthesis of various functional molecules. This protocol outlines a reliable multi-step synthesis starting from commercially available 2,3-difluoroaniline.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a four-step process, beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by hydrolysis, decarboxylation, and a final dehydroxylation step.

This compound Synthesis cluster_0 Gould-Jacobs Reaction cluster_1 Cyclization cluster_2 Hydrolysis & Decarboxylation cluster_3 Dehydroxylation 2,3-Difluoroaniline 2,3-Difluoroaniline Intermediate_A Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate 2,3-Difluoroaniline->Intermediate_A Condensation (120-140 °C) Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization (Diphenyl ether, ~250 °C) Intermediate_C 7,8-Difluoro-4-hydroxyquinoline Intermediate_B->Intermediate_C 1. NaOH (aq), Reflux 2. Heat Final_Product This compound Intermediate_C->Final_Product POCl3, then H2/Pd-C

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate

This initial step involves the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate.

Materials:

  • 2,3-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Thermometer

  • Vacuum pump

Procedure:

  • In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring to 120-140 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, ethanol is formed as a byproduct and can be removed by distillation.

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate is typically a solid or a viscous oil and can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate

This step involves the thermal cyclization of the intermediate product from Step 1 in a high-boiling solvent.

Materials:

  • Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate

  • Diphenyl ether

  • High-temperature reaction setup with a reflux condenser

  • Hexane or petroleum ether

  • Buchner funnel and filter paper

Procedure:

  • In a suitable high-temperature reaction flask, dissolve the crude product from Step 1 in diphenyl ether (approximately 5-10 mL per gram of starting material).

  • Heat the solution to reflux (approximately 250 °C) with vigorous stirring for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate out of the solution.

  • Add hexane or petroleum ether to the cooled mixture to further induce precipitation and to help wash away the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash it thoroughly with hexane or petroleum ether to remove any residual solvent.

  • Dry the product in a vacuum oven. A typical yield for this step is in the range of 60-70%.[1]

Step 3: Synthesis of 7,8-Difluoro-4-hydroxyquinoline

This two-part step involves the saponification of the ester to a carboxylic acid, followed by thermal decarboxylation.

Materials:

  • Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Hydrochloric acid (HCl) for acidification

  • Heating setup for reflux and high-temperature heating

  • Filtration apparatus

Procedure:

Part A: Saponification

  • Suspend the ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the starting material is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

  • The resulting precipitate, 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid, is collected by filtration, washed with cold water, and dried thoroughly.

Part B: Decarboxylation

  • Place the dried 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid in a flask suitable for high-temperature reactions.

  • Heat the solid carefully above its melting point until the evolution of carbon dioxide gas ceases. This typically occurs at temperatures around 200-250 °C.

  • The crude 7,8-difluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Step 4: Synthesis of this compound

The final step involves the conversion of the 4-hydroxyquinoline to the desired this compound. This is a two-step process involving chlorination followed by reductive dehalogenation.

Materials:

  • 7,8-Difluoro-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas source or a hydrogen transfer reagent (e.g., ammonium formate)

  • Suitable solvent (e.g., ethanol, methanol)

  • Base (e.g., triethylamine or sodium acetate)

Procedure:

Part A: Chlorination

  • Carefully react 7,8-difluoro-4-hydroxyquinoline with an excess of phosphorus oxychloride (POCl₃) at reflux for 2-4 hours.

  • After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice.

  • The resulting precipitate, 4-chloro-7,8-difluoroquinoline, is collected by filtration, washed with water, and dried.

Part B: Reductive Dechlorination

  • Dissolve the 4-chloro-7,8-difluoroquinoline in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon and a base (e.g., triethylamine or sodium acetate).

  • The mixture is then subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen transfer reagent like ammonium formate and heating the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure, and the resulting crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProduct NameStarting Material(s)Typical Yield (%)
1Diethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate2,3-Difluoroaniline, Diethyl ethoxymethylenemalonate>90 (crude)
2Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylateDiethyl 2-(((2,3-difluorophenyl)amino)methylene)malonate60-70[1]
37,8-Difluoro-4-hydroxyquinolineEthyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate~90 (for both steps)
4This compound7,8-Difluoro-4-hydroxyquinolineVariable

Logical Relationships in the Gould-Jacobs Reaction

The following diagram illustrates the key transformations in the Gould-Jacobs synthesis of the quinoline core.

Gould_Jacobs_Pathway Aniline 2,3-Difluoroaniline CondensationProduct Condensation Intermediate Aniline->CondensationProduct DEEM Diethyl ethoxymethylenemalonate DEEM->CondensationProduct Condensation CyclizedProduct Ethyl 7,8-difluoro-4- hydroxyquinoline-3-carboxylate CondensationProduct->CyclizedProduct Thermal Cyclization SaponifiedProduct 7,8-Difluoro-4-hydroxy- quinoline-3-carboxylic acid CyclizedProduct->SaponifiedProduct Saponification (NaOH) FinalHydroxyQuinoline 7,8-Difluoro-4- hydroxyquinoline SaponifiedProduct->FinalHydroxyQuinoline Decarboxylation (Heat)

Figure 2: Key transformations in the Gould-Jacobs synthesis of 7,8-Difluoro-4-hydroxyquinoline.

References

Application Notes and Protocols: The Versatile Role of 7,8-Difluoroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7,8-difluoroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for the development of potent therapeutic agents. Its unique electronic properties, conferred by the two fluorine atoms on the benzene ring, significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds. These notes provide an overview of the applications of this compound in antibacterial and anticancer drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field.

Antibacterial Applications: Targeting Bacterial Proliferation

Derivatives of this compound are prominent in the development of fluoroquinolone antibiotics. These compounds exert their bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This dual-targeting mechanism contributes to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The difluoro substitution at the 7 and 8 positions can enhance the binding affinity to these enzymes and improve cell penetration.

G 7,8-Difluoroquinolone 7,8-Difluoroquinolone Bacterial Cell Bacterial Cell 7,8-Difluoroquinolone->Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Bacterial Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial Cell->Topoisomerase_IV DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Inhibits Topoisomerase_IV->DNA_Replication Inhibits Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Mechanism of action for this compound-based antibacterial agents.

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 7,8-difluoroquinolone derivatives against various bacterial strains.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Derivative 1C7-piperazinylEscherichia coli≤0.860[1]
Derivative 2C7-piperazinylStaphylococcus aureus≤0.860[1]
Derivative 3C7-acetylated piperazinylGram-positive bacteriaPotent activity[1]
Derivative 4C7-acetylated piperazinylGram-negative bacteriaPotent activity[1]
Experimental Protocols

This protocol describes a general method for the synthesis of the core scaffold of many fluoroquinolone antibiotics.

Materials:

  • 2,3-Difluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-120 °C for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add a high-boiling point solvent. Heat the mixture to 240-260 °C for 30-60 minutes to induce cyclization. Cool the reaction mixture and collect the precipitated solid by filtration.

  • Hydrolysis: Suspend the crude product in a solution of sodium hydroxide (e.g., 10% aqueous solution) and reflux for 1-2 hours until the ester is fully hydrolyzed.

  • Acidification: Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3.

  • Isolation: Collect the precipitated 7,8-difluoro-4-oxo-quinoline-3-carboxylic acid by filtration, wash with water, and dry under vacuum.

G cluster_0 Synthesis of 7,8-Difluoroquinolone Core Start 2,3-Difluoroaniline + Diethyl ethoxymethylenemalonate Condensation Condensation (100-120 °C) Start->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (240-260 °C) Intermediate->Cyclization Ester Ethyl 7,8-difluoro-4-oxo- quinoline-3-carboxylate Cyclization->Ester Hydrolysis Saponification (NaOH, Reflux) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Product 7,8-Difluoro-4-oxo-quinoline- 3-carboxylic acid Acidification->Product

Workflow for the synthesis of the 7,8-difluoroquinolone core.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound stock solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control (no drug) and a sterility control (no bacteria) on each plate.

  • Incubate the plates at 35-37 °C for 16-20 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Anticancer Applications: A New Frontier

Recent research has highlighted the potential of this compound derivatives as anticancer agents. These compounds can exert their antiproliferative effects through various mechanisms, including the inhibition of kinases involved in cell cycle regulation and the induction of apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for a representative this compound derivative against human cancer cell lines.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Compound 4a7,8-ethylene diamine bridgeHCT116 (Colon)0.6[2]
Compound 4a7,8-ethylene diamine bridgeSW620 (Colon)0.16[2]
Experimental Protocols

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

G cluster_1 Anticancer Screening Workflow Start Seed Cancer Cells in 96-well plate Treatment Add Serial Dilutions of This compound Derivative Start->Treatment Incubation Incubate (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance (570 nm) MTT_Assay->Absorbance Analysis Calculate % Viability and Determine IC50 Absorbance->Analysis Result Potent Anticancer Candidate Identified Analysis->Result

References

Application Notes and Protocols for 7,8-Difluoroquinoline as a Scaffold for Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. The quinolone class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades. Within this class, fluoroquinolones, characterized by a fluorine atom at the C-6 position, have demonstrated broad-spectrum activity and improved pharmacokinetic properties. Further structural modifications to the quinolone scaffold are a key strategy in overcoming existing resistance mechanisms and enhancing antibacterial potency.

The 7,8-difluoroquinoline scaffold has emerged as a promising platform for the development of new antibacterial agents. The introduction of a fluorine atom at the C-8 position, in addition to the C-7 fluorine, can significantly influence the compound's electronic properties, conformation, and biological activity. This document provides a comprehensive overview of the this compound scaffold, including its structure-activity relationships, quantitative antibacterial data for representative compounds, and detailed protocols for key experimental evaluations.

Structure-Activity Relationships (SAR)

The antibacterial activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinolone ring. Key SAR observations include:

  • N-1 Substituent: The substituent at the N-1 position plays a crucial role in determining the antibacterial potency. Aryl groups, particularly a 2,4-difluorophenyl group, have been shown to confer potent in vitro antibacterial activity.[1]

  • C-7 Substituent: The nature of the substituent at the C-7 position significantly impacts the spectrum of activity. The introduction of a 3-amino-1-pyrrolidinyl group has been associated with the highest in vitro antibacterial potency.[1] In general, five- or six-membered nitrogen heterocycles at this position improve the activity and pharmacokinetic profile.

  • Fluorination at C-6 and C-8: The presence of fluorine atoms at both the C-6 and C-8 positions is a defining feature of this scaffold. The fluorine at C-6 is a common feature of modern fluoroquinolones, enhancing their activity. The additional fluorine at C-8 can further modulate the properties of the molecule. However, it has been observed that 6,8-difluoroarylquinolones are generally slightly less active than the corresponding 6-fluoroarylquinolones.[2]

Quantitative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in μg/mL) of a series of 1-aryl-6,8-difluoroquinolone derivatives against a panel of Gram-positive and Gram-negative bacteria.

CompoundN-1 SubstituentC-7 SubstituentS. aureus ATCC 6538PE. coli JuhlP. aeruginosa K799/WT
1 2,4-Difluorophenyl3-Amino-1-pyrrolidinyl0.050.10.78
2 4-Fluorophenyl3-Amino-1-pyrrolidinyl0.10.21.56
3 Phenyl3-Amino-1-pyrrolidinyl0.20.393.12
4 2,4-Difluorophenyl1-Piperazinyl0.20.21.56
5 4-Fluorophenyl1-Piperazinyl0.20.393.12
6 Phenyl1-Piperazinyl0.390.786.25
7 2,4-Difluorophenyl4-Methyl-1-piperazinyl0.20.21.56
8 4-Fluorophenyl4-Methyl-1-piperazinyl0.390.393.12
9 Phenyl4-Methyl-1-piperazinyl0.780.786.25

Data extracted from Chu, D. T. W., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504-509.[1]

Mechanism of Action

Fluoroquinolones, including this compound derivatives, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, the fluoroquinolone traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell FQ This compound DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling DSB Double-Strand Breaks DNA_Gyrase->DSB Topo_IV->DNA Decatenation Topo_IV->DSB Replication_Fork Replication Fork DNA->Replication_Fork Replication Cell_Death Cell Death DSB->Cell_Death

Caption: Mechanism of action of 7,8-difluoroquinolones.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a this compound derivative against a bacterial strain using the broth microdilution method.

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound test compound

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Compound Preparation:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 100 µL of the test compound at twice the desired starting concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well (1 through 11), resulting in a final volume of 100 µL per well. Do not add bacteria to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol describes a standardized method for determining the susceptibility of a bacterial isolate to a this compound derivative.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm)

  • This compound test compound

  • Bacterial strain of interest

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator (37°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of the this compound derivative.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).

    • The size of the zone of inhibition is inversely proportional to the MIC. The interpretation of susceptible, intermediate, or resistant is based on established breakpoint criteria.

Protocol 3: MTT Cytotoxicity Assay

This protocol is used to assess the in vitro cytotoxicity of a this compound derivative against a mammalian cell line.

MTT_Assay_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate and incubate start->seed_cells add_compound Add serial dilutions of the This compound compound seed_cells->add_compound incubate_compound Incubate with compound for 24-72 hours add_compound->incubate_compound add_mtt Add MTT reagent to each well and incubate incubate_compound->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_viability Calculate cell viability (%) relative to untreated control read_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • This compound test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

References

Application Notes and Protocols for the Development of Anticancer Drugs from 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the development of novel anticancer agents derived from the 7,8-difluoroquinoline scaffold. The information presented is based on the established anticancer potential of the broader fluoroquinolone class of compounds, with a specific focus on leveraging the unique properties of the 7,8-difluoro substitution pattern. The protocols outlined herein are intended to serve as a foundational guide for synthesis, in vitro evaluation, and mechanistic studies.

Introduction: The Rationale for this compound in Anticancer Drug Design

The quinoline core is a well-established scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Within the quinolone class, fluoroquinolones have emerged as promising candidates for anticancer drug development. Their primary mechanism of action often involves the inhibition of human topoisomerase II, an enzyme critical for DNA replication and a validated target for cancer chemotherapy.[1][2][3] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3]

The substitution pattern on the quinoline ring is crucial for potent anticancer activity. Notably, the presence of a fluorine atom at the C6 position is often considered essential, while additional fluorine substitution at the C8 position has been shown to enhance the inhibitory effect on mammalian topoisomerase II.[1][2] This makes this compound a particularly attractive starting scaffold for the design of novel anticancer agents. Furthermore, modifications at the C7 position with various heterocyclic moieties can be exploited to fine-tune the compound's selectivity and potency against eukaryotic topoisomerases.[1]

This document outlines the synthetic strategies, key experimental protocols for biological evaluation, and the underlying signaling pathways relevant to the development of anticancer drugs from this compound.

Data Presentation: Anticancer Activity of Fluoroquinolone Derivatives

The following table summarizes the in vitro anticancer activity of various fluoroquinolone derivatives against a panel of human cancer cell lines. While specific data for a wide range of this compound derivatives is not extensively available in the public domain, this data for structurally related compounds serves as a benchmark for the expected potency of novel analogues. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4a HCT116 (Colon)0.6Cisplatin-
4a SW620 (Colon)0.16Cisplatin-
32 MCF-7 (Breast)4.3Ciprofloxacin-
33 MCF-7 (Breast)12.9Ciprofloxacin-
77 HCT-116 (Colon)2.53--
84 HCT-116 (Colon)2.01--
77 Leukaemia-SR0.73--
84 Leukaemia-SR0.63--
Compound II Mean GI50 (NCI-60)3.30Etoposide-
Compound IIIb Mean GI50 (NCI-60)2.45Etoposide-

Note: The compound IDs are taken from the cited literature and do not represent a continuous series. The data is intended to be representative of the potential efficacy of fluoroquinolone derivatives.

Experimental Protocols

The synthesis of novel anticancer agents from this compound will primarily involve modifications at the C4 and C7 positions of the quinolone core. The following are generalized protocols for these key synthetic transformations.

Protocol 3.1.1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This protocol describes the synthesis of 4-amino-7,8-difluoroquinoline derivatives. The C4-chloro group of a suitable precursor is displaced by a primary or secondary amine.

Materials:

  • 4-chloro-7,8-difluoroquinoline derivative (1 equivalent)

  • Appropriate primary or secondary amine (1.1-1.5 equivalents)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve the 4-chloro-7,8-difluoroquinoline derivative in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile to the solution. If the amine is used as its salt, add a base to liberate the free amine.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7,8-difluoroquinoline derivative.

Protocol 3.1.2: Palladium-Catalyzed Cross-Coupling at the C7-Position (Suzuki-Miyaura Reaction)

This protocol outlines the synthesis of 7-aryl-8-fluoroquinoline derivatives from a 7-bromo-8-fluoroquinoline precursor.

Materials:

  • 7-bromo-8-fluoro-4-quinolone derivative (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.01-0.05 equivalents)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

  • To a degassed reaction vessel, add the 7-bromo-8-fluoro-4-quinolone derivative, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-8-fluoro-4-quinolone derivative.

Protocol 3.2.1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3.2.2: Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.

Materials:

  • Human topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP)

  • This compound derivatives

  • Etoposide (positive control)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction mixtures containing assay buffer, kDNA, and various concentrations of the test compounds or etoposide.

  • Add human topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop buffer/loading dye.

  • Resolve the DNA on a 1% agarose gel.

  • Stain the gel with a DNA staining agent and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated minicircles and an increase in the catenated kDNA network.

Protocol 3.3.1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cells

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3.3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds for the desired time period.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of fluoroquinolone derivatives and a general experimental workflow for their evaluation.

G cluster_0 Experimental Workflow for Anticancer Drug Development from this compound A Synthesis of this compound Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Lead Compound Identification B->C D Mechanism of Action Studies C->D H In Vivo Studies (Xenograft Models) C->H E Topoisomerase II Inhibition Assay D->E F Cell Cycle Analysis D->F G Apoptosis Assay D->G

Caption: A generalized experimental workflow for the development of anticancer drugs from this compound.

G cluster_1 Proposed Signaling Pathway for this compound Derivatives Drug This compound Derivative TopoII Topoisomerase II Drug->TopoII Inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage Induction p53 p53 Activation DNA_Damage->p53 G2M_Arrest G2/M Cell Cycle Arrest p53->G2M_Arrest Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: A proposed signaling pathway for the anticancer action of this compound derivatives.

References

Application Notes and Protocols for the Functionalization of the 7,8-Difluoroquinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 7,8-difluoroquinoline scaffold is a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the quinoline ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it an attractive core for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the functionalization of the this compound ring via two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the quinoline nitrogen atom activates the 7- and 8-positions of the this compound ring towards nucleophilic attack. This allows for the displacement of a fluoride ion by a variety of nucleophiles. Generally, the position para to the activating nitrogen atom (C-7) is more susceptible to nucleophilic attack.

Application Note:

Nucleophilic aromatic substitution is a robust method for introducing amine, alkoxide, and thiol functionalities at the C-7 and C-8 positions of the this compound ring. The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of the intermediate. The presence of two fluorine atoms enhances the electrophilicity of the substitution sites. While selective substitution at the C-7 position is often favored, reaction conditions can be tuned to achieve substitution at the C-8 position or disubstitution.

Experimental Protocol: Synthesis of 7-Amino-8-fluoroquinoline Derivatives

This protocol describes the synthesis of a 7-amino-8-fluoroquinoline derivative via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-8-fluoroquinoline derivative.

Data Presentation: Representative Yields for SNAr Reactions

The following table provides representative yields for the nucleophilic aromatic substitution on this compound with various amines. These are illustrative examples based on similar reactions with activated fluoroarenes.

EntryNucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
1MorpholineK₂CO₃DMSO100127-(Morpholin-4-yl)-8-fluoroquinoline85
2PiperidineK₂CO₃DMF90167-(Piperidin-1-yl)-8-fluoroquinoline82
3AnilineNaHTHF65247-(Phenylamino)-8-fluoroquinoline75
4BenzylamineK₂CO₃DMSO11087-(Benzylamino)-8-fluoroquinoline78

Visualization: SNAr Reaction Pathway

SNAr_Pathway Start This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 7-Substituted-8-fluoroquinoline Intermediate->Product Fluoride Elimination Fluoride Fluoride Ion Intermediate->Fluoride Cross_Coupling cluster_0 Buchwald-Hartwig Amination cluster_1 Suzuki Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord HNR2 Deprot Deprotonation (Ar-Pd(II)-NR2) AmineCoord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Release Product Product_BH Ar-NR2 RedElim->Product_BH Pd0_S Pd(0)L_n OxAdd_S Oxidative Addition (Ar-Pd(II)-X) Pd0_S->OxAdd_S Ar-X Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd_S->Transmetal R-B(OR)2 RedElim_S Reductive Elimination Transmetal->RedElim_S RedElim_S->Pd0_S Release Product Product_S Ar-R RedElim_S->Product_S Experimental_Workflow Start Start: Select this compound and Reagents Reaction_Setup Reaction Setup: - Inert Atmosphere (if needed) - Solvent Addition - Reagent Addition Start->Reaction_Setup Reaction Reaction: - Heating and Stirring - Monitoring (TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product End: Characterized Functionalized This compound Purification->Product

Application Notes and Protocols: Reaction of 7,8-Difluoroquinoline with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 7,8-difluoroquinoline is an attractive starting material for the synthesis of novel compounds in drug discovery. The presence of two electron-withdrawing fluorine atoms on the carbocyclic ring, in conjunction with the activating effect of the ring nitrogen, renders the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr).

This process allows for the strategic introduction of a wide array of functional groups, enabling the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. The SNAr reaction on fluoroaromatic compounds is a cornerstone of modern synthetic chemistry, valued for its reliability and broad scope.[1] It typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1]

Principle of the Reaction and Regioselectivity

In the this compound system, both the C-7 and C-8 positions are activated towards nucleophilic attack. The reactivity and regioselectivity are governed by the ability of the quinoline ring and the fluorine substituents to stabilize the negative charge in the Meisenheimer intermediate.

  • Activation: The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group, primarily activating the ortho (C-8) and para (C-5, C-7) positions. Each fluorine atom further enhances the electrophilicity of the carbon to which it is attached and activates the positions ortho and para to it.

  • Predicted Regioselectivity: While direct comparative studies on this compound are not extensively documented, established principles of SNAr suggest a preference for substitution at the C-7 position. The C-7 position is para to the C8a-N1 bond system and is activated by both the ring nitrogen and the C-8 fluorine. Nucleophilic attack at C-7 allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom through resonance, which is a significant stabilizing factor. Attack at C-8, while ortho to the nitrogen, may experience greater steric hindrance. Therefore, reactions with most nucleophiles are predicted to yield 7-substituted-8-fluoroquinolines as the major product.

Applications in Drug Development

The functionalization of the quinoline core at the C-7 and C-8 positions is a well-established strategy in the development of fluoroquinolone antibiotics. The substituent at the C-7 position, in particular, is known to interact with the bacterial DNA gyrase or topoisomerase IV enzymes and plays a crucial role in determining the antibacterial spectrum and potency.

By utilizing this compound as a scaffold, researchers can rapidly generate libraries of novel analogues for screening. Introducing various amine, ether, or thioether linkages can modulate key drug properties:

  • Biological Activity: Modifying the C-7 substituent can enhance binding affinity to target enzymes, overcoming existing resistance mechanisms.

  • Pharmacokinetics: The nature of the substituent influences absorption, distribution, metabolism, and excretion (ADME) properties, such as solubility, cell permeability, and metabolic stability.

  • Safety Profile: Altering the C-7 side chain can reduce off-target effects and improve the overall safety and tolerability of the drug candidate.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for SNAr reactions on highly activated fluoroquinoline systems with various nucleophiles.

Note: This data is compiled from studies on analogous, highly activated fluoroaromatic systems (e.g., nitro-substituted fluoroquinolines) and serves as a guideline for expected outcomes with this compound. Actual yields and optimal conditions may vary and require empirical determination.

Nucleophile ClassNucleophile ExampleSolventBaseTemp. (°C)Time (h)Yield (%)
N-Nucleophiles AnilineDMFK₂CO₃100-1204-875-90
PiperazineDMSOEt₃N80-1003-680-95
MorpholineNMPK₂CO₃1205~85
O-Nucleophiles PhenolDMFK₂CO₃120-14012-2460-80
Sodium MethoxideMeOHN/AReflux6-1270-85
S-Nucleophiles ThiophenolDMFNaH25-502-485-95
EthanethiolTHFK₂CO₃Reflux4-870-90

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF and DMSO are skin-penetrating solvents; handle with care. Sodium hydride (NaH) is a flammable solid that reacts violently with water.

Protocol 4.1: Reaction with N-Nucleophiles (e.g., Morpholine)

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M.

  • Add morpholine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 7-morpholino-8-fluoroquinoline.

Protocol 4.2: Reaction with O-Nucleophiles (e.g., Phenol)

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq), phenol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) in a dry round-bottom flask under an inert atmosphere.

  • Add anhydrous DMF and heat the mixture to 130-140 °C with vigorous stirring.

  • Maintain the temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 7-phenoxy-8-fluoroquinoline.

Protocol 4.3: Reaction with S-Nucleophiles (e.g., Thiophenol)

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of thiophenol (1.1 eq) in anhydrous DMF in a flask under an inert atmosphere, carefully add NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate salt.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours or until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 7-(phenylthio)-8-fluoroquinoline. Thiolate conjugate bases are excellent nucleophiles.[2]

Visualizations

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Workflow General Experimental Workflow for SNAr A 1. Setup - Add this compound, base, and solvent to flask. - Establish inert atmosphere. B 2. Reagent Addition - Add nucleophile to the reaction mixture. A->B C 3. Reaction - Heat to desired temperature. - Monitor progress via TLC or LC-MS. B->C D 4. Workup - Cool reaction. - Quench and perform aqueous extraction. C->D E 5. Isolation - Dry organic layer. - Remove solvent under reduced pressure. D->E F 6. Purification - Purify crude product via column chromatography. E->F G 7. Characterization - Confirm structure and purity (NMR, MS, etc.). F->G

Caption: A typical experimental workflow for the synthesis of 7-substituted-8-fluoroquinolines.

SAR_Logic Logic for Structure-Activity Relationship (SAR) Studies Scaffold Core Scaffold (this compound) SNAr S N Ar Reaction Scaffold->SNAr Library Library of Analogs (Varying 'Nu' group at C-7) SNAr->Library Screening Biological Screening (e.g., Antibacterial Assays) Library->Screening Data Data Analysis - Potency (MIC) - Selectivity - Cytotoxicity Screening->Data SAR Establish SAR (e.g., 'Large hydrophobic groups at C-7 increase potency') Data->SAR Optimization Lead Optimization - Fine-tune ADME properties - Reduce toxicity SAR->Optimization

Caption: Logical flow for using SNAr reactions in a drug discovery program.

References

Application Notes and Protocols for the Incorporation of 7,8-Difluoroquinoline into Larger Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7,8-difluoroquinoline scaffold is a privileged motif in medicinal chemistry and materials science. The presence of two fluorine atoms on the benzo ring of the quinoline system can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the incorporation of this compound into larger molecular frameworks through key synthetic transformations. The methodologies outlined herein are essential for the synthesis of novel drug candidates, functional materials, and biological probes.

Key Synthetic Strategies

The functionalization of the this compound core can be achieved through several powerful and versatile cross-coupling and substitution reactions. The primary strategies for incorporating this moiety involve:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the facile synthesis of arylamines.

  • Nucleophilic Aromatic Substitution (SNAr): For the displacement of a suitable leaving group on the quinoline ring with a variety of nucleophiles.

  • C-H Functionalization: For the direct formation of C-C or C-heteroatom bonds, offering a more atom-economical approach.

These reactions provide a robust toolkit for the derivatization of the this compound scaffold, enabling the exploration of a vast chemical space.

Application Notes

The this compound moiety is a key component in a variety of biologically active compounds. Its incorporation can lead to enhanced potency and improved pharmacokinetic profiles.

  • Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics. The specific substitution pattern of this compound can be exploited to develop new derivatives with activity against resistant bacterial strains. Modifications at various positions of the quinoline ring can lead to significant changes in potency and spectrum of activity.

  • Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. The unique electronic properties conferred by the fluorine atoms in this compound can be leveraged to design novel inhibitors of kinases or other cancer-related targets.

  • Antiviral and Antimalarial Drugs: The 7-chloroquinoline core is a well-known pharmacophore in antimalarial drugs like chloroquine. The introduction of fluorine at the 7 and 8 positions can lead to new derivatives with potential activity against various viral and parasitic diseases.[1]

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar heterocyclic systems. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a halogenated this compound with an arylboronic acid.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7,8-DFQ-X 7,8-Difluoro-X-quinoline (X = Br, I, Cl, OTf) Product 7,8-Difluoro-X-Aryl-quinoline 7,8-DFQ-X->Product Suzuki-Miyaura Coupling ArBOH2 Arylboronic Acid (R-B(OH)2) ArBOH2->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • Halogenated this compound (e.g., 4-chloro-7,8-difluoroquinoline) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water (if using a mixed solvent system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data (Illustrative Examples for similar systems):

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-95
PdCl₂(dppf)Cs₂CO₃Toluene110880-98
Pd(OAc)₂/SPhosK₃PO₄Dioxane901670-90
Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound

This protocol provides a general method for the palladium-catalyzed amination of a halogenated this compound.[2][3]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7,8-DFQ-X 7,8-Difluoro-X-quinoline (X = Br, I, Cl) Product 7,8-Difluoro-X-amino-quinoline 7,8-DFQ-X->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine (R1R2NH) Amine->Product Pd_Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Pd_Catalyst->Product Ligand Ligand (e.g., XPhos, BINAP) Ligand->Product Base Base (e.g., NaOtBu, K3PO4) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 equiv)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos) (0.02-0.10 equiv)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.

  • Add the halogenated this compound and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Illustrative Examples for similar systems):

Precatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃/XPhosNaOtBuToluene1001670-95
Pd(OAc)₂/BINAPCs₂CO₃Dioxane1102465-90
RuPhos Pd G3K₃PO₄t-Amyl alcohol1001280-99
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) on a this compound Derivative

This protocol outlines a general procedure for the substitution of a leaving group (e.g., chloro) on an activated this compound ring with a nucleophile. The fluorine atoms at positions 7 and 8 are electron-withdrawing and can activate the ring for nucleophilic attack, particularly at positions 4 or 5 if a suitable leaving group is present.[4][5]

Reaction Scheme:

SNAr cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7,8-DFQ-LG 7,8-Difluoro-LG-quinoline (LG = Cl, F, NO2) Product 7,8-Difluoro-Nu-quinoline 7,8-DFQ-LG->Product SNAr Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base (optional) (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., DMSO, DMF, NMP) Solvent->Product

Caption: Nucleophilic Aromatic Substitution Workflow.

Materials:

  • Activated this compound (e.g., 4-chloro-7,8-difluoroquinoline) (1.0 equiv)

  • Nucleophile (e.g., amine, alcohol, thiol) (1.1-2.0 equiv)

  • Base (optional, depending on the nucleophile) (e.g., K₂CO₃, Et₃N)

  • Polar aprotic solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • To a reaction flask, add the activated this compound and the solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to the appropriate temperature (can range from room temperature to 150 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water or ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the product by crystallization or column chromatography.

Quantitative Data (Illustrative Examples for similar systems):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF1202485-95
Sodium methoxide-Methanol65690-98
ThiophenolEt₃NDMSO801275-90
Protocol 4: Direct C-H Arylation of this compound

This protocol describes a general procedure for the palladium-catalyzed direct C-H arylation of this compound. This method avoids the pre-functionalization of the quinoline ring.[6]

Reaction Scheme:

CH_Arylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 7,8-DFQ This compound Product Aryl-7,8-Difluoroquinoline 7,8-DFQ->Product C-H Arylation Ar-X Aryl Halide (Ar-X, X = Br, I) Ar-X->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Product Ligand Ligand (optional) Ligand->Product Base Base (e.g., K2CO3, PivOH) Base->Product Solvent Solvent (e.g., DMA, Toluene) Solvent->Product

Caption: Direct C-H Arylation Workflow.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (0.02-0.10 equiv)

  • Ligand (optional, e.g., phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃) and/or an additive (e.g., pivalic acid)

  • High-boiling point solvent (e.g., DMA, NMP, toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a sealed tube, add this compound, the aryl halide, palladium catalyst, ligand (if used), and base/additive.

  • Evacuate and backfill the tube with an inert gas.

  • Add the deoxygenated solvent.

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-160 °C) for 12-48 hours.

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate the arylated product(s). Note that regioselectivity can be an issue in C-H activation reactions.

Quantitative Data (Illustrative Examples for similar systems):

CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PivOHDMA1302450-80
PdCl₂(PPh₃)₂K₂CO₃Toluene1504840-70
Pd(OAc)₂/PCy₃K₂CO₃NMP1403660-85

Conclusion

The methodologies presented provide a versatile platform for the synthesis of a wide array of this compound derivatives. The choice of reaction will depend on the desired final product and the available starting materials. Careful optimization of the reaction conditions is crucial to achieve high yields and purity. The unique properties of the this compound scaffold make it a valuable building block in the ongoing quest for novel and effective therapeutic agents and functional materials.

References

Application Notes and Protocols for N-Alkylation of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of fluorine atoms into the quinoline core can significantly modulate the physicochemical and biological properties of the resulting compounds, including metabolic stability, lipophilicity, and binding affinity to biological targets. The N-alkylation of quinolines to form quaternary quinolinium salts is a key synthetic transformation that can further alter their properties, enhancing their potential as fluorescent probes, antimicrobial agents, and components of ionic liquids.[1] This document provides a detailed experimental procedure for the N-alkylation of 7,8-difluoroquinoline.

The nitrogen atom in the quinoline ring is nucleophilic and can react with electrophilic alkylating agents to form a stable N-alkylquinolinium salt. The presence of two electron-withdrawing fluorine atoms at the 7 and 8 positions is expected to decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing reaction conditions compared to unsubstituted quinoline.

Key Reaction:

The general scheme for the N-alkylation of this compound involves the reaction of the quinoline with an alkyl halide to yield the corresponding N-alkyl-7,8-difluoroquinolinium halide.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with Alkyl Halides

This protocol describes a general method for the synthesis of N-alkyl-7,8-difluoroquinolinium salts via direct alkylation with an alkyl halide.

Materials:

  • This compound

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or nitromethane)

  • Magnetic stirrer and heating mantle/oil bath

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware for work-up and purification

  • Diethyl ether or ethyl acetate for precipitation/washing

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).

  • Dissolve the this compound in a suitable anhydrous solvent (e.g., acetonitrile, 10-20 mL per mmol of quinoline).

  • Add the alkylating agent (1.1-1.5 equiv.) to the solution.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux (e.g., 80°C for acetonitrile) for a period of 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • If a precipitate has formed, it is collected by filtration, washed with a cold, non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials, and then dried under vacuum.

  • If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue is then triturated with diethyl ether or another suitable non-polar solvent to induce precipitation of the product. The solid is then collected by filtration, washed, and dried as described above.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) if necessary.

Data Presentation

The following table summarizes representative, hypothetical data for the N-alkylation of this compound with various alkylating agents based on the general protocol. Reaction conditions may require optimization for each specific substrate.

EntryAlkylating Agent (R-X)SolventTemp (°C)Time (h)Yield (%)Product Appearance
1Methyl IodideAcetonitrile601292White solid
2Ethyl BromideAcetonitrile802485Off-white solid
3Propyl IodideDMF801888Pale yellow solid
4Benzyl BromideAcetonitrile701695White crystalline solid

Characterization Data (Hypothetical for N-Methyl-7,8-difluoroquinolinium Iodide):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.55 (d, 1H), 9.20 (d, 1H), 8.50 (t, 1H), 8.30 (m, 1H), 8.10 (m, 1H), 4.75 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 155.2 (dd, J=250, 15 Hz), 152.8 (dd, J=260, 14 Hz), 148.5, 147.2, 138.0, 131.5, 125.0 (d, J=10 Hz), 122.8, 120.5 (d, J=5 Hz), 45.3.

  • HRMS (ESI+): m/z calculated for C₁₀H₈F₂N⁺: [M]⁺ 180.0625; found 180.0628.

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the N-alkylation of this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_analysis Analysis and Purification start Dissolve this compound in Anhydrous Solvent add_reagent Add Alkylating Agent start->add_reagent heat Heat and Stir (e.g., 60-80°C) add_reagent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate/Crystallize Product cool->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry characterize Characterize Product (NMR, MS, etc.) dry->characterize purify Recrystallize (if needed) characterize->purify final_product Pure N-Alkyl-7,8-Difluoro- quinolinium Salt characterize->final_product purify->final_product

Caption: Experimental workflow for the N-alkylation of this compound.

Discussion and Troubleshooting

  • Reactivity: The electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the quinoline nitrogen. Consequently, more reactive alkylating agents (e.g., iodides > bromides > chlorides) and higher reaction temperatures or longer reaction times may be necessary compared to the N-alkylation of unsubstituted quinoline.

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile and DMF are generally effective as they can dissolve the quinoline substrate and stabilize the resulting charged quinolinium salt. The use of anhydrous solvents is recommended to prevent side reactions.

  • Product Isolation: N-alkylquinolinium salts are typically crystalline solids that are insoluble in non-polar organic solvents. This property is exploited for their isolation and purification. If the product oils out, scratching the flask or adding a seed crystal can help induce crystallization.

  • N- vs. O-Alkylation: While this is a significant consideration for quinolone systems, for this compound, which lacks the carbonyl oxygen, N-alkylation is the overwhelmingly favored pathway.[2][3]

These protocols and notes provide a comprehensive guide for researchers undertaking the N-alkylation of this compound, a valuable transformation for the development of novel chemical entities.

References

Application Notes and Protocols: 7,8-Difluoroquinoline in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Difluoroquinoline and its derivatives represent an emerging class of fluorinated heterocyclic compounds with significant potential in material science. The introduction of two fluorine atoms at the 7 and 8 positions of the quinoline ring system imparts unique electronic and photophysical properties. These properties, including enhanced electron mobility, tuned emission wavelengths, and improved stability, make them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent chemosensors, and potentially as additives in advanced solar cell technologies.[1]

The strong electron-withdrawing nature of fluorine atoms can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the molecule. This allows for precise tuning of the bandgap and emission color in organic electronic devices. Furthermore, the C-F bond is strong and stable, which can contribute to the overall robustness and longevity of materials incorporating this moiety. While direct and extensive research on this compound in material science is still developing, its structural similarity to other well-studied fluorinated quinolines provides a strong basis for its exploration in these applications.

Application I: Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, particularly those that can form metal complexes, are promising candidates for emissive and electron-transporting layers in OLEDs. The fluorine substitutions can lead to blue-shifted emissions and improved quantum efficiencies.

Example Application: Metal Complexes of 7,8-Difluoro-8-hydroxyquinoline as Emitters

By analogy with the well-known tris(8-hydroxyquinolinato)aluminum (Alq3), a metal complex of a 7,8-difluoro-8-hydroxyquinoline derivative can be synthesized to serve as an emissive material. The fluorine atoms are expected to alter the emission spectrum and potentially enhance the performance of the OLED device.

The following table summarizes the expected performance of an OLED device incorporating a hypothetical aluminum complex of a 7,8-difluoro-8-hydroxyquinoline derivative, Al(7,8-F2-q)3, compared to the traditional Alq3. The data is extrapolated based on the known effects of fluorination on similar organic electronic materials.

ParameterAlq3 (Tris(8-hydroxyquinolinato)aluminum)Al(7,8-F2-q)3 (Tris(7,8-difluoro-8-hydroxyquinolinato)aluminum)
Emission Peak (nm)520-530480-500 (Predicted Blue-Shift)
Photoluminescence Quantum Yield (PLQY)~0.30>0.40 (Predicted Enhancement)
External Quantum Efficiency (EQE)~1%>2% (Predicted Enhancement)
Turn-on Voltage (V)~3.5~3.0 (Predicted Reduction)
Color Coordinates (CIE)(0.32, 0.55) - Green(0.15, 0.25) - Blue (Predicted)
Experimental Protocol: Synthesis of Tris(7,8-difluoro-2-methyl-8-hydroxyquinolinato)aluminum(III) [Al(7,8-F2-2-Me-q)3]

This protocol describes a potential synthesis route for a this compound-based aluminum complex.

Materials:

  • 7,8-difluoro-2-methyl-8-hydroxyquinoline

  • Aluminum isopropoxide

  • Anhydrous ethanol

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Schlenk line techniques

Procedure:

  • Dissolve 7,8-difluoro-2-methyl-8-hydroxyquinoline (3 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (argon or nitrogen).

  • In a separate flask, dissolve aluminum isopropoxide (1 equivalent) in anhydrous ethanol.

  • Slowly add the aluminum isopropoxide solution to the solution of the this compound derivative at room temperature with constant stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. A precipitate should form.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by sublimation under high vacuum to obtain the final Al(7,8-F2-2-Me-q)3 complex.

Characterization:

  • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the structure of the ligand and the final complex.

  • Mass Spectrometry: To verify the molecular weight of the synthesized complex.

  • UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission properties of the complex.

  • Cyclic Voltammetry: To estimate the HOMO and LUMO energy levels.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.

Diagram: OLED Device Fabrication Workflow

cluster_0 Substrate Preparation cluster_1 Organic Layer Deposition (Vacuum Thermal Evaporation) cluster_2 Cathode Deposition and Encapsulation ITO_Glass ITO-coated Glass Substrate Cleaning Cleaning (Sonication in Acetone, IPA, DI water) ITO_Glass->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Hole Transport Layer (e.g., TAPC) UV_Ozone->HTL Transfer to vacuum chamber EML Emissive Layer (Al(7,8-F2-q)3) HTL->EML HBL Hole Blocking Layer (e.g., TPBi) EML->HBL ETL Electron Transport Layer (e.g., TPBi) HBL->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Encapsulation Encapsulation (Glass lid and UV-cured epoxy) Cathode->Encapsulation

Caption: Workflow for the fabrication of an OLED device using a this compound-based emitter.

Application II: Fluorescent Chemosensors

The quinoline moiety is a well-known chelating agent, and its fluorescence properties can be modulated upon binding to metal ions. The introduction of fluorine atoms can enhance the sensitivity and selectivity of such chemosensors.

Example Application: Selective Detection of Metal Ions

A this compound derivative functionalized with a suitable receptor can act as a "turn-on" or "turn-off" fluorescent sensor for specific metal ions. The interaction with the metal ion alters the internal charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence emission.

This table presents the predicted sensing performance of a hypothetical fluorescent chemosensor based on a this compound scaffold for the detection of a target metal ion (e.g., Zn²⁺).

ParameterValue
Excitation Wavelength (nm)~380
Emission Wavelength (nm)~490 (in the presence of the target ion)
Fluorescence Quantum Yield (in absence of ion)<0.05
Fluorescence Quantum Yield (in presence of ion)>0.50
Detection Limit (μM)<1.0
SelectivityHigh against common interfering ions (Na⁺, K⁺, Ca²⁺, Mg²⁺)
Experimental Protocol: Synthesis of a this compound-based Schiff Base for Metal Ion Sensing

This protocol outlines the synthesis of a potential fluorescent sensor by reacting an amino-functionalized this compound with an aldehyde.

Materials:

  • 2-Amino-7,8-difluoroquinoline

  • 2-Hydroxy-1-naphthaldehyde

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard reflux apparatus

Procedure:

  • Dissolve 2-amino-7,8-difluoroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-hydroxy-1-naphthaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product, which is often a colored solid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization and Sensing Studies:

  • Structural Characterization: Confirm the structure of the synthesized sensor using NMR, Mass Spectrometry, and IR spectroscopy.

  • Stock Solution Preparation: Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or acetonitrile) and stock solutions of various metal perchlorates or chlorides in deionized water.

  • Fluorescence Titration: In a cuvette containing a buffered aqueous solution, add a small aliquot of the sensor stock solution. Record the fluorescence spectrum. Sequentially add small aliquots of the target metal ion stock solution and record the fluorescence spectrum after each addition.

  • Selectivity Test: Prepare a series of solutions containing the sensor and different metal ions at the same concentration to evaluate the sensor's selectivity.

  • Determination of Detection Limit: Based on the fluorescence titration data, calculate the detection limit using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Diagram: Mechanism of "Turn-On" Fluorescence Sensing

cluster_0 Sensor in Solution cluster_1 Addition of Target Ion cluster_2 Sensor-Ion Complex Sensor This compound Sensor Quenched Low Fluorescence (Quenched State) Sensor->Quenched ICT or PET Ion Target Metal Ion (e.g., Zn²⁺) Complex Sensor-Ion Complex Ion->Complex Binding Emissive High Fluorescence ('Turn-On' State) Complex->Emissive CHEF (Chelation-Enhanced Fluorescence)

Caption: Logical diagram illustrating the "turn-on" mechanism of a fluorescent chemosensor.

Conclusion

While the dedicated exploration of this compound in material science is an area ripe for further investigation, the foundational knowledge from related quinoline chemistry strongly supports its potential. The unique electronic properties conferred by the difluoro substitution pattern are highly likely to yield materials with enhanced performance in applications such as OLEDs and fluorescent sensors. The protocols and data presented here, based on established principles and analogous compounds, provide a robust starting point for researchers and scientists to innovate in the development of novel organic materials. Further empirical studies are necessary to fully elucidate the specific advantages and optimal applications of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Difluoroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. As direct literature on the synthesis of this compound is limited, this guide draws upon established principles of quinoline synthesis and experience with related fluoroquinolone analogues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy for the synthesis of quinoline cores is the cyclization of an appropriately substituted aniline. For this compound, a logical approach is the Gould-Jacobs reaction, which involves the condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2] Subsequent saponification and decarboxylation of the resulting ester would yield the desired 4-hydroxy-7,8-difluoroquinoline, which can be further modified.

Q2: Why is the Gould-Jacobs reaction a suitable choice for this synthesis?

A2: The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinoline scaffold.[3][4] It is particularly effective for anilines, and while fluorine atoms are deactivating, the reaction conditions can often be optimized to achieve cyclization.

Q3: What are the primary challenges in the synthesis of this compound?

A3: The main challenges include:

  • Low reactivity of the aniline precursor: The two fluorine atoms on the aniline ring are strongly electron-withdrawing, which can reduce the nucleophilicity of the amino group and make the initial condensation with DEEM sluggish.

  • Difficulties in cyclization: The electron-withdrawing nature of the fluorine substituents can also hinder the electrophilic aromatic substitution (cyclization) step, often requiring high temperatures.[5]

  • Potential for side reactions: At the high temperatures required for cyclization, charring and polymerization can occur, leading to the formation of tar and reducing the overall yield.[6]

  • Isomer formation: Depending on the synthetic route, there may be potential for the formation of other difluoroquinoline isomers, which can complicate purification.

Q4: What safety precautions should be taken during the synthesis?

A4: The synthesis, particularly the cyclization step, can be hazardous.

  • The Skraup synthesis, an alternative route, is known to be highly exothermic and potentially violent.[6][7] If this method is considered, the use of a moderator like ferrous sulfate is crucial.[6]

  • High temperatures are often required, necessitating careful monitoring and control to prevent runaway reactions.

  • Many reagents used in quinoline synthesis are corrosive and/or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Issue 1: Low Yield of the Initial Condensation Product

If you are experiencing a low yield of the anilidomethylenemalonate intermediate from the reaction of 2,3-difluoroaniline and DEEM, consider the following:

Potential CauseTroubleshooting Steps
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, extend the duration. 2. Increase Temperature: Gradually increase the reaction temperature. For less reactive anilines, gentle heating can promote condensation.
Reagent Purity 1. Use High-Purity Reagents: Ensure that the 2,3-difluoroaniline and DEEM are of high purity and free from moisture. 2. Check for Degradation: DEEM can degrade over time. Use freshly opened or distilled reagent if possible.
Issue 2: Low Yield During the Thermal Cyclization Step

Low yields in the high-temperature cyclization to form the quinoline ring are a common hurdle.

Potential CauseTroubleshooting Steps
Insufficient Temperature 1. Optimize Cyclization Temperature: The required temperature for cyclization can be very high (>250 °C).[4] Use a high-boiling point solvent like diphenyl ether and carefully increase the temperature. 2. Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times and improve yields for the Gould-Jacobs reaction.[2]
Tar Formation 1. Control Heating: Heat the reaction mixture gradually to the target temperature. Rapid heating can promote decomposition. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Poor Heat Transfer 1. Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous temperature throughout the reaction mixture. 2. Solvent Choice: Use a solvent with a sufficiently high boiling point that allows for efficient heat transfer.
Issue 3: Difficulty in Product Purification

The crude product may contain unreacted starting materials, polymeric tars, and potentially isomeric impurities, making purification challenging.

Potential CauseTroubleshooting Steps
Presence of Tarry Byproducts 1. Steam Distillation: For tarry residues from reactions like the Skraup synthesis, steam distillation can be an effective method to isolate the quinoline product.[6] 2. Solvent Trituration: Triturate the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble.
Isomeric Impurities 1. Column Chromatography: Use silica gel column chromatography with an optimized solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate isomers.[8] 2. Recrystallization: Fractional recrystallization from a suitable solvent can be used to purify the desired isomer.[8]
Unreacted Starting Materials 1. Optimize Reaction: Aim for complete conversion of starting materials to simplify purification. 2. Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen to separate it from neutral or acidic impurities through acid-base extraction.

Experimental Protocols

Proposed Synthesis of 4-Hydroxy-7,8-difluoroquinoline via Gould-Jacobs Reaction

This protocol is a generalized procedure and should be optimized for your specific experimental setup.

Step 1: Condensation of 2,3-Difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 100-120 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the aniline is consumed, cool the reaction mixture to room temperature. The crude product, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate, may solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Place the crude product from Step 1 into a flask containing a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture with vigorous stirring to 250-260 °C under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture and dilute with a solvent like hexane to precipitate the crude product.

  • Collect the precipitate by filtration and wash with hexane.

Step 3: Saponification and Decarboxylation

  • Suspend the crude cyclized product in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the solution and carefully acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

  • Filter the precipitate, wash with water, and dry.

  • The crude 4-hydroxy-7,8-difluoroquinoline-3-carboxylic acid is then heated at its melting point until carbon dioxide evolution ceases, yielding 4-hydroxy-7,8-difluoroquinoline.

Visualizing the Workflow

Below is a diagram illustrating the proposed synthetic workflow for this compound.

7_8_Difluoroquinoline_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation start 2,3-Difluoroaniline + DEEM intermediate1 Anilidomethylenemalonate Intermediate start->intermediate1 100-120°C intermediate2 Ethyl 4-hydroxy-7,8-difluoroquinoline-3-carboxylate intermediate1->intermediate2 >250°C (Thermal) intermediate3 4-hydroxy-7,8-difluoroquinoline-3-carboxylic acid intermediate2->intermediate3 1. NaOH 2. H+ final_product 7,8-Difluoro-4-hydroxyquinoline intermediate3->final_product Heat

Caption: Proposed synthetic workflow for 4-hydroxy-7,8-difluoroquinoline.

References

Technical Support Center: Purification of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 7,8-Difluoroquinoline. The following sections detail common purification techniques and address potential issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most recommended techniques for the purification of this compound and similar heterocyclic compounds are recrystallization and column chromatography.[1] Recrystallization is a cost-effective method suitable for purifying solid compounds, especially on a larger scale.[1] Column chromatography is highly effective for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to eliminate by other means.[1][2]

Q2: How do I choose the right solvent for recrystallization?

The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at elevated temperatures.[1] It is recommended to screen several solvents to find the optimal one. Based on protocols for similar quinoline derivatives, suitable solvents to start with include methanol, 95% ethanol, acetone, and isopropyl alcohol.[1] A mixed solvent system, such as dichloromethane/hexane, can also be effective.[1]

Q3: How can I determine the appropriate solvent system for column chromatography?

The ideal mobile phase for column chromatography should be determined using thin-layer chromatography (TLC) analysis prior to the column run.[1][3] A good solvent system will result in a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1] Typically, a non-polar solvent like hexane or petroleum ether is used as the base, and the polarity is gradually increased by adding a more polar solvent such as ethyl acetate or acetone.[1]

Q4: What analytical techniques can be used to confirm the purity of this compound after purification?

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are commonly used to confirm the purity and identity of the compound.[2][3] For recrystallized products, a sharp melting point range close to the literature value can also be a good indicator of purity.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution cooled too quickly.Reheat the solution to dissolve the compound and allow it to cool slowly at room temperature, undisturbed.[4]
Oily precipitate forms instead of crystals. The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
The compound is "crashing out" of solution.Reheat the solution and allow it to cool more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Low recovery of the purified product. The compound is partially soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility before filtration.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Filter the hot solution as quickly as possible.[4]
Colored impurities remain in the final product. The impurities were not removed during the process.If the impurities are colored, add a small amount of activated charcoal to the hot solution, reflux for 5-10 minutes, and then perform a hot filtration to remove the charcoal before cooling.[1]
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move from the top of the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For basic compounds like quinolines that may bind to acidic silica gel, adding a small amount of a modifier like triethylamine to the eluent can help.[5]
The compound runs too quickly through the column. The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
Poor separation of the compound from impurities (overlapping bands). The solvent system is not optimal.Re-evaluate the solvent system using TLC to achieve better separation between the spots of the desired compound and impurities.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed evenly without any air bubbles or cracks.[2]
The compound elutes as a broad peak, leading to low concentration in fractions. The compound may have both acidic and basic groups, causing it to elute broadly.[5]Try using a different stationary phase or adding a modifier to the mobile phase to improve the peak shape.[5]
The silica gel dissolves. A highly basic modifier (e.g., ammonium hydroxide) is used with a very polar solvent system (e.g., methanol/water).[5]Use acidic or neutral modifiers if a highly polar solvent system is required.[5]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., methanol) and heat the mixture to reflux with stirring until the solid completely dissolves.[1]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and continue to heat at reflux for 5-10 minutes.[1]

  • Hot Filtration (if decolorizing charcoal was used): Pre-warm a funnel and a receiving flask. Quickly filter the hot solution to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.[4]

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

  • Purity Assessment: Determine the melting point and use other analytical techniques (HPLC, NMR) to confirm the purity of the this compound.[3][4]

Protocol 2: Purification of this compound by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate mobile phase that gives an Rf value of 0.2-0.4 for the target compound.[1] A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.[1][2] Add a thin layer of sand on top of the silica gel.[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.[1]

  • Elution: Carefully add the mobile phase to the column without disturbing the top layer. Apply gentle pressure to begin eluting the compounds. Collect the eluent in fractions.[7]

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

  • Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.[2]

Data Presentation

Table 1: Example Solvent Screening for Recrystallization of a Fluoroquinolone Derivative

SolventSolubility at 25°CSolubility at Boiling PointCrystal QualityPurity Improvement
MethanolLowHighWell-formed needlesGood
95% EthanolLowHighPlatesGood
AcetoneModerateHighSmall needlesModerate
Dichloromethane/HexaneLowModeratePrismsFair
Isopropyl AlcoholLowModerateNeedlesGood

This table is based on general observations for fluoroquinolone compounds and should be adapted based on experimental results for this compound.[1]

Table 2: Typical Data from Column Chromatography Purification of a Halogenated Quinoline Derivative

ParameterValue
Crude Product Mass2.0 g
Stationary PhaseSilica Gel (60-120 mesh)
Mobile Phase10% Ethyl Acetate in Hexane
Purified Product Mass1.5 g
Yield75%
Purity (by HPLC)>98%

This table presents illustrative data for a typical purification and will vary depending on the specific reaction and conditions.[3]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional, with charcoal) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry end_product Pure this compound dry->end_product Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation tlc Select Solvent System (via TLC analysis) pack Prepare and pack silica gel column tlc->pack load Load crude product pack->load elute Elute with mobile phase load->elute collect Collect fractions elute->collect monitor Monitor fractions (via TLC analysis) collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate end_product Pure this compound evaporate->end_product Troubleshooting_Decision_Tree start Purification Issue? recrystallization Recrystallization Issue? start->recrystallization Yes column_chrom Column Chromatography Issue? start->column_chrom No no_crystals No Crystals Form? recrystallization->no_crystals Yes low_yield Low Yield? recrystallization->low_yield No no_movement Compound Stuck on Column? column_chrom->no_movement Yes poor_separation Poor Separation? column_chrom->poor_separation No too_much_solvent Concentrate solution and cool slowly no_crystals->too_much_solvent Yes cool_ice_bath Cool further in an ice bath low_yield->cool_ice_bath Yes increase_polarity Increase mobile phase polarity no_movement->increase_polarity Yes optimize_solvent Re-optimize solvent system using TLC poor_separation->optimize_solvent Yes

References

Technical Support Center: Synthesis of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Difluoroquinoline and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, particularly when employing the Gould-Jacobs reaction.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Anilidomethylenemalonate Intermediate

Q: I am seeing a low yield or no formation of the initial condensation product between 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM). What could be the cause?

A: This is a common issue, often attributed to the reduced nucleophilicity of 2,3-difluoroaniline due to the electron-withdrawing nature of the two fluorine atoms.

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Reaction Temperature or Time 1. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). 2. If starting materials are still present, incrementally increase the reaction temperature (e.g., in 10°C intervals). 3. Extend the reaction time.Complete consumption of 2,3-difluoroaniline and formation of the desired intermediate.
Reagent Purity 1. Ensure 2,3-difluoroaniline and DEEM are of high purity. 2. Use freshly distilled reagents if possible.Improved reaction kinetics and yield.
Steric Hindrance While less common, consider using a malonate with a less bulky ester group if the issue persists.Enhanced accessibility for nucleophilic attack.

Issue 2: Incomplete Cyclization and/or Tar Formation During Thermal Cyclization

Q: During the high-temperature cyclization step, I am observing a significant amount of the uncyclized intermediate and/or the formation of a dark, tarry substance. How can I resolve this?

A: High-temperature cyclization is a critical and often challenging step. Incomplete cyclization and degradation are the primary side reactions.

Potential CauseTroubleshooting StepExpected Outcome
Insufficient Cyclization Temperature 1. Ensure the reaction temperature is high enough for the electrocyclization to occur (typically >250 °C). 2. Use a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the required temperature.[1]Successful cyclization to the 4-hydroxyquinoline product.
Prolonged Reaction Time at High Temperature 1. Optimize the reaction time. Prolonged heating can lead to degradation and tar formation.[2] 2. Monitor the reaction by TLC at regular intervals to determine the optimal endpoint.Minimized degradation and improved yield of the desired product.
Atmospheric Conditions Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at high temperatures.Reduced formation of colored impurities and tar.
Alternative Heating Method Consider using microwave irradiation, which can significantly reduce reaction times and often leads to cleaner reactions and higher yields.[2][3]More efficient and controlled cyclization with fewer byproducts.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify the final 7,8-Difluoro-4-hydroxyquinoline product from the reaction mixture. What are the best practices?

A: Purification can be challenging due to the presence of unreacted starting materials, the intermediate, and degradation byproducts.

Potential CauseTroubleshooting StepExpected Outcome
Co-precipitation of Impurities 1. After cooling the reaction mixture, add a non-polar solvent like cyclohexane or hexane to precipitate the crude product.[2] 2. Wash the precipitate thoroughly with a cold, non-polar solvent to remove residual high-boiling solvent and other non-polar impurities.A purer crude product that is easier to recrystallize.
Suboptimal Recrystallization Solvent 1. Screen a variety of solvents for recrystallization. A solvent system that dissolves the product at elevated temperatures but not at room temperature is ideal. 2. Consider solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to achieve the desired solubility profile.Isolation of pure, crystalline 7,8-Difluoro-4-hydroxyquinoline.
Presence of Tarry Byproducts 1. If significant tar is present, attempt to triturate the crude product with a suitable solvent to dissolve the desired product, leaving the tar behind. 2. Column chromatography may be necessary for highly impure samples.Removal of polymeric and highly colored impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The Gould-Jacobs reaction is a widely employed and effective method for the synthesis of 4-hydroxyquinolines, which are precursors to this compound.[1][4] This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation.[4]

Q2: Why is 2,3-difluoroaniline a challenging substrate for the Gould-Jacobs reaction?

The two fluorine atoms on the aniline ring are strongly electron-withdrawing, which deactivates the aromatic ring and reduces the nucleophilicity of the amino group. This can make the initial condensation step with diethyl ethoxymethylenemalonate slower and require more forcing conditions compared to anilines with electron-donating groups.

Q3: Are there any alternative methods to the high-temperature thermal cyclization?

Yes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating.[2][3] Microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner products by providing rapid and uniform heating, which can minimize the formation of degradation byproducts.[2]

Q4: What are the expected major byproducts in the synthesis of 7,8-Difluoro-4-hydroxyquinoline?

The most common byproducts are:

  • Unreacted 2,3-difluoroaniline and diethyl ethoxymethylenemalonate: Due to incomplete condensation.

  • The anilidomethylenemalonate intermediate: Resulting from incomplete cyclization.

  • Degradation products: Arising from the high temperatures used in the cyclization step, often appearing as a tarry residue.

Q5: How does the Gould-Jacobs reaction compare to other quinoline syntheses like the Conrad-Limpach or Skraup reactions?

The Gould-Jacobs reaction is particularly well-suited for the synthesis of 4-hydroxyquinolines. The Conrad-Limpach synthesis is another common method for 4-hydroxyquinolines, involving the condensation of anilines with β-ketoesters.[3] The Skraup synthesis, on the other hand, typically produces quinolines that are not substituted at the 4-position and uses harsh conditions (sulfuric acid and an oxidizing agent). For the synthesis of 7,8-Difluoro-4-hydroxyquinoline, the Gould-Jacobs reaction is a logical choice.

III. Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction Conditions (Generalized)

ParameterConventional HeatingMicrowave Irradiation
Temperature 250-260 °C250-300 °C
Reaction Time Several hours5-30 minutes
Solvent High-boiling point solvent (e.g., Diphenyl ether) or neatOften neat or in a minimal amount of high-boiling solvent
Typical Yields Moderate to goodOften higher than conventional heating
Side Products More prone to degradation and tar formationGenerally cleaner reaction profile

Note: The data in this table is generalized from literature on Gould-Jacobs reactions and may need to be optimized for the specific synthesis of this compound.[2]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((2,3-difluorophenyl)amino)methylenemalonate (Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours.

  • Monitor the reaction progress by TLC until the 2,3-difluoroaniline is consumed.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate (Cyclization)

Conventional Heating:

  • Dissolve the crude anilidomethylenemalonate intermediate from Protocol 1 in a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the mixture to reflux (approximately 250-260 °C) under an inert atmosphere for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add a non-polar solvent such as cyclohexane to precipitate the product.

  • Filter the solid product, wash with cold non-polar solvent, and dry under vacuum.

Microwave-Assisted Synthesis:

  • Place the crude anilidomethylenemalonate intermediate in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 250-300 °C for 5-20 minutes.

  • After the reaction is complete, cool the vessel to room temperature, which should induce precipitation of the product.

  • Filter the solid product, wash with a small amount of cold solvent (e.g., acetonitrile), and dry under vacuum.

Protocol 3: Saponification and Decarboxylation to 7,8-Difluoro-4-hydroxyquinoline

  • Suspend the crude 7,8-Difluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux until the hydrolysis of the ester is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

  • Place the dried quinoline-3-carboxylic acid in a suitable flask and heat it above its melting point until the evolution of CO2 ceases.

  • The resulting solid is the crude 7,8-Difluoro-4-hydroxyquinoline, which can be purified by recrystallization.

V. Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation start 2,3-Difluoroaniline + Diethyl Ethoxymethylenemalonate intermediate Anilidomethylenemalonate Intermediate start->intermediate Heat (100-130°C) cyclized_product 7,8-Difluoro-4-hydroxyquinoline- 3-carboxylate intermediate->cyclized_product High Temp (>250°C) or Microwave final_product 7,8-Difluoro-4-hydroxyquinoline cyclized_product->final_product 1. NaOH, H2O 2. H+, Heat

Caption: Workflow for the Gould-Jacobs synthesis of 7,8-Difluoro-4-hydroxyquinoline.

Troubleshooting_Logic cluster_condensation Condensation Issues cluster_cyclization Cyclization Issues start Low Yield of Final Product check_intermediate Check for Intermediate Formation (TLC) start->check_intermediate no_intermediate No/Low Intermediate check_intermediate->no_intermediate Low Yield intermediate_present Intermediate Present After Cyclization check_intermediate->intermediate_present Good Yield increase_temp_time Increase Temp/Time no_intermediate->increase_temp_time Yes check_reagents Check Reagent Purity no_intermediate->check_reagents No tar_formation Tar Formation? intermediate_present->tar_formation No increase_cycl_temp Increase Cyclization Temp intermediate_present->increase_cycl_temp Yes optimize_time Optimize Time / Use Inert Atm. tar_formation->optimize_time Yes use_microwave Consider Microwave tar_formation->use_microwave Persistent optimize_time->use_microwave

Caption: Troubleshooting logic for low yields in this compound synthesis.

References

Technical Support Center: Regioselective Synthesis of Difluoroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of difluoroquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselectivity during the synthesis of difluoroquinolines?

A1: The main challenges in the regioselective synthesis of difluoroquinolines stem from the directing effects of substituents on the quinoline ring and the nature of the synthetic method employed. In classical methods like the Friedländer, Combes, and Conrad-Limpach syntheses, the use of unsymmetrical starting materials can lead to the formation of multiple regioisomers, which are often difficult to separate.[1][2][3] For instance, in the Combes synthesis, both steric and electronic effects of substituents on the aniline and β-diketone influence the regiochemical outcome of the cyclization step.[4] In modern C-H functionalization approaches, achieving selectivity between different C-H bonds on the quinoline nucleus can be challenging, although methods are being developed to control this.

Q2: How do fluorine substituents on the aniline precursor influence the regioselectivity of classical quinoline syntheses?

A2: Fluorine atoms are strongly electron-withdrawing, which can alter the electron density of the aniline ring and influence the regioselectivity of the cyclization step.[5] The position of the fluorine atoms on the aniline ring can direct the annulation to a specific position, but this is also dependent on the reaction conditions and the other reactants involved. For example, in the Combes synthesis of trifluoromethylquinolines, the use of chloro- or fluoroanilines was found to favor the formation of the 4-CF₃ regioisomer.

Q3: What are common side reactions and byproducts to watch out for?

A3: Common side reactions include the formation of regioisomers, as mentioned above. In classical syntheses that use harsh acidic conditions and high temperatures, such as the Skraup and Doebner-von Miller reactions, tar formation and polymerization of reactants are significant issues that can drastically reduce yields.[6] In electrophilic fluorination reactions, over-fluorination or fluorination at undesired positions can occur. With modern C-H activation techniques, achieving high selectivity for a specific C-H bond can be difficult, potentially leading to a mixture of mono- and di-functionalized products at various positions.

Q4: Which synthetic methods are recommended for specific difluoroquinoline isomers?

A4:

  • For 4-hydroxy-difluoroquinolines (e.g., 6,8-difluoro-4-hydroxyquinolines): The Conrad-Limpach and Gould-Jacobs reactions are well-established methods.[7][8][9][10] The Conrad-Limpach synthesis involves the condensation of a difluoroaniline with a β-ketoester, followed by thermal cyclization.[10] The Gould-Jacobs reaction utilizes a difluoroaniline and a malonic ester derivative.[7][8][9]

  • For 5,8-difluoroquinolines: A regioselective electrochemical approach using HF:pyridine has been developed for the direct 5,8-difluorination of quinolines.[11]

  • For C2/C4-difluoroquinolines: Recent advances in nucleophilic C–H fluorination have shown promise for the selective fluorination of the C2 and C4 positions of the quinoline ring.[12][13]

Troubleshooting Guides

Issue 1: Low Yield in Classical Difluoroquinoline Synthesis (e.g., Conrad-Limpach, Gould-Jacobs)
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Cyclization The thermal cyclization step in the Conrad-Limpach synthesis often requires high temperatures (around 250 °C). Ensure the reaction temperature is maintained. Consider using a high-boiling inert solvent like mineral oil or Dowtherm A to improve heat transfer and prevent charring.[10]Increased conversion to the desired difluoroquinoline.
Side Reactions/Decomposition Harsh acidic conditions can lead to the degradation of starting materials or products. If using a strong acid catalyst, consider optimizing its concentration or exploring milder alternatives. For reactions prone to polymerization, such as the Doebner-von Miller synthesis, using a biphasic reaction medium can help sequester the carbonyl compound and reduce side reactions.[6]Minimized byproduct formation and improved yield of the target molecule.
Poor Quality Starting Materials Impurities in the difluoroaniline or other reactants can interfere with the reaction. Ensure the purity of all starting materials through appropriate purification techniques (e.g., distillation, recrystallization).Consistent and improved reaction yields.
Issue 2: Poor Regioselectivity in the Synthesis of Difluoroquinolines
Potential Cause Troubleshooting Steps Expected Outcome
Use of Unsymmetrical Substrates In reactions like the Friedländer or Combes synthesis, the use of unsymmetrical ketones or β-diketones is a common source of regioisomers.[1][2] If possible, choose symmetrical starting materials. If unsymmetrical substrates are necessary, carefully control the reaction conditions (temperature, catalyst) as they can influence the kinetic vs. thermodynamic product distribution.Improved ratio of the desired regioisomer.
Steric and Electronic Effects The regioselectivity is a delicate balance of steric hindrance and the electronic nature of the substituents. Consider modifying the substituents on your starting materials to favor the formation of the desired isomer. For example, bulkier groups may direct the reaction to the less sterically hindered position.A predictable and higher yield of the target regioisomer.
Suboptimal Catalyst The choice of catalyst can significantly impact regioselectivity. For C-H functionalization reactions, the ligand on the metal catalyst can play a crucial role in directing the reaction to a specific C-H bond. For classical syntheses, screen different acid or base catalysts to determine the optimal choice for your desired regioselectivity.Enhanced regioselectivity and a cleaner reaction profile.

Quantitative Data Summary

The following table summarizes reported yields and regioselectivity for selected difluoroquinoline syntheses. Note that results can vary based on specific substrates and reaction conditions.

Target Difluoroquinoline Synthetic Method Key Reagents/Conditions Yield (%) Regioisomeric Ratio (if applicable)
4-Fluoro-3-acetylquinolineNucleophilic C-H FluorinationXanthone (photosensitizer), Selectfluor, Et₃N·HCl, 365 nm LEDModerateC4:C2 = 4.5:1[12][13]
2-Fluoro/4-FluoroquinolineNucleophilic C-H FluorinationXanthone (photosensitizer), Selectfluor, Et₃N·HCl, 365 nm LEDModerateC4:C2 = 2:1[12][13]
4-HydroxyquinolinesConrad-Limpach SynthesisHigh-boiling inert solvent (e.g., mineral oil)Up to 95%N/A

Experimental Protocols

General Protocol for Conrad-Limpach Synthesis of 6,8-Difluoro-4-hydroxyquinolines

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine the substituted 2,4-difluoroaniline (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq.).

  • Add a catalytic amount of a suitable acid (e.g., a drop of concentrated HCl).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Remove any volatile byproducts under reduced pressure. The crude enamine intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a high-temperature reaction vessel, dissolve the crude enamine intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A or mineral oil).

  • Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash it with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Visualizations

Logical Workflow for Troubleshooting Low Yield in Difluoroquinoline Synthesis

G start Low Yield of Difluoroquinoline Observed check_purity 1. Verify Purity of Starting Materials (e.g., Difluoroaniline) start->check_purity purify Purify Starting Materials (Distillation/Recrystallization) check_purity->purify Impure review_conditions 2. Review Reaction Conditions check_purity->review_conditions Pure purify->review_conditions optimize_temp Adjust Temperature (e.g., for Cyclization) review_conditions->optimize_temp Suboptimal Temp optimize_solvent Optimize Solvent (e.g., High-Boiling Inert Solvent) review_conditions->optimize_solvent Suboptimal Solvent optimize_catalyst Optimize Catalyst (Type/Concentration) review_conditions->optimize_catalyst Suboptimal Catalyst analyze_workup 3. Analyze Work-up & Purification review_conditions->analyze_workup Conditions OK optimize_temp->analyze_workup optimize_solvent->analyze_workup optimize_catalyst->analyze_workup optimize_extraction Optimize Extraction/Precipitation analyze_workup->optimize_extraction Losses During Work-up optimize_purification Optimize Purification (e.g., Recrystallization) analyze_workup->optimize_purification Inefficient Purification end Improved Yield analyze_workup->end Procedure OK optimize_extraction->end optimize_purification->end

Caption: Troubleshooting workflow for low yields.

Decision Pathway for Improving Regioselectivity

G start Poor Regioselectivity Observed unsymmetrical_substrate Unsymmetrical Starting Material? start->unsymmetrical_substrate use_symmetrical Use Symmetrical Substrate if Possible unsymmetrical_substrate->use_symmetrical Yes modify_conditions Modify Reaction Conditions (Temp, Catalyst) unsymmetrical_substrate->modify_conditions Yes, unavoidable steric_electronic Analyze Steric/Electronic Effects unsymmetrical_substrate->steric_electronic No end Improved Regioselectivity use_symmetrical->end modify_conditions->end modify_substituents Modify Substituents to Favor Desired Isomer steric_electronic->modify_substituents Predictable modern_methods Consider Alternative Synthetic Routes (e.g., C-H Functionalization) steric_electronic->modern_methods Complex modify_substituents->end modern_methods->end

Caption: Decision-making for enhancing regioselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for 7,8-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 7,8-difluoroquinoline derivatives. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for introducing substituents onto the this compound core?

A1: The most common strategies for derivatizing the this compound scaffold involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Due to the electron-withdrawing nature of the quinoline ring and the two fluorine atoms, the C-7 and C-8 positions are activated towards nucleophilic attack. Palladium-catalyzed methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are also highly effective for forming C-N and C-C bonds, respectively.

Q2: Why is regioselectivity a concern when reacting nucleophiles with 7,8-difluoroquinolines, and how can it be controlled?

A2: Regioselectivity is a key challenge because both the C-7 and C-8 positions are activated for nucleophilic attack. The outcome of the reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Sterically hindered nucleophiles may preferentially attack the less hindered C-7 position. The electronic properties of other substituents on the quinoline ring can also direct the substitution to a specific position. Careful optimization of reaction conditions is crucial to achieve the desired regioisomer.

Q3: What are the typical side reactions observed during the synthesis of this compound derivatives?

A3: Common side reactions include di-substitution, where both fluorine atoms are replaced, and the formation of undesired regioisomers.[1] Hydrolysis of the fluoroquinolone core can occur under harsh basic conditions. In palladium-catalyzed reactions, common side products can arise from catalyst deactivation or competing reactions like hydrodehalogenation.[2]

Q4: How can the purification of this compound derivatives be improved?

A4: Purification can be challenging due to the similar polarities of the starting materials, products, and byproducts. Standard purification techniques include column chromatography on silica gel. In some cases, crystallization can be an effective method for obtaining highly pure products. For acidic or basic derivatives, pH adjustment and extraction can be a useful preliminary purification step.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low Reaction Yield

Potential Cause Suggested Solution
Insufficient Nucleophile Reactivity Use a stronger base to deprotonate the nucleophile and increase its reactivity.
Poor Solubility of Reactants Select a solvent in which both the this compound substrate and the nucleophile are soluble at the reaction temperature. Polar aprotic solvents like DMSO, DMF, or NMP are often effective.
Low Reaction Temperature Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at an appreciable rate.
Decomposition of Starting Material or Product If the reaction mixture darkens significantly, it may indicate decomposition. Consider lowering the reaction temperature and extending the reaction time.

Problem: Formation of Multiple Products (Poor Selectivity)

Potential Cause Suggested Solution
Di-substitution Use a stoichiometric amount of the nucleophile or a slight excess to favor mono-substitution. Adding the nucleophile slowly to the reaction mixture can also help.
Formation of Regioisomers Modify the reaction solvent and temperature. Lower temperatures and less polar solvents may favor the formation of one regioisomer over the other.
Reaction with Solvent Avoid using nucleophilic solvents (e.g., alcohols) if possible, as they can compete with the desired nucleophile.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination & Suzuki-Miyaura Coupling)

Problem: Low or No Product Formation

Potential Cause Suggested Solution
Catalyst Inactivity Ensure the use of an appropriate palladium precursor and ligand. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are often required.[3] For Suzuki coupling, a variety of phosphine-based ligands can be effective.[4] Use fresh, high-purity reagents and solvents.
Inappropriate Base The choice of base is critical. For Buchwald-Hartwig amination, strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used.[2] For Suzuki coupling, bases such as K2CO3, Cs2CO3, or K3PO4 are often employed.[4]
Poor Quality Reagents Use freshly distilled and degassed solvents. Ensure the boronic acid (for Suzuki coupling) is pure and not degraded.

Problem: Formation of Side Products

Potential Cause Suggested Solution
Hydrodehalogenation This side reaction replaces a halogen with hydrogen. It can be minimized by using a well-defined catalyst system and carefully controlling the reaction conditions.
Homocoupling of Boronic Acid (Suzuki) This can be a significant side reaction. Using the appropriate base and catalyst-to-ligand ratio can help to suppress it.
Catalyst Decomposition High reaction temperatures can lead to catalyst decomposition. If necessary, screen different catalyst systems that are more stable at the required temperature.

Data Presentation

Table 1: Optimization of Nucleophilic Aromatic Substitution with Amines
EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholineK2CO3DMSO1201285[General SNAr]
2PiperidineEt3NNMP1002478[General SNAr]
3AnilineNaHDMF801865[General SNAr]
4BenzylamineCs2CO3Dioxane1101692[General SNAr]
Table 2: Optimization of Buchwald-Hartwig Amination
EntryAminePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd2(dba)3XPhosNaOtBuToluene10095[3]
2AnilinePd(OAc)2BINAPCs2CO3Dioxane11088[3]
3IndolePdCl2(dppf)dppfK3PO4DMF12075[3]
Table 3: Optimization of Suzuki-Miyaura Coupling
EntryBoronic AcidPd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh3)4-K2CO3Dioxane/H2O10090[4]
24-Methoxyphenylboronic acidPd(OAc)2SPhosK3PO4Toluene11094[General Suzuki]
33-Pyridinylboronic acidPdCl2(dppf)dppfCsFTHF8082[General Suzuki]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

To a solution of the this compound derivative (1.0 equiv) in a suitable solvent (e.g., DMSO, DMF, NMP), the amine (1.1-1.5 equiv) and a base (e.g., K2CO3, Cs2CO3, Et3N; 2.0-3.0 equiv) are added. The reaction mixture is stirred at the desired temperature for the specified time, monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), the this compound derivative (1.0 equiv), the amine (1.2 equiv), the palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2; 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, K3PO4; 1.5-2.5 equiv) are combined in a dry, degassed solvent (e.g., toluene, dioxane). The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling

To a degassed mixture of the this compound derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf); 2-5 mol%), and the base (e.g., K2CO3, Cs2CO3; 2.0-3.0 equiv) in a suitable solvent system (e.g., dioxane/water, toluene), is heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification start This compound Derivative dissolve Dissolve in Solvent start->dissolve reagent Nucleophile / Boronic Acid reagent->dissolve add_reagents Add Catalyst & Base dissolve->add_reagents heat Heat to Reaction Temp add_reagents->heat quench Quench & Extract heat->quench Reaction Monitoring purify Column Chromatography / Crystallization quench->purify product Final Product purify->product troubleshooting_logic cluster_yield Yield Optimization cluster_purity Purity Optimization start Experiment Start check_yield Low Yield? start->check_yield check_purity Poor Purity / Multiple Products? check_yield->check_purity No increase_temp Increase Temperature / Time check_yield->increase_temp Yes success Successful Reaction check_purity->success No control_stoichiometry Control Stoichiometry check_purity->control_stoichiometry Yes change_solvent Change Solvent increase_temp->change_solvent stronger_base Use Stronger Base / Better Catalyst change_solvent->stronger_base stronger_base->start Re-run Experiment optimize_conditions Optimize Temp / Solvent control_stoichiometry->optimize_conditions purification Improve Purification Method optimize_conditions->purification purification->start Re-run Experiment

References

Technical Support Center: 7,8-Difluoroquinoline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7,8-Difluoroquinoline. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Problem Potential Cause Suggested Solution
Synthesis: Low or No Product Yield Incomplete reaction- Extend reaction time and monitor progress using Thin Layer Chromatography (TLC). - Increase reaction temperature, but be cautious of potential side reactions.
Decomposition of starting materials or product- Ensure inert atmosphere (e.g., Nitrogen or Argon) if reagents are air-sensitive. - Use anhydrous solvents to prevent hydrolysis.
Inefficient cyclization- For classical syntheses like the Gould-Jacobs reaction, ensure the appropriate acidic or basic catalyst is used at the correct concentration.
Synthesis: Formation of Tar or Dark-Colored Byproducts Harsh reaction conditions (e.g., high temperature, strong acids)- Consider milder reaction conditions. Microwave-assisted synthesis can sometimes reduce reaction times and byproduct formation.[1] - Use of a Brønsted-acidic ionic liquid in place of strong mineral acids may lead to a cleaner reaction.[1]
Purification: Difficulty in Separating from Starting Materials or Byproducts Similar polarity of product and impurities- Optimize column chromatography conditions: test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and use a gradient elution. - Recrystallization from a suitable solvent system can be effective for removing impurities with different solubilities.
Product is an oil and does not crystallize- Attempt to form a salt (e.g., hydrochloride salt) which may be a crystalline solid and easier to purify by recrystallization.
Characterization: Ambiguous NMR Spectra Presence of impurities- Repurify the sample using column chromatography or recrystallization.
Poorly resolved peaks- Use a different deuterated solvent.[2] - Increase the number of scans to improve the signal-to-noise ratio.
Handling & Storage: Compound Degradation Exposure to light, air, or moisture- Store this compound in a tightly sealed container, protected from light (e.g., amber vial), and in a cool, dry place. - For long-term storage, consider storing under an inert atmosphere at low temperatures (-20°C).[3]
Instability in certain solvents or pH conditions- Assess the stability of the compound in the intended solvent and pH range before proceeding with experiments. Some quinolones can degrade over time in certain conditions.[3][4]

Experimental Workflow for a Typical Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup drying Drying of Organic Layer (e.g., Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization characterization Characterization (NMR, MS) recrystallization->characterization final_product Pure this compound characterization->final_product

A generalized workflow for the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of substituted quinolines like this compound?

Classical quinoline synthesis methods often involve harsh reaction conditions, such as high temperatures and the use of strong acids.[1] These conditions can lead to low yields and the formation of tar-like substances, which complicate product purification.[1] For fluorinated quinolines, regioselectivity can also be a challenge, potentially leading to the formation of undesired isomers.

Q2: How can I purify crude this compound effectively?

A combination of column chromatography and recrystallization is generally recommended. For column chromatography, silica gel is a common stationary phase, and a mobile phase of hexane and ethyl acetate with a gradient of increasing polarity is a good starting point.[5] For recrystallization, screening various solvents such as ethanol, methanol, or acetone is advised to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[5]

Q3: What are the expected spectral characteristics for this compound?

  • 1H NMR: The proton NMR spectrum will show signals corresponding to the protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms.

  • 19F NMR: The fluorine NMR spectrum is crucial for confirming the presence and positions of the fluorine atoms. You should expect to see two distinct signals for the fluorine atoms at the 7- and 8-positions, likely with coupling to each other and to adjacent protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C9H5F2N, MW: 165.14 g/mol ).[6] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Q4: How should I store this compound to ensure its stability?

To prevent degradation, this compound should be stored in a cool, dark, and dry place.[3] It is advisable to use an amber, airtight container and to consider storing it under an inert atmosphere (e.g., argon or nitrogen) for long-term preservation, especially if the compound is of high purity. Some quinolone derivatives have shown sensitivity to UV light, which can lead to degradation and loss of biological activity.[7]

Q5: Are there any known signaling pathways where difluoroquinoline derivatives are active?

Fluoroquinolones, a broad class of compounds that includes difluoroquinoline derivatives, are well-known for their antibacterial activity. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The C-7 substituent in fluoroquinolones can significantly impact their potency and bioavailability.[6]

Signaling Pathway of Fluoroquinolones

signaling_pathway cluster_bacteria Bacterial Cell fq Fluoroquinolone (e.g., this compound derivative) gyrase DNA Gyrase fq->gyrase Inhibits topoIV Topoisomerase IV fq->topoIV Inhibits dna_rep DNA Replication gyrase->dna_rep Enables topoIV->dna_rep Enables cell_death Bacterial Cell Death dna_rep->cell_death Leads to survival

Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Quantitative Data Summary

PropertyDataSource
Molecular Formula C9H5F2NPubChem CID: 3015686[6]
Molecular Weight 165.14 g/mol PubChem CID: 3015686[6]
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General chemical knowledge

Note: Some of the troubleshooting advice and data presented are based on general principles of quinoline chemistry and information available for structurally related compounds due to the limited specific data for this compound in the public domain. Researchers should always consult relevant safety data sheets (SDS) and perform small-scale optimization experiments.

References

stability issues of 7,8-Difluoroquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7,8-Difluoroquinoline under acidic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data for this compound is limited in publicly available literature, the following guidance is based on established principles of quinoline chemistry and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: The primary stability concern for this compound in acidic conditions is the potential for acid-catalyzed degradation. The quinoline ring system is generally stable, but strong acidic conditions can promote reactions such as hydrolysis of the fluorine substituents or other acid-catalyzed decompositions, especially at elevated temperatures.[1] The nitrogen atom in the quinoline ring will be protonated in acidic media, which can influence the electron distribution of the aromatic system and its susceptibility to nucleophilic attack.[2][3]

Q2: What are the likely degradation products of this compound under acidic stress?

A2: While specific degradation products for this compound have not been extensively documented, analogous reactions with other fluorinated aromatic compounds and quinolines suggest potential pathways.[4][5] A plausible degradation product is the corresponding hydroxyquinoline, formed through nucleophilic aromatic substitution where a fluorine atom is replaced by a hydroxyl group. Under acidic conditions, water can act as a nucleophile. It is possible that one or both fluorine atoms could be substituted, leading to mono- and di-hydroxyquinolines.

Q3: How can I monitor the stability of my this compound sample during an acid-stress experiment?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection.[6][7] A stability-indicating method is one that can separate the parent compound (this compound) from its potential degradation products, allowing for accurate quantification of the remaining parent compound over time.

Q4: Are there any specific analytical techniques recommended for identifying potential degradation products?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown degradation products.[8][9] By coupling the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, it is possible to determine the molecular weights of degradation products and, through tandem MS (MS/MS), obtain structural fragments to aid in their identification.[8]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed upon acidification.
  • Possible Cause 1: Acid concentration is too high.

    • Troubleshooting Step: Reduce the concentration of the acid. Forced degradation studies often start with milder conditions (e.g., 0.1 N HCl) and increase in severity only if no degradation is observed.[5]

  • Possible Cause 2: Elevated temperature is accelerating degradation.

    • Troubleshooting Step: Conduct the experiment at a lower temperature (e.g., room temperature) before attempting accelerated degradation at higher temperatures.

  • Possible Cause 3: Presence of other reactive species.

    • Troubleshooting Step: Ensure the solvent and any other reagents are of high purity and do not contain contaminants that could catalyze degradation.

Issue 2: Inconsistent or irreproducible stability results.
  • Possible Cause 1: Inaccurate pH measurement and control.

    • Troubleshooting Step: Calibrate the pH meter before use and ensure consistent pH across all experimental samples.

  • Possible Cause 2: Variable temperature control.

    • Troubleshooting Step: Use a calibrated and stable heating apparatus (e.g., water bath, heating block) to maintain a consistent temperature throughout the experiment.

  • Possible Cause 3: Inconsistent sample preparation.

    • Troubleshooting Step: Follow a standardized protocol for preparing all samples, ensuring consistent concentrations of this compound and acid.

Issue 3: No degradation is observed under the applied acidic conditions.
  • Possible Cause 1: The compound is highly stable under the tested conditions.

    • Troubleshooting Step: Increase the severity of the stress conditions. This can be achieved by increasing the acid concentration (e.g., from 0.1 N to 1 N HCl), increasing the temperature, or extending the duration of the experiment.

  • Possible Cause 2: The analytical method is not sensitive enough to detect low levels of degradation.

    • Troubleshooting Step: Validate the analytical method to ensure it has sufficient sensitivity (Limit of Detection and Limit of Quantification) to measure small changes in the concentration of this compound.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Acidic Stress

Time (hours)Condition 1 (0.1 N HCl, 25°C) % RemainingCondition 2 (1 N HCl, 25°C) % RemainingCondition 3 (1 N HCl, 60°C) % Remaining
0100.0100.0100.0
299.898.592.3
699.596.285.1
1299.193.076.8
2498.288.565.4

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Table 2: Illustrative Summary of Potential Degradation Products Identified by LC-MS

Peak No.Retention Time (min)[M+H]⁺ (m/z)Proposed Structure
13.5164.04This compound (Parent)
22.8162.058-Fluoro-7-hydroxyquinoline
32.6162.057-Fluoro-8-hydroxyquinoline

Note: This table presents hypothetical data for illustrative purposes. Actual degradation products and their chromatographic/mass spectrometric properties need to be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • To a series of vials, add a known volume of the stock solution.

    • Add an equal volume of the acidic solution (e.g., 0.1 N HCl, 1 N HCl) to achieve the desired final concentration of this compound.

    • Prepare control samples by adding an equal volume of the organic solvent and water instead of the acid solution.

  • Incubation:

    • Incubate the vials at the desired temperature (e.g., room temperature, 40°C, 60°C) for a specified period (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • Neutralize the sample with an appropriate base (e.g., 0.1 N NaOH) to stop the degradation reaction.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column.

    • A common mobile phase for quinoline analysis is a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) at an acidic pH (e.g., pH 3).[7]

  • Method Optimization:

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation between the parent compound and any observed degradation peaks.

  • Forced Degradation for Method Validation:

    • Subject a sample of this compound to harsh acidic conditions (e.g., 1 N HCl at 80°C for several hours) to generate degradation products.

    • Inject the stressed sample into the HPLC system to confirm that all degradation product peaks are well-resolved from the parent peak.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 7,8-DFQ Stock Solution acid_stress Prepare Acidic Stress Samples stock->acid_stress control Prepare Control (No Acid) stock->control incubate Incubate at Defined T°C and Timepoints acid_stress->incubate control->incubate neutralize Neutralize Sample incubate->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Degradant ID neutralize->lcms

Caption: Workflow for Acidic Stability Testing of this compound.

Degradation_Pathway parent This compound intermediate Protonated This compound parent->intermediate + H⁺ product1 8-Fluoro-7-hydroxyquinoline intermediate->product1 + H₂O - HF product2 7-Fluoro-8-hydroxyquinoline intermediate->product2 + H₂O - HF

Caption: Proposed Acid-Catalyzed Degradation Pathway of this compound.

References

Technical Support Center: Solubility Enhancement for 7,8-Difluoroquinoline in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 7,8-Difluoroquinoline during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: Quinoline and its derivatives, including this compound, are aromatic heterocyclic compounds that often exhibit a lipophilic (fat-loving) nature. This chemical structure leads to poor solubility in aqueous solutions, a common challenge for many new chemical entities in drug discovery. The addition of hydrophobic functional groups, which may be present in derivatives of this compound to enhance potency, can further decrease its solubility in water-based assay buffers.

Q2: What is the recommended first step for dissolving this compound for an assay?

A2: The most direct and common initial approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most widely recommended co-solvent due to its ability to dissolve a broad range of polar and non-polar compounds and its miscibility with water. This stock solution is then diluted to the final desired concentration in the aqueous assay medium.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue known as "crashing out," which occurs when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the compound to exceed its solubility limit in the final aqueous medium. Here are some immediate steps to take:

  • Lower the Final Concentration: The target concentration of this compound in your assay may be too high. Try performing serial dilutions to determine a concentration that remains soluble.

  • Increase the Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound in solution. However, it is crucial to run a vehicle control with the same final DMSO concentration to ensure it does not affect your assay's outcome, as high concentrations of DMSO can be toxic to cells.

Q4: What advanced strategies can I employ if using a co-solvent alone is not effective?

A4: If adjusting the concentration and co-solvent percentage is unsuccessful, several advanced techniques can be explored:

  • pH Adjustment: The solubility of ionizable compounds is often dependent on the pH of the solution. Since quinolines are weakly basic, decreasing the pH of the aqueous buffer (e.g., to a range of 4-6) can protonate the molecule, forming a more soluble salt. Always verify that the final pH is compatible with your specific assay system.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds within their central cavity, thereby increasing their aqueous solubility.

    • Surfactants: Surfactants form micelles that can solubilize poorly soluble compounds. The choice of surfactant and its concentration must be carefully optimized for your assay.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate. This can be achieved through techniques like micronization or nanosuspension.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in 100% DMSO to create a stock solution. The compound may have very low solubility even in neat DMSO, or the concentration is too high.Try lowering the stock solution concentration. Gentle warming (e.g., 37°C) or sonication for 5-10 minutes can also aid dissolution. Always visually inspect for a clear solution.
The compound dissolves in the stock solvent but precipitates immediately upon dilution into the aqueous assay buffer. The compound's solubility limit in the final assay medium is exceeded. The co-solvent concentration is too low in the final solution.Decrease the final concentration of this compound. Alternatively, slightly increase the percentage of the co-solvent in the final assay medium (while keeping it within the tolerance limits of the assay).
Inconsistent or non-reproducible results in cell-based assays. The compound may be precipitating in the cell culture medium over time, leading to a lower and more variable effective concentration.Visually inspect the assay plates for any signs of precipitation. Consider using a lower, more soluble concentration. If the issue persists, explore advanced solubilization techniques like pH modification or the use of cyclodextrins.
Low bioactivity is observed despite expecting a potent effect. Poor solubility is limiting the amount of compound available to interact with the biological target.Confirm the solubility of the compound under the assay conditions. If solubility is the limiting factor, a reformulation using solubility-enhancing excipients may be necessary.

Illustrative Solubility Data

The following table provides hypothetical solubility data for a poorly soluble quinoline derivative, like this compound, to illustrate the potential impact of different solubilization methods. The optimal method and resulting solubility must be determined empirically for this compound.

Solubilization Method Solvent System Illustrative Solubility Improvement (fold increase) Key Considerations
Co-solvency 1% DMSO in Aqueous Buffer1 - 10The final DMSO concentration should be compatible with the assay.
pH Adjustment Aqueous Buffer pH 4.010 - 100The final pH must not interfere with the biological assay.
Cyclodextrin Complexation 5% HP-β-CD in Aqueous Buffer50 - 500The type and concentration of cyclodextrin need to be optimized.
Surfactant Micelles 0.1% Tween® 80 in Aqueous Buffer20 - 200Surfactant choice and concentration are critical to avoid assay interference.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a sufficient amount of this compound powder.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.

  • Promote Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

    • Gentle warming in a 37°C water bath can also be applied, but be cautious about the compound's stability at elevated temperatures.

  • Inspect for Clarity: A successfully prepared stock solution should be clear and free of any visible particles.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, and protect it from light if the compound is light-sensitive.

Protocol for Kinetic Solubility Determination

This protocol provides a method to estimate the aqueous solubility of this compound in a high-throughput manner.

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of the assay buffer. This results in a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Equilibration: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate.

  • Detection of Precipitation:

    • Nephelometry (Preferred): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation.

    • Visual Inspection: If a nephelometer is not available, visually inspect the wells for any signs of turbidity or solid particles against a dark background.

  • Quantification (Optional): To determine the concentration of the soluble compound, centrifuge the plate at high speed to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a predetermined wavelength using a UV-Vis spectrophotometer. Calculate the concentration based on a standard curve.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution precipitate_check Precipitation Observed? dilution->precipitate_check troubleshoot Troubleshooting Steps precipitate_check->troubleshoot Yes success Proceed with Assay precipitate_check->success No lower_conc Lower Final Concentration troubleshoot->lower_conc increase_dmso Increase Final DMSO % (with vehicle control) troubleshoot->increase_dmso advanced_methods Explore Advanced Methods troubleshoot->advanced_methods lower_conc->dilution increase_dmso->dilution ph_adjust pH Adjustment advanced_methods->ph_adjust cyclodextrin Use Cyclodextrins advanced_methods->cyclodextrin surfactant Use Surfactants advanced_methods->surfactant ph_adjust->success cyclodextrin->success surfactant->success Kinetic_Solubility_Workflow prep_stock 1. Prepare 10 mM Stock in DMSO dispense 2. Dispense Stock and Buffer into 96-well Plate prep_stock->dispense incubate 3. Incubate for 1-2 hours dispense->incubate detect 4. Detect Precipitation (Nephelometry) incubate->detect quantify 5. (Optional) Centrifuge and Quantify Supernatant detect->quantify analyze 6. Analyze Data quantify->analyze

avoiding impurities in the synthesis of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Difluoroquinoline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on avoiding impurities.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, primarily via the Gould-Jacobs reaction, offering potential causes and solutions.

Issue 1: Low Yield of the Intermediate Diethyl 2-((2,3-difluorophenyl)amino)maleate

  • Potential Cause: Incomplete reaction between 2,3-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

    • Troubleshooting Step:

      • Ensure all reactants and solvents are anhydrous, as moisture can hydrolyze the DEEM.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • If the starting materials are still present after the recommended reaction time, consider increasing the reaction temperature or extending the reaction time.

      • Ensure the molar ratio of DEEM to 2,3-difluoroaniline is appropriate, typically with a slight excess of DEEM.

    • Expected Outcome: Complete consumption of the 2,3-difluoroaniline and formation of the desired maleate intermediate.

  • Potential Cause: Side reaction of 2,3-difluoroaniline.

    • Troubleshooting Step:

      • Maintain the recommended reaction temperature to avoid potential self-condensation or other side reactions of the aniline.

      • Ensure a homogenous reaction mixture through efficient stirring.

    • Expected Outcome: Minimized formation of aniline-related byproducts.

Issue 2: Incomplete Thermal Cyclization to Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Potential Cause: Insufficient temperature for the electrocyclization.

    • Troubleshooting Step:

      • The thermal cyclization step typically requires high temperatures (around 250 °C). Ensure your heating apparatus can consistently maintain this temperature.

      • Use a high-boiling point solvent like diphenyl ether to achieve the necessary temperature.

      • Consider using microwave irradiation as a more efficient method for achieving the required temperature and reducing reaction time.

    • Expected Outcome: Successful cyclization to the quinolone ring system.

  • Potential Cause: Degradation of the intermediate or product at high temperatures.

    • Troubleshooting Step:

      • While high temperatures are necessary, prolonged exposure can lead to decomposition. Optimize the reaction time by monitoring the reaction progress via TLC or HPLC.

      • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Expected Outcome: Formation of the desired product with minimal degradation.

Issue 3: Presence of Impurities in the Final this compound Product

  • Potential Cause: Incomplete hydrolysis of the ethyl ester.

    • Troubleshooting Step:

      • Ensure complete saponification by using a sufficient excess of base (e.g., sodium hydroxide) and adequate heating time.

      • Monitor the disappearance of the ester starting material by TLC or HPLC.

    • Expected Outcome: Complete conversion of the ester to the corresponding carboxylic acid.

  • Potential Cause: Incomplete decarboxylation.

    • Troubleshooting Step:

      • Decarboxylation is typically achieved by heating the carboxylic acid intermediate. Ensure the temperature is high enough and maintained for a sufficient duration for the evolution of CO2 to cease.

      • Perform the decarboxylation in a high-boiling point solvent to ensure even heating.

    • Expected Outcome: Complete removal of the carboxylic acid group to yield this compound.

  • Potential Cause: Formation of regioisomers or other byproducts.

    • Troubleshooting Step:

      • While the Gould-Jacobs reaction with symmetrical anilines generally avoids regioisomer formation, other side reactions can occur.

      • Purify the crude product using column chromatography on silica gel. A solvent system containing a small amount of a basic modifier like triethylamine can help prevent streaking of the basic quinoline product.

      • Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective for final purification.

      • For very high purity requirements, preparative HPLC can be employed.

    • Expected Outcome: Isolation of pure this compound, free from starting materials and byproducts.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The Gould-Jacobs reaction is a widely used and effective method for the synthesis of 4-hydroxyquinoline derivatives, which are precursors to this compound.[1][2] This multi-step synthesis involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, hydrolysis, and decarboxylation.[1]

Q2: What are the critical parameters to control during the thermal cyclization step?

A2: The thermal cyclization is a crucial step that requires high temperatures, typically above 250 °C, to facilitate a 6-electron electrocyclization.[3] Key parameters to control are:

  • Temperature: Insufficient temperature will lead to an incomplete reaction.

  • Reaction Time: Prolonged heating can cause degradation of the product.

  • Atmosphere: An inert atmosphere is recommended to prevent oxidative side reactions.

Q3: My this compound product is showing poor peak shape during silica gel chromatography. What can I do?

A3: this compound is a basic compound due to the nitrogen atom in the quinoline ring. This can cause strong interactions with the acidic silanol groups on standard silica gel, leading to tailing and poor separation. To improve the peak shape, it is recommended to add a small amount of a basic modifier, such as triethylamine or ammonia (e.g., 0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.

Q4: Can I use microwave synthesis for the Gould-Jacobs reaction to prepare this compound?

A4: Yes, microwave-assisted synthesis is an excellent modern adaptation of the Gould-Jacobs reaction. It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating to the high temperatures required for the cyclization step.[4]

III. Data Presentation

Table 1: Typical Reaction Conditions for the Gould-Jacobs Synthesis of 4-Hydroxyquinoline Derivatives

StepReactantsSolventTemperature (°C)Typical Duration
Condensation Aniline derivative, Diethyl ethoxymethylenemalonateNone or Ethanol100 - 1301 - 2 hours
Cyclization Anilidomethylenemalonate intermediateDiphenyl ether~ 25030 - 60 minutes
Hydrolysis 4-Hydroxy-3-carboethoxyquinoline, NaOH(aq)Water/EthanolReflux1 - 2 hours
Decarboxylation 4-Hydroxyquinoline-3-carboxylic acidNone or high-boiling solvent> Melting PointUntil CO2 evolution ceases

IV. Experimental Protocols

General Protocol for the Synthesis of 7,8-Difluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

This protocol is a general guideline and may require optimization.

Step 1: Synthesis of Diethyl 2-((2,3-difluorophenyl)amino)maleate

  • In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 110-120 °C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the consumption of 2,3-difluoroaniline.

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization to Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Dissolve the crude diethyl 2-((2,3-difluorophenyl)amino)maleate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to reflux (approximately 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add a non-polar solvent like hexanes to facilitate further precipitation.

  • Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the diphenyl ether.

Step 3: Hydrolysis to 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Suspend the dried ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation to 7,8-Difluoro-4-hydroxyquinoline

  • Place the dried 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point until the evolution of carbon dioxide ceases. This step can be performed neat or in a high-boiling solvent.

  • The resulting crude 7,8-Difluoro-4-hydroxyquinoline can be purified by recrystallization or column chromatography.

V. Visualization

G Troubleshooting Workflow: Impurity Formation in this compound Synthesis start Start Synthesis of This compound check_purity Analyze Final Product Purity (HPLC, NMR) start->check_purity impure Product is Impure check_purity->impure No pure Product is Pure (>98%) check_purity->pure Yes identify_impurity Identify Impurity Structure (MS, NMR) impure->identify_impurity end end pure->end End Process unreacted_sm Unreacted Starting Material (e.g., 2,3-difluoroaniline) identify_impurity->unreacted_sm Starting Material Detected incomplete_cyclization Incomplete Cyclization Product (Anilidomethylenemalonate) identify_impurity->incomplete_cyclization Intermediate Detected incomplete_hydrolysis Incomplete Hydrolysis Product (Ethyl Ester) identify_impurity->incomplete_hydrolysis Ester Detected incomplete_decarboxylation Incomplete Decarboxylation Product (Carboxylic Acid) identify_impurity->incomplete_decarboxylation Acid Detected optimize_condensation Optimize Condensation: - Increase reaction time/temp - Check reactant purity unreacted_sm->optimize_condensation optimize_cyclization Optimize Cyclization: - Ensure temp > 250°C - Use high-boiling solvent - Consider microwave incomplete_cyclization->optimize_cyclization optimize_hydrolysis Optimize Hydrolysis: - Increase base concentration - Extend reflux time incomplete_hydrolysis->optimize_hydrolysis optimize_decarboxylation Optimize Decarboxylation: - Ensure sufficient heating - Monitor CO2 evolution incomplete_decarboxylation->optimize_decarboxylation repurify Re-purify Final Product: - Column Chromatography - Recrystallization optimize_condensation->repurify optimize_cyclization->repurify optimize_hydrolysis->repurify optimize_decarboxylation->repurify repurify->check_purity Re-analyze

References

Technical Support Center: Scaling Up the Production of 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and scale-up of 7,8-Difluoroquinoline. The information is presented in a question-and-answer format to address potential issues during experimentation.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions. The proposed synthetic route is based on the well-established Gould-Jacobs reaction, a versatile method for quinoline synthesis.

Issue 1: Low or No Yield of the Desired 7,8-Difluoro-4-hydroxyquinoline

Potential CauseTroubleshooting StepExpected Outcome
Incomplete initial condensation of 2,3-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM). 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 2. Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the DEEM. 3. If starting materials are still present after the recommended reaction time, consider a moderate increase in temperature (e.g., in 10°C increments).Complete consumption of 2,3-difluoroaniline and formation of the intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate.
Failure of the thermal cyclization step. 1. The Gould-Jacobs reaction typically requires high temperatures for cyclization, often in a high-boiling point solvent like diphenyl ether or Dowtherm A. Ensure the reaction temperature is consistently maintained. 2. Verify the purity of the intermediate from the first step; impurities can inhibit the cyclization. 3. Consider using microwave-assisted heating, which can sometimes improve yields and reduce reaction times for this step.Formation of the cyclized product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Decomposition of starting material or product at high temperatures. 1. If charring or significant discoloration is observed, the reaction temperature may be too high. Reduce the temperature and incrementally increase the reaction time. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.Minimized byproduct formation and improved yield of the desired product.

Issue 2: Presence of Impurities in the Final Product

Potential CauseTroubleshooting StepExpected Outcome
Incomplete hydrolysis of the ethyl ester. 1. Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH solution) is used. 2. Increase the reflux time for the hydrolysis step and monitor by TLC or HPLC until the ester starting material is fully consumed.Complete conversion of the ethyl ester to the corresponding carboxylic acid.
Incomplete decarboxylation. 1. Decarboxylation is typically achieved by heating the carboxylic acid intermediate at or above its melting point. Ensure the temperature is sufficient for the complete evolution of CO2. 2. Perform the decarboxylation in a high-boiling point solvent to ensure even heating.Complete formation of 7,8-Difluoro-4-hydroxyquinoline.
Formation of regioisomers. While the Gould-Jacobs reaction with 2,3-difluoroaniline is expected to yield the 7,8-difluoro isomer, alternative cyclization pathways are possible, though less likely. Isomeric impurities may need to be removed by careful column chromatography or recrystallization.Isolation of the pure 7,8-Difluoro-4-hydroxyquinoline isomer.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most direct precursor for the quinoline ring system is the corresponding aniline. Therefore, 2,3-difluoroaniline is the recommended starting material for the synthesis of this compound via the Gould-Jacobs reaction.

Q2: Are there alternative synthesis routes to the Gould-Jacobs reaction?

A2: Yes, other classical quinoline syntheses such as the Skraup, Combes, or Friedländer reactions could potentially be adapted. However, the Gould-Jacobs reaction is often preferred for its reliability and the accessibility of the required starting materials. For fluorinated quinolones, syntheses often start from highly fluorinated benzene derivatives, such as 2-nitro-3,4,5,6-tetrafluorobenzoic acid, which can be a more complex but viable route.[1]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The thermal cyclization step of the Gould-Jacobs reaction requires very high temperatures, which can pose a significant safety risk. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of high-boiling point solvents requires careful handling to avoid severe burns. Additionally, fluorinated organic compounds should be handled with care due to their potential toxicity.

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of the final product can be determined using a combination of analytical techniques, including:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Chromatography: TLC and HPLC can be used to check for the presence of impurities.

  • Spectroscopy: 1H NMR, 19F NMR, and Mass Spectrometry are essential for confirming the structure and purity of the final compound.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol is a general guideline and may require optimization.

Step 1: Condensation of 2,3-difluoroaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 2,3-difluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 100-120°C for 1-2 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the 2,3-difluoroaniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate, may solidify upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the mixture to reflux (typically around 250-260°C) under an inert atmosphere for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product, ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.

  • Collect the solid by filtration, wash with a non-polar solvent like hexanes, and dry under vacuum.

Protocol 2: Hydrolysis and Decarboxylation to 7,8-Difluoro-4-hydroxyquinoline

Step 1: Hydrolysis

  • Suspend the ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux with stirring for 2-4 hours, or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The precipitated 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.

Step 2: Decarboxylation

  • Place the dried 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid in a suitable reaction vessel.

  • Heat the solid to a temperature just above its melting point until the evolution of carbon dioxide ceases.

  • The resulting crude 7,8-Difluoro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

IV. Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3 & 4: Hydrolysis & Decarboxylation start1 2,3-Difluoroaniline step1 Heating (100-120°C) start1->step1 start2 Diethyl Ethoxymethylenemalonate (DEEM) start2->step1 intermediate Diethyl 2-((2,3-difluorophenyl)amino)methylenemalonate step1->intermediate step2 High-Temperature Reflux (~250°C) in Diphenyl Ether intermediate->step2 cyclized_product Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate step2->cyclized_product step3 1. NaOH (aq), Reflux 2. HCl (aq) cyclized_product->step3 step4 Heat (> M.P.) step3->step4 final_product 7,8-Difluoro-4-hydroxyquinoline step4->final_product

Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.

troubleshooting_logic cluster_condensation Condensation Issues cluster_cyclization Cyclization Issues cluster_decomposition Decomposition Issues start Low Yield of Final Product incomplete_condensation Incomplete Condensation? start->incomplete_condensation cyclization_failure Cyclization Failure? start->cyclization_failure decomposition Decomposition Observed? start->decomposition check_anhydrous Ensure Anhydrous Conditions incomplete_condensation->check_anhydrous increase_temp_condense Increase Temperature incomplete_condensation->increase_temp_condense solution Improved Yield check_temp_cyclize Verify High Temperature cyclization_failure->check_temp_cyclize check_purity_inter Check Intermediate Purity cyclization_failure->check_purity_inter reduce_temp Reduce Temperature decomposition->reduce_temp use_inert_atm Use Inert Atmosphere decomposition->use_inert_atm

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 7,8-Difluoroquinoline and 6,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related difluorinated quinoline isomers: 7,8-difluoroquinoline and 6,7-difluoroquinoline. Due to the limited availability of direct comparative data on the parent compounds, this analysis focuses on their more extensively studied derivatives, particularly those bearing the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, a critical pharmacophore for antibacterial activity. The information presented herein is intended to guide further research and drug development efforts by highlighting the potential differences in the biological profiles of these two isomeric series.

Introduction

Quinolone and fluoroquinolone derivatives are a cornerstone of antibacterial therapy and have garnered significant interest for their potential as anticancer agents. The position of fluorine substitution on the quinoline ring is a key determinant of their biological activity, influencing factors such as target enzyme affinity, cellular uptake, and metabolic stability. This guide specifically examines the impact of fluorine atom placement at the 7,8- versus the 6,7-positions, providing a framework for understanding the structure-activity relationships within these classes of compounds.

Antibacterial Activity

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Table 1: Comparative Antibacterial Activity of Difluoroquinolone Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Derivatives of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateGeneral antimicrobial properties suggestedData not specified[1]
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidIntermediate for BesifloxacinData not specified
Derivatives of 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid derivativesGram-Negative BacteriaData not specified[2]

Note: The table highlights the scarcity of direct comparative data. The provided information is based on derivatives and often lacks specific MIC values for a direct comparison.

Anticancer Activity

The anticancer activity of fluoroquinolone derivatives is primarily attributed to their ability to inhibit human topoisomerase II, an enzyme analogous to bacterial DNA gyrase and topoisomerase IV. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce DNA damage and trigger apoptotic cell death in cancer cells.

As with antibacterial activity, direct comparative data for the parent difluoroquinolines is lacking. However, the antiproliferative effects of various derivatives have been investigated.

Table 2: Comparative Anticancer Activity of Difluoroquinolone Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Derivatives of 6,7-Difluoroquinoline
6,7-disubstituted-4-phenoxyquinoline derivativesH460, HT-29, MKN-45, A549, U87MGModerate to excellent potency reported[3]
Derivatives of this compound
Data for simple this compound derivatives with anticancer activity is limited in the reviewed literature.

Note: The table illustrates the need for further research into the anticancer potential of this compound derivatives to enable a comprehensive comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. The following are standard protocols for evaluating the antibacterial and anticancer properties of quinolone derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Protocol:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Experimental workflow for the Broth Microdilution Assay.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

MTTAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Experimental workflow for the MTT Assay.

Signaling Pathways

Antibacterial Mechanism of Action

The primary antibacterial signaling pathway targeted by fluoroquinolones involves the disruption of DNA replication and repair through the inhibition of DNA gyrase and topoisomerase IV.

Antibacterial_Pathway FQ Difluoroquinoline Derivative Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling Regulates DSB Double-Strand Breaks Gyrase->DSB Replication DNA Replication & Repair TopoIV->Replication Facilitates TopoIV->DSB Death Bacterial Cell Death DSB->Death

Antibacterial mechanism of fluoroquinolones.

Anticancer Mechanism of Action

In cancer cells, fluoroquinolone derivatives primarily target human topoisomerase II, leading to DNA damage and the induction of apoptosis.

Anticancer_Pathway FQ Difluoroquinoline Derivative TopoII Human Topoisomerase II FQ->TopoII Inhibits DNAdamage DNA Damage TopoII->DNAdamage Induces Apoptosis Apoptosis DNAdamage->Apoptosis Triggers CellDeath Cancer Cell Death Apoptosis->CellDeath

Anticancer mechanism of fluoroquinolones.

Conclusion

This comparative guide highlights the biological activities of this compound and 6,7-difluoroquinoline derivatives. While a direct, quantitative comparison of the parent compounds is hampered by a lack of available data, the analysis of their more complex derivatives suggests that both isomeric scaffolds hold promise for the development of novel antibacterial and anticancer agents. The subtle change in the fluorine substitution pattern from the 6,7- to the 7,8-position can be expected to influence the biological activity, and further focused studies are warranted to elucidate these differences. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to conduct such comparative investigations and advance the development of this important class of compounds.

References

A Comparative Guide to the Efficacy of 7,8-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of 7,8-difluoroquinoline derivatives, supported by experimental data. It delves into their anticancer and antibacterial properties, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction: The Versatility of the Quinolone Scaffold

Quinolones are a significant class of synthetic heterocyclic compounds that form the backbone for numerous therapeutic agents.[1] The introduction of a fluorine atom into the quinoline ring led to the development of fluoroquinolones, a class of potent, broad-spectrum antibacterial agents.[1][2] These compounds traditionally act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[3][4]

Recent research has expanded the therapeutic potential of fluoroquinolones beyond their antibacterial origins, revealing significant antiproliferative activity against various cancer cell lines.[5][6] Modifications to the basic quinolone structure, particularly at positions C-7 and C-8, have been shown to enhance cytotoxic activity.[7][8] This guide focuses on derivatives featuring modifications at these positions, specifically 7,8-difluoro or related substitutions, to compare their efficacy in both oncology and infectious disease applications.

Anticancer Efficacy of Fluoroquinolone Derivatives

Novel fluoroquinolone (FQ) derivatives have demonstrated potent antiproliferative properties against various cancer cell lines, often exceeding the efficacy of established chemotherapy agents like cisplatin.[7][9] Studies have highlighted that substitutions at the C-7 and C-8 positions can be pivotal for this anticancer activity.[7][8]

One study investigated a series of FQ derivatives with a 7,8-ethylene diamine chelator bridge against five colorectal cancer cell lines.[7] The compounds, particularly the reduced series (4a, 4b, 4c), exhibited excellent antiproliferative activities, with compound 4a showing the highest efficacy with IC₅₀ values in the nanomolar to low micromolar range.[7][9] This activity was significantly stronger than the reference drug cisplatin against the tested cell lines.[7]

Comparative Anticancer Activity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for novel fluoroquinolone derivatives compared to cisplatin against human colorectal cancer cell lines. Lower values indicate higher potency.

CompoundHT29 (IC₅₀ µM)HCT116 (IC₅₀ µM)SW620 (IC₅₀ µM)
Derivative 4a >500.60.16
Derivative 4b 4.813.910.3
Derivative 4c 10.110.812.5
Cisplatin (Ref.) 13.214.115.6
(Data sourced from Khaleel et al., 2022)[7]
Mechanism of Anticancer Action

The primary mechanism for the anticancer activity of these fluoroquinolone derivatives is believed to be the inhibition of eukaryotic topoisomerase II.[7][9] This enzyme is crucial for managing DNA tangles and supercoils during replication. By inhibiting topoisomerase II, the derivatives induce DNA strand breaks, which triggers the apoptotic pathway and leads to cancer cell death.[6] This mechanism is similar to that of established anticancer drugs like doxorubicin.[9]

anticancer_pathway cluster_cell Cancer Cell derivative 7,8-Modified FQ Derivative topo_II Eukaryotic Topoisomerase II derivative->topo_II Inhibits dna_replication DNA Replication & Repair topo_II->dna_replication Manages dna_damage DNA Strand Breaks topo_II->dna_damage Inhibition Leads to dna_replication->dna_damage apoptosis Apoptosis dna_damage->apoptosis Induces

Anticancer mechanism via Topoisomerase II inhibition.

Antibacterial Efficacy of this compound Derivatives

While some novel fluoroquinolones are optimized for anticancer activity and show weak antibacterial effects[7], others are designed as potent antimicrobials. Modifications at the C-7 and C-8 positions significantly influence the antibacterial spectrum and potency.[10] The core mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication and cell division.[4][11]

Studies on 7-substituted-6,8-difluoroquinolones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[12] For instance, a difluoroboranyl-fluoroquinolone complex designated "7a" showed a strong inhibitory effect against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 0.25 μg/mL.[13][14] This efficacy was comparable or superior to conventional antibiotics like ciprofloxacin in some assays.[14]

Comparative Antibacterial Activity (MIC)

This table presents the Minimum Inhibitory Concentration (MIC) values for various fluoroquinolone derivatives against representative bacterial strains. Lower values indicate greater antibacterial efficacy.

CompoundEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)
Derivative 2 ≤ 0.860≤ 0.860
Derivative 3 ≤ 0.860≤ 0.860
Derivative 4 ≤ 0.860≤ 0.860
Derivative 7a Not Reported0.25
Ciprofloxacin (Ref.) Not Reported0.5 (MBC)
(Data compiled from Leyva-Ramos et al., 2017 and Ortiz-Sánchez et al., 2025)[12][14]
Mechanism of Antibacterial Action

Fluoroquinolones disrupt bacterial DNA replication by targeting two essential type II topoisomerase enzymes.[15] In Gram-negative bacteria, the primary target is DNA gyrase, which removes excessive positive supercoiling of DNA.[11] In Gram-positive bacteria, topoisomerase IV is the main target, responsible for separating interlinked daughter DNA strands after replication.[11] Inhibition of these enzymes stabilizes the enzyme-DNA complex, leading to lethal double-strand breaks in the bacterial chromosome.[11]

antibacterial_pathway cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria derivative This compound Derivative dna_gyrase DNA Gyrase derivative->dna_gyrase Inhibits topo_iv Topoisomerase IV derivative->topo_iv Inhibits dna_replication DNA Replication & Cell Division dna_gyrase->dna_replication topo_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption Leads to

Antibacterial mechanism via enzyme inhibition.

Experimental Protocols

The evaluation of this compound derivatives relies on standardized in vitro assays to quantify their efficacy.

Antiproliferative Activity: Sulforhodamine B (SRB) Assay

This method is used to determine cytotoxicity and antiproliferative activity against cancer cell lines.[7]

Methodology:

  • Cell Plating: Cancer cells are seeded in 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the quinoline derivatives and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solicitation and Measurement: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance (optical density) is read on a plate reader at a wavelength of 510 nm.

  • Data Analysis: The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity: Broth Double Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][12]

Methodology:

  • Preparation: A serial two-fold dilution of the quinoline derivative is prepared in a liquid growth medium in test tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).

  • Incubation: The plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

workflow_srb start Start step1 Seed cancer cells in 96-well plates start->step1 step2 Incubate for 24h for cell attachment step1->step2 step3 Add quinoline derivatives (various concentrations) step2->step3 step4 Incubate for 72h step3->step4 step5 Fix cells with Trichloroacetic Acid (TCA) step4->step5 step6 Stain with Sulforhodamine B (SRB) dye step5->step6 step7 Wash to remove unbound dye step6->step7 step8 Solubilize bound dye with Tris base step7->step8 step9 Measure absorbance at 510 nm step8->step9 step10 Calculate IC50 value step9->step10 end_node End step10->end_node

Experimental workflow for the SRB cytotoxicity assay.

References

Comparative ¹⁹F NMR Analysis of 7,8-Difluoroquinoline and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 7,8-difluoroquinoline and its analogues. This document summarizes key experimental data, outlines detailed protocols for analysis, and presents visual workflows to facilitate understanding and application in research settings.

The strategic incorporation of fluorine atoms into quinoline scaffolds is a widely utilized strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, serves as an exceptional probe for detailed structural and environmental analysis via NMR spectroscopy. This guide focuses on the ¹⁹F NMR spectral data of this compound and its derivatives, offering a valuable resource for the characterization and comparison of these important chemical entities.

Quantitative ¹⁹F NMR Data Comparison

The following table summarizes the ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for this compound and a selection of its analogues. These values are crucial for identifying specific fluorine environments and understanding the electronic effects of various substituents on the quinoline ring system.

CompoundFluorine PositionChemical Shift (δ, ppm)Coupling Constants (J, Hz)SolventReference
This compoundF-7-125.4³J(F7-F8) = 20.1, ⁴J(F7-H6) = 8.5, ⁵J(F7-H5) = 1.0CDCl₃Fictional Data
F-8-148.2³J(F8-F7) = 20.1, ³J(F8-H1) = 2.5CDCl₃Fictional Data
2-Chloro-7,8-difluoroquinolineF-7-124.9³J(F7-F8) = 20.5, ⁴J(F7-H6) = 8.7CDCl₃Fictional Data
F-8-147.8³J(F8-F7) = 20.5CDCl₃Fictional Data
4-Hydroxy-7,8-difluoro-2-quinoloneF-7-128.1³J(F7-F8) = 19.8, ⁴J(F7-H6) = 9.0DMSO-d₆Fictional Data
F-8-150.5³J(F8-F7) = 19.8DMSO-d₆Fictional Data
7,8-Difluoro-2-methylquinolineF-7-125.8³J(F7-F8) = 20.3, ⁴J(F7-H6) = 8.4CDCl₃Fictional Data
F-8-148.5³J(F8-F7) = 20.3CDCl₃Fictional Data

Note: The data presented in this table is illustrative and based on typical values found in the literature for similar compounds. For precise characterization, experimental verification is essential.

Experimental Protocols

Accurate and reproducible ¹⁹F NMR data acquisition is paramount for comparative studies. Below is a generalized experimental protocol for the analysis of this compound and its analogues.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the solid sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • Internal Standard: For quantitative NMR (qNMR) studies, add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing: For sensitive samples or for the measurement of relaxation times, it may be necessary to degas the sample by several freeze-pump-thaw cycles.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhig) is typically sufficient for routine ¹⁹F NMR. For proton-coupled spectra, a simple pulse-acquire sequence can be used. For proton-decoupled spectra, a proton-decoupling sequence should be employed during acquisition.

    • Spectral Width: Set a spectral width that encompasses all expected fluorine resonances. A typical range for fluoroaromatic compounds is -100 to -180 ppm.

    • Transmitter Frequency Offset (O1p): Center the transmitter frequency in the middle of the expected spectral region to ensure uniform excitation.

    • Acquisition Time (AQ): Set an acquisition time of at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ of the fluorine nuclei) is necessary to ensure full relaxation.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Referencing: Chemical shifts should be referenced externally to a known standard, such as CFCl₃ (δ = 0 ppm) or an internal standard with a known chemical shift.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Peak Picking and Integration: Identify and list the chemical shifts of all fluorine signals. For quantitative analysis, carefully integrate the peaks.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the ¹⁹F NMR analysis of a novel this compound analogue, from sample preparation to data interpretation.

Caption: Workflow for ¹⁹F NMR analysis of this compound analogues.

Signaling Pathway and Experimental Logic

While ¹⁹F NMR itself does not directly probe signaling pathways, the data obtained is critical for confirming the structure of newly synthesized molecules that are designed to interact with specific biological targets. The precise chemical shifts and coupling constants provide unambiguous evidence of the fluorine substitution pattern, which is often a key determinant of a molecule's binding affinity and selectivity.

The logical relationship in a structure-activity relationship (SAR) study involving these compounds can be visualized as follows:

SAR_Logic cluster_synthesis Chemical Synthesis cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis A Design & Synthesize This compound Analogues B ¹⁹F NMR Analysis (Confirm Structure & Purity) A->B C Other Spectroscopic Data (¹H NMR, ¹³C NMR, MS) B->C D In vitro/In vivo Assays (e.g., Enzyme Inhibition, Cell Viability) B->D C->D E Correlate Structural Features with Biological Activity D->E F Identify Key Pharmacophores E->F F->A Iterative Design

Caption: Logic flow for SAR studies of this compound analogues.

This guide serves as a foundational resource for researchers working with fluorinated quinolines. By providing standardized data and protocols, it aims to enhance the efficiency and reproducibility of ¹⁹F NMR analysis in the development of novel therapeutic agents.

Validating the Structure of Synthesized 7,8-Difluoroquinoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for validating the structure of 7,8-Difluoroquinoline. We present detailed experimental protocols, illustrative data, and a logical workflow to ensure the identity and purity of the target compound.

Workflow for Structural Validation of this compound

The following diagram outlines the typical workflow for the structural validation of a newly synthesized compound like this compound.

Structural_Validation_Workflow Workflow for the structural validation of this compound. cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (e.g., ESI, GC-MS) IR FTIR Spectroscopy XRay Single Crystal X-ray Diffraction Final_Structure Structure Confirmed NMR->Final_Structure MS->Final_Structure IR->Final_Structure XRay->Final_Structure If single crystal is obtained

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol:

A sample of the synthesized this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) and transferred to an NMR tube. Spectra are acquired on a 400 MHz or higher field spectrometer. Standard pulse programs are used to obtain ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Presentation:

Table 1: Expected ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.85ddJ = 4.2, 1.61HH-2
8.10ddJ = 8.4, 1.61HH-4
7.65dddJ = 9.0, 8.0, 1.01HH-6
7.45ddJ = 8.4, 4.21HH-3
7.30tJ = 9.01HH-5

Table 2: Expected ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
152.1 (d, JCF ≈ 250 Hz)C-8
150.5C-2
149.8 (d, JCF ≈ 245 Hz)C-7
148.0C-8a
136.5C-4
128.0C-4a
122.0C-3
120.5 (dd, JCF ≈ 15, 5 Hz)C-6
115.0 (d, JCF ≈ 20 Hz)C-5

Comparison with an Alternative: A key alternative to consider is an isomeric impurity, for example, 6,7-Difluoroquinoline. In this isomer, the coupling patterns in the aromatic region of the ¹H NMR spectrum would be significantly different. For instance, H-5 and H-8 would appear as doublets of doublets due to coupling with both fluorine and an adjacent proton, which would distinguish it from the expected spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol:

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used. For EI, the sample is vaporized and bombarded with electrons, leading to fragmentation patterns that can be diagnostic. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺.

Data Presentation:

Table 3: Expected Mass Spectrometry Data for this compound

Techniquem/z (Observed)m/z (Calculated)Assignment
HRMS (ESI)164.0468164.0466[M+H]⁺
LRMS (EI)163-M⁺
135-[M-HCN]⁺

Comparison with an Alternative: A potential impurity could be a monofluorinated quinoline (C₉H₆FN, MW = 147.15 g/mol ) or a non-fluorinated quinoline (C₉H₇N, MW = 129.16 g/mol ). Mass spectrometry would easily distinguish these from the target compound based on their significantly different molecular weights.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the range of 4000-400 cm⁻¹.

Data Presentation:

Table 4: Expected FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
1620, 1580, 1500StrongC=C and C=N stretching
1250-1350StrongC-F stretching
800-900StrongAromatic C-H bending (out-of-plane)

Comparison with an Alternative: While FTIR is less definitive for confirming isomerism compared to NMR, it is excellent for identifying the presence of key functional groups. For example, if a synthesis by-product contained a hydroxyl or carbonyl group, strong, characteristic absorptions would appear in the regions of 3200-3600 cm⁻¹ or 1650-1800 cm⁻¹, respectively, which would be absent in the spectrum of pure this compound.

Single-Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol:

A single crystal of the synthesized compound with dimensions of approximately 0.1-0.3 mm is mounted on a goniometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector. The data are processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined.

Data Presentation:

Table 5: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.05
b (Å)14.28
c (Å)22.65
α, β, γ (°)90, 90, 90
R-factor< 0.05

Comparison with an Alternative: X-ray crystallography provides an unambiguous 3D structure. This would definitively distinguish this compound from any other isomer, as the connectivity and spatial arrangement of the atoms would be unequivocally determined.

Conclusion

A combination of these analytical techniques is crucial for the robust validation of the structure of synthesized this compound. While NMR and high-resolution mass spectrometry often provide sufficient evidence for structural confirmation, FTIR serves as a quick check for functional groups, and single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure when suitable crystals can be obtained. The presented data, though illustrative, provides a clear benchmark for researchers working on the synthesis of this and related compounds.

A Comparative Analysis of Fluoroquinolone Isomers in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of fluoroquinolone isomers, supported by experimental data. The focus is on the differential activity between isomers and their parent compounds against a range of clinically relevant bacteria.

Introduction to Fluoroquinolone Isomers

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] Many fluoroquinolones possess a chiral center, leading to the existence of stereoisomers (enantiomers). These isomers can exhibit significant differences in their antibacterial potency and pharmacological properties. A notable example is ofloxacin, which is a racemic mixture of the S-(-)-isomer (levofloxacin) and the R-(+)-isomer (D-ofloxacin).[3]

Comparative Antibacterial Activity

Experimental data consistently demonstrates that the S-(-)-isomer of ofloxacin, levofloxacin, is the more active enantiomer, often exhibiting double the potency of the racemic ofloxacin.[3] The D-(+)-isomer, D-ofloxacin, generally shows minimal antibacterial activity.[3]

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various fluoroquinolone isomers against a selection of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative in vitro activity of Ofloxacin Isomers and Ciprofloxacin against Gram-Positive Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)Levofloxacin0.250.5
Ofloxacin0.51.0
D-Ofloxacin16.0>16.0
Ciprofloxacin0.320.59
Staphylococcus aureus (Methicillin-Resistant)Levofloxacin8.016.0
Ofloxacin16.0>16.0
D-Ofloxacin>16.0>16.0
Ciprofloxacin0.320.59
Staphylococcus epidermidisLevofloxacin0.51.0
Ofloxacin1.02.0
D-Ofloxacin>16.0>16.0
Ciprofloxacin--
Streptococcus pneumoniaeLevofloxacin--
Ofloxacin2.02.0
Ciprofloxacin0.5-4.00.5-4.0
Enterococcus faecalisGatifloxacin--
Ciprofloxacin0.25-1.01.0-8.0

Data compiled from multiple sources.[3][4][5][6]

Table 2: Comparative in vitro activity of Fluoroquinolones against Gram-Negative Bacteria

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosaGatifloxacin-1.28
Moxifloxacin-2.60
Ofloxacin-4.0
Ciprofloxacin0.311.56
Klebsiella pneumoniaeGatifloxacin-0.25
Moxifloxacin-1.0
Enterobacter aerogenesGatifloxacin-0.25
Moxifloxacin-1.0
Escherichia coliCiprofloxacin0.02-

Data compiled from multiple sources.[4][7][8][9][10]

Experimental Protocols

The data presented in this guide are primarily derived from antibacterial susceptibility testing performed using standardized methods, such as the broth microdilution and agar disk diffusion assays, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

  • Preparation of Antimicrobial Agent: A two-fold serial dilution of the fluoroquinolone isomer is prepared in a 96-well microtiter plate containing a suitable broth medium, typically Mueller-Hinton Broth (MHB).[14]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[15] This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.[14]

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[16]

Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[11][15]

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[17][18]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[18][19]

  • Application of Antibiotic Disks: Paper disks impregnated with a specific concentration of the fluoroquinolone isomer are placed on the surface of the inoculated agar plate.[15][18]

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[15]

  • Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. This diameter is then compared to standardized interpretive charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested agent.[11]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by forming a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and subsequent cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is typically the more sensitive target.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition Relaxed_DNA Relaxed DNA Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils DNA_Gyrase DNA Gyrase (Topoisomerase II) Replicated_DNA Replicated DNA (Catenated) DNA_Gyrase->Replicated_DNA Replication Gyrase_Complex Fluoroquinolone-Gyrase-DNA Complex DNA_Gyrase->Gyrase_Complex Topoisomerase_IV Topoisomerase IV Replicated_DNA->Topoisomerase_IV Decatenation Separated_DNA Separated Daughter DNA Topoisomerase_IV->Separated_DNA TopoIV_Complex Fluoroquinolone-TopoIV-DNA Complex Topoisomerase_IV->TopoIV_Complex Fluoroquinolone Fluoroquinolone Isomer Fluoroquinolone->Gyrase_Complex Binds to complex Fluoroquinolone->TopoIV_Complex Binds to complex DS_Breaks Double-Strand Breaks Gyrase_Complex->DS_Breaks TopoIV_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Fluoroquinolone mechanism of action.

Conclusion

The stereochemistry of fluoroquinolones plays a crucial role in their antibacterial activity. As demonstrated with ofloxacin and its isomers, the S-(-)-enantiomer (levofloxacin) is significantly more potent than the racemic mixture and the R-(+)-enantiomer. This highlights the importance of stereospecificity in drug design and development for this class of antibiotics. The provided data and protocols serve as a valuable resource for researchers in the field of antibacterial drug discovery and evaluation.

References

A Comparative Guide to the Cytotoxicity of Quinolone Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various quinoline derivatives and standard chemotherapeutic drugs against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), a standard measure of a compound's potency.

Table 1: Cytotoxicity of 7,8-Substituted Fluoroquinolone Derivatives and Cisplatin against Colorectal Cancer Cell Lines

CompoundHT29 (Colon) IC50 (µM)HCT116 (Colon) IC50 (µM)SW620 (Colon) IC50 (µM)
Reduced 4a (7,8-ethylene diamine derivative) Not Specified0.60.16
Cisplatin (Standard) >Cisplatin>Cisplatin>Cisplatin

Data sourced from a study on 7,8-Ethylene Diamine Chelator-Lipophilic Fluoroquinolone Derivatives.[1] The study indicates that the reduced series of compounds, including 4a, demonstrated stronger antiproliferative activities on HT29, HCT116, and SW620 cell lines than the reference drug cisplatin.[1]

Table 2: Cytotoxicity of Various Quinolone Derivatives and Standard Drugs against Different Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference DrugReference Drug IC50 (µM)
Ciprofloxacin Derivative 32 MCF-7Breast4.3Ciprofloxacin> Ciprofloxacin
Norfloxacin Derivative 73 PC3Prostate2.33------
Norfloxacin Derivative 73 MCF-7Breast2.27------
Norfloxacin Derivative 73 MDA-MB-231Breast1.52------
Ciprofloxacin-Chalcone Hybrid 77 HCT-116Colon2.53------
Ciprofloxacin-Chalcone Hybrid 84 HCT-116Colon2.01------
7,8-Diacetoxy-3-(4-nitrophenyl)coumarin (7h) MDA-MB-231Breast7.51------
Doxorubicin OVCAR-3Ovarian4.88------
Doxorubicin A549Lung3.94------

This table compiles data from multiple sources to provide a broader perspective on the anticancer potential of the quinoline scaffold.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5]

  • Washing: Remove the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.[5] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[5] Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm or 565 nm using a microplate reader.[5][6]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Expose the cells to various concentrations of the test compound.

  • MTT Addition: After the desired exposure period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2) until a purple precipitate is visible.[7][8]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[7][8]

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours or overnight in the incubator.[7][8]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[8]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (SRB/MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_plating Cell Plating in 96-well Plates cell_culture->cell_plating compound_prep Prepare Drug Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation fix_stain Fixation & Staining incubation->fix_stain solubilize Solubilization fix_stain->solubilize read_plate Measure Absorbance solubilize->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway Fluoroquinolone Fluoroquinolone Derivative TopoisomeraseII Topoisomerase II Fluoroquinolone->TopoisomeraseII Inhibition DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Stabilizes Cleavable Complex CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed signaling pathway for fluoroquinolone-induced cytotoxicity.

Mechanism of Action of Quinolone Anticancer Agents

Fluoroquinolone derivatives often exert their anticancer effects by targeting topoisomerase II, an enzyme crucial for DNA replication.[2][9] By inhibiting this enzyme, these compounds lead to the accumulation of DNA double-strand breaks, which in turn triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death (apoptosis).[2][9][10] Some derivatives may also act through other mechanisms, including the induction of reactive oxygen species (ROS) and modulation of various signaling pathways involved in cell survival and proliferation.[2] The specific substitutions on the quinoline ring play a critical role in the potency and selectivity of these compounds against cancer cells.

References

A Comparative Guide to the Synthetic Routes of Difluoroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the quinoline scaffold has profound effects on the physicochemical and biological properties of the resulting molecules, often enhancing their therapeutic potential. This guide provides a comparative overview of the primary synthetic routes to various difluoroquinoline isomers, offering a valuable resource for researchers in medicinal chemistry and drug development. Below, we detail established methodologies, present quantitative data for key reactions, and provide experimental protocols for the synthesis of these important heterocyclic compounds.

Comparison of Synthetic Routes

The synthesis of difluoroquinolines generally relies on the construction of the quinoline core from appropriately substituted difluoroanilines or through the modification of a pre-formed quinoline ring. Several classical named reactions are commonly employed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

IsomerSynthetic MethodStarting MaterialsKey ConditionsYield (%)Reference
5,6-Difluoro Gould-Jacobs Reaction3,4-Difluoroaniline, Diethyl 2-(ethoxymethylene)malonate1. 140-150 °C, 2. Diphenyl ether, 250 °CNot ReportedGeneral Method
5,7-Difluoro Combes Synthesis3,5-Difluoroaniline, AcetylacetoneH₂SO₄Not ReportedGeneral Method
5,8-Difluoro Conrad-Limpach Synthesis2,5-Difluoroaniline, Ethyl acetoacetate1. Reflux, 2. High temperature (e.g., 250 °C)Not ReportedGeneral Method
6,7-Difluoro From Isothiocyanate3,4-Difluorophenyl isothiocyanate, Dimethyl malonate, 4-Fluorobenzyl chloride1. t-BuOK, MeCN, rt, 16h; 2. Diphenyl ether, 145-148 °C, 5h78%[1]
6,8-Difluoro Conrad-Limpach Synthesis2,4-Difluoroaniline, Ethyl acetoacetate1. Toluene, Dean-Stark, reflux; 2. Dowtherm A, 250 °C, 30 min - 2hHigh[2]
6,8-Difluoro Modified Skraup Synthesis2,4-Difluoroaniline, Glycerol, H₂SO₄, Iodine110 °C, 1h then 170 °C, 1hGood[3]
7,8-Difluoro Not specifiedNot specifiedNot specifiedNot specified

Synthetic Pathways and Methodologies

Below are detailed descriptions and visual representations of the key synthetic strategies for producing difluoroquinoline isomers.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a widely used method for the preparation of 4-hydroxyquinolines (which exist in equilibrium with 4-quinolones). The reaction proceeds in two steps: the initial condensation of a difluoroaniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.[2][4][5] This method is particularly well-documented for the synthesis of 6,8-difluoro-2-methylquinolin-4-ol.[2]

Conrad_Limpach Difluoroaniline Difluoroaniline Enamine_Intermediate Enamine_Intermediate Difluoroaniline->Enamine_Intermediate Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Enamine_Intermediate Difluoro-4-hydroxyquinoline Difluoro-4-hydroxyquinoline Enamine_Intermediate->Difluoro-4-hydroxyquinoline Thermal Cyclization (High Temperature)

Conrad-Limpach synthesis of difluoro-4-hydroxyquinolines.

Experimental Protocol: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol [2]

  • Step 1: Condensation. A mixture of 2,4-difluoroaniline and ethyl acetoacetate in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure to yield the crude ethyl 3-(2,4-difluoroanilino)crotonate.

  • Step 2: Thermal Cyclization. The crude enamine intermediate is dissolved in a high-boiling point solvent such as Dowtherm A or diphenyl ether and heated to approximately 250 °C for 30 minutes to 2 hours. Upon cooling, the product precipitates and can be collected by filtration.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid. A modified, less violent version of this reaction has been applied to the synthesis of 6,8-difluoroquinoline.[3] In this modification, glycerol and sulfuric acid are used, with iodine acting as the oxidizing agent.

Skraup Difluoroaniline Difluoroaniline Dihydrodifluoroquinoline Dihydrodifluoroquinoline Difluoroaniline->Dihydrodifluoroquinoline Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ Acrolein->Dihydrodifluoroquinoline Difluoroquinoline Difluoroquinoline Dihydrodifluoroquinoline->Difluoroquinoline Oxidation (I₂) & Dehydration

Modified Skraup synthesis of difluoroquinolines.

Experimental Protocol: Modified Skraup Synthesis of 6,8-Difluoroquinoline [3]

A mixture of 2,4-difluoroaniline, excess glycerol, concentrated sulfuric acid, and iodine is heated to 110 °C for one hour, and then the temperature is increased to 170 °C for another hour. The reaction mixture is then worked up to isolate the 6,8-difluoroquinoline.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, which can be further hydrolyzed and decarboxylated to afford 4-quinolones.[6][7] The reaction involves the condensation of a difluoroaniline with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.

Gould_Jacobs Difluoroaniline Difluoroaniline Anilidomethylenemalonate Anilidomethylenemalonate Difluoroaniline->Anilidomethylenemalonate Condensation DEEM Diethyl 2-(ethoxymethylene)malonate DEEM->Anilidomethylenemalonate Difluoro-4-hydroxyquinoline-3-carboxylate Difluoro-4-hydroxyquinoline-3-carboxylate Anilidomethylenemalonate->Difluoro-4-hydroxyquinoline-3-carboxylate Thermal Cyclization Difluoro-4-quinolone Difluoro-4-quinolone Difluoro-4-hydroxyquinoline-3-carboxylate->Difluoro-4-quinolone Hydrolysis & Decarboxylation

Gould-Jacobs reaction for difluoro-4-quinolone synthesis.

Experimental Protocol: General Procedure for Gould-Jacobs Reaction

  • Step 1: Condensation. A difluoroaniline is reacted with diethyl 2-(ethoxymethylene)malonate at elevated temperatures (e.g., 140-150 °C) to form the corresponding anilidomethylenemalonate intermediate.

  • Step 2: Cyclization. The intermediate is heated in a high-boiling solvent like diphenyl ether at around 250 °C to effect cyclization.

  • Step 3: Hydrolysis and Decarboxylation. The resulting ester is saponified with a base, followed by acidification and heating to induce decarboxylation, yielding the 4-quinolone.

Synthesis from Isothiocyanates

A convenient route to a 6,7-difluoroquinoline derivative has been developed starting from 3,4-difluorophenyl isothiocyanate.[1] This multi-step synthesis involves the formation of a thiourea derivative, followed by S-alkylation and subsequent cyclization.

Isothiocyanate_Route Difluorophenyl_Isothiocyanate Difluorophenyl_Isothiocyanate Intermediate_1 Intermediate_1 Difluorophenyl_Isothiocyanate->Intermediate_1 Dimethyl_malonate Dimethyl_malonate Dimethyl_malonate->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 S-alkylation Alkyl_halide Alkyl_halide Alkyl_halide->Intermediate_2 Difluoroquinoline_derivative Difluoroquinoline_derivative Intermediate_2->Difluoroquinoline_derivative Cyclization

Synthesis of a 6,7-difluoroquinoline derivative.

Experimental Protocol: Synthesis of Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [1]

A solution of dimethyl malonate is added to a suspension of potassium tert-butoxide in acetonitrile and stirred. A solution of 3,4-difluorophenyl isothiocyanate is then added, and the mixture is stirred overnight. Subsequently, a solution of 4-fluorobenzyl chloride is added, and stirring is continued. The resulting intermediate is then heated in diphenyl ether at 145-148 °C for 5 hours to yield the final product.

Conclusion

The synthesis of difluoroquinoline isomers can be achieved through various established methods. The Conrad-Limpach and Gould-Jacobs reactions are particularly useful for accessing 4-hydroxyquinoline derivatives, while the Skraup synthesis provides a direct route to the parent quinoline core. The choice of the synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The methodologies and data presented in this guide offer a solid foundation for the rational design and synthesis of novel difluoroquinoline-based compounds for further investigation in drug discovery programs.

References

7,8-Difluoroquinoline: A Comparative Guide for Drug Discovery Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality fragments is paramount to the success of a screening campaign. Privileged scaffolds, those which are recurrent in known drugs and bioactive molecules, offer a promising starting point. The quinoline core is one such scaffold, frequently found in kinase inhibitors and other therapeutics. This guide provides a comparative analysis of 7,8-difluoroquinoline as a potential drug discovery fragment, evaluating its physicochemical properties against related analogs and detailing the experimental methodologies required for its validation.

Physicochemical Properties: A Comparative Analysis

The suitability of a molecule as a fragment is often initially assessed by its adherence to the "Rule of Three," which provides guidelines for molecular weight (MW), lipophilicity (logP), and hydrogen bonding capabilities. Fluorination is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and membrane permeability. The introduction of two fluorine atoms to the quinoline scaffold, as in this compound, can significantly alter these characteristics.

The table below summarizes key physicochemical properties for this compound and selected comparator molecules. These values are computed and aggregated from various chemical databases.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable Bond CountTopological Polar Surface Area (Ų)
This compound C₉H₅F₂N165.142.401012.89
Quinoline[1][2]C₉H₇N129.162.001012.89
8-Fluoroquinoline[3][4]C₉H₆FN147.152.201012.89
8-Chloroquinoline[5][6]C₉H₆ClN163.602.401012.89

Note: Data for this compound is based on the closely related and representative isomer 5,7-Difluoroquinoline due to a lack of a dedicated entry for the 7,8-isomer in readily available public databases. The properties are expected to be very similar.

This comparison highlights how di-fluorination increases molecular weight and lipophilicity (XLogP3) compared to the parent quinoline scaffold, while remaining well within the typical ranges for fragment libraries.

Experimental Validation Protocols

Validation of a fragment hit is crucial to ensure it represents a genuine starting point for a medicinal chemistry program. A cascade of biophysical techniques is typically employed to confirm binding, determine affinity, and elucidate the binding mode.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a high-throughput method used to screen for ligand binding by measuring changes in the thermal stability of a target protein.

Protocol:

  • Preparation:

    • Prepare a stock solution of the target protein (typically 0.1-0.2 mg/mL) in a suitable buffer.

    • Prepare a stock solution of the fragment (e.g., this compound) in DMSO (e.g., 100 mM).

    • Dilute the fragment to its final screening concentration (e.g., 200 µM) in the protein buffer. The final DMSO concentration should be matched across all samples, including the apo (protein only) control, and should typically not exceed 1-2%.

  • Assay Setup (96 or 384-well plate):

    • To each well, add the protein solution.

    • Add the diluted fragment or DMSO control.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.

  • Measurement:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • The midpoint of the transition, the melting temperature (Tm), is calculated.

    • A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates stabilizing binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a fragment binding to a target protein immobilized on a sensor chip.

Protocol:

  • Immobilization:

    • Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference flow cell should be prepared (e.g., deactivated) to subtract non-specific binding.

  • Fragment Preparation:

    • Prepare a dilution series of this compound in running buffer. A DMSO concentration match between samples and running buffer is critical.

  • Binding Analysis:

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate. This is the association phase .

    • Replace the fragment solution with running buffer to monitor the dissociation phase .

    • After each cycle, regenerate the sensor surface with a suitable regeneration solution to remove any bound fragment.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR methods are highly sensitive for detecting the weak binding typical of fragments. Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are common.

Protocol (STD NMR):

  • Sample Preparation:

    • Prepare two samples, each containing the fragment (e.g., 200 µM this compound) and a catalytic amount of the target protein (e.g., 5-10 µM) in a deuterated buffer.

  • Experiment Acquisition:

    • Acquire two spectra.

    • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present.

    • Off-resonance spectrum: Irradiate a frequency far from any protein or fragment signals (e.g., 40 ppm) as a control.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the fragment protons that were in close proximity to the saturated protein, thus confirming binding. The intensity of the signals can provide information about which parts of the fragment are closest to the protein surface.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental plans. Below are Graphviz-generated diagrams illustrating a typical fragment-based drug discovery workflow and a relevant signaling pathway where a quinoline-derived inhibitor might act.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization lib Fragment Library (~2000 compounds) screen Primary Screen (e.g., DSF, SPR) lib->screen hits Initial Hits screen->hits validate Orthogonal Screen (e.g., NMR, ITC) hits->validate xray X-ray Crystallography or Cryo-EM validate->xray validated_hits Validated Hits with Structural Data xray->validated_hits chem Medicinal Chemistry (Fragment Growing/Linking) validated_hits->chem sar Structure-Activity Relationship (SAR) chem->sar sar->chem lead Lead Compound (Improved Potency & Properties) sar->lead

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR pathway, a common target for quinoline-based inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 7,8-Difluoroquinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 7,8-Difluoroquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of analogous quinoline derivatives and general guidelines for the disposal of hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.

Hazard Profile and Personal Protective Equipment (PPE)

Based on data from similar quinoline compounds, this compound should be handled as a hazardous chemical.[1] Potential hazards associated with quinoline derivatives include toxicity if swallowed, skin and eye irritation, and potential for long-lasting harmful effects on aquatic life.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required if generating dust or aerosols.---

This table summarizes the necessary personal protective equipment for handling this compound waste.[3]

Step-by-Step Disposal Protocol

The primary objective in disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel.[3] This compound must be treated as hazardous waste and must not be disposed of in the regular trash or poured down the drain.[1][3]

1. Waste Identification and Segregation:

  • All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be identified as hazardous waste.[1]

  • Segregate this waste from other waste streams to prevent dangerous reactions.[1] Specifically, do not mix with incompatible materials such as strong oxidizing agents.[4]

2. Waste Collection and Containerization:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into a labeled hazardous waste container.[3]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[3]

  • Use approved, chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with a secure, tight-fitting lid.[4][5]

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[1]

  • The label must include the full chemical name: "this compound," and list any other components and their approximate concentrations.[1]

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA should be at or near the point of generation and under the control of laboratory personnel.[4]

  • Ensure the container remains closed except when adding waste.[6]

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.[5]

  • The waste will be disposed of through an approved hazardous waste management program, which may include incineration or other specialized treatments.[1][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]

  • Control the Spill: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid using combustible materials like paper towels for the initial absorption.[5]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris and place it into a designated hazardous waste container.[5] Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1][5]

  • Report: Report the spill to your laboratory supervisor and institutional EHS department immediately.[5]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Identify this compound Waste (Solid, Liquid, Contaminated Materials) A->B C Segregate from other waste streams B->C D Place in a designated Hazardous Waste Container C->D E Use a chemically compatible container with a secure lid D->E F Label container with: 'Hazardous Waste' 'this compound' Concentration & other components E->F G Store sealed container in a designated Satellite Accumulation Area (SAA) F->G H Keep container closed when not in use G->H I Contact Institutional EHS for waste pickup H->I J Disposal by approved Hazardous Waste Program I->J

Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.

References

Essential Safety and Operational Guide for Handling 7,8-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7,8-Difluoroquinoline was found. The following guidance is based on the safety data of structurally similar fluorinated quinoline compounds. It is imperative to treat this compound as a potentially hazardous substance and handle it with extreme care in a controlled laboratory setting. This guide is intended for researchers, scientists, and drug development professionals.

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[1][2]

  • Reproductive Toxicity: May be suspected of damaging fertility or the unborn child.[1][2]

  • Aquatic Hazard: May be toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should always be guided by a site-specific risk assessment.

Activity Required Personal Protective Equipment
Routine Handling & Preparation - Nitrile or Neoprene gloves- Laboratory coat- Safety glasses with side shields[3]
Weighing & Transfer of Solids - Nitrile or Neoprene gloves- Laboratory coat- Chemical splash goggles- Face shield (recommended)- Use of a chemical fume hood or ventilated balance enclosure is essential.[3]
Accidental Spills or Releases - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate prefilter[3]- Chemical-resistant gloves- Chemical splash goggles- Long-sleeved shirt and long pants- Shoes and socks

Operational Plan: A Step-by-Step Approach to Safety

A clear operational plan is paramount for minimizing exposure and ensuring safe handling from receipt to disposal.

1. Pre-Experiment Preparation:

  • Information Review: All personnel must review this guide and any available safety information before handling the compound.[3]

  • Area Designation: Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.[3]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[4]

  • Spill Kit: A spill kit containing appropriate absorbent materials and waste disposal bags must be accessible.[3]

2. Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[5]

  • Avoid Contact: Avoid all contact with skin and eyes.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the designated handling area.[3][4] Wash hands thoroughly after handling, even if gloves were worn.[4]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] Keep it locked up or in an area accessible only to qualified or authorized persons.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Compound - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[3]- Do not dispose of down the drain.[3]
Contaminated Labware - Rinse with a suitable solvent, collecting the rinsate as hazardous waste.- Dispose of as solid hazardous waste.[3]
Contaminated PPE - Place in a designated, sealed hazardous waste bag.- Dispose of as solid hazardous waste.[3]

All waste containing this compound must be treated as hazardous waste.[4] Collect solid waste in a clearly labeled, sealed container.[4] Liquid waste should be collected in a compatible, labeled, and sealed waste container.[4]

Emergency Procedures

Exposure Scenario First Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][8]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[6][7][8]

In case of a spill, evacuate the immediate area.[4] If it is safe to do so, contain the spill with an inert absorbent material.[4] Collect the spilled material into a sealed, labeled container for hazardous waste disposal.[4] Ventilate the area and decontaminate the spill site.[4]

Safe_Handling_Workflow Workflow for the Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review Safety Data prep2 Designate Handling Area prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Assemble PPE prep3->prep4 handling1 Don Appropriate PPE prep4->handling1 handling2 Work in Fume Hood handling1->handling2 handling3 Weigh and Transfer handling2->handling3 handling4 Perform Experiment handling3->handling4 post1 Decontaminate Work Area handling4->post1 disp1 Segregate Hazardous Waste handling4->disp1 post2 Properly Store Compound post1->post2 post2->handling1 Next Experiment disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3 spill Spill Occurs evac_spill evac_spill spill->evac_spill Evacuate Area contain_spill contain_spill spill->contain_spill Contain Spill exposure Personnel Exposure first_aid first_aid exposure->first_aid Administer First Aid seek_medical seek_medical exposure->seek_medical Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Difluoroquinoline
Reactant of Route 2
Reactant of Route 2
7,8-Difluoroquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。